molecular formula C12H13NO3S B2684222 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole CAS No. 338962-45-1

5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole

Cat. No.: B2684222
CAS No.: 338962-45-1
M. Wt: 251.3
InChI Key: VLTRPFPCLZINOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole is a chemical compound offered for research purposes. It is designated as For Research Use Only and is not intended for diagnostic or therapeutic applications. The ethylsulfonylmethyl functional group attached to the isoxazole core is a motif of interest in medicinal chemistry. Researchers are investigating similar 3-phenylisoxazole derivatives for a range of biological activities . For instance, isoxazole compounds are frequently explored as key scaffolds in developing inhibitors for various enzymes and receptors, such as protein kinases . The specific research applications, mechanism of action, and physicochemical data for this compound should be verified by the researcher through laboratory analysis. Always consult the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

5-(ethylsulfonylmethyl)-3-phenyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-2-17(14,15)9-11-8-12(13-16-11)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTRPFPCLZINOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CC1=CC(=NO1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Chemical Profiling, Synthesis, and Pharmacological Utility of 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-phenylisoxazole scaffold is a highly privileged structure in medicinal chemistry, frequently utilized as a core motif in the design of anti-inflammatory, anticancer, and epigenetic modulating agents. Specifically, 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole represents a highly specialized building block. By incorporating an ethylsulfonylmethyl group at the 5-position of the 1[1], this compound provides a versatile hydrogen-bond accepting moiety. This structural feature is critical for interacting with secondary binding pockets in target proteins, such as Cyclooxygenase-2 (COX-2) and Histone Deacetylases (HDACs)[2]. This whitepaper provides an in-depth technical guide on its physicochemical properties, mechanistic synthesis, and experimental protocols for drug development professionals.

Structural & Physicochemical Profiling

The isoxazole ring is characterized by a weak N–O bond that remains remarkably stable under standard physiological conditions but offers unique electronic properties. The addition of the ethylsulfonyl group acts as a strong electron-withdrawing substituent, which modulates the lipophilicity and metabolic stability of the molecule. This makes it an excellent candidate for oral drug formulations.

Table 1: Calculated Physicochemical Parameters
ParameterValuePharmacological Relevance
Molecular Weight 251.30 g/mol Optimal for oral bioavailability (Lipinski's Rule of 5).
LogP (estimated) ~2.5Favorable lipophilicity for cellular membrane permeability.
H-Bond Acceptors 4Facilitates strong binding in secondary target pockets (e.g., COX-2).
H-Bond Donors 0Reduces the desolvation penalty during target binding.
Topological Polar Surface Area ~68.5 ŲIndicates excellent potential for blood-brain barrier (BBB) penetration.

Mechanistic Synthesis Workflows

The synthesis of 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole relies on a highly regioselective 1,3-dipolar cycloaddition followed by orthogonal functionalization. The pathway is designed to prevent unwanted side reactions, such as the dimerization of reactive intermediates or the over-oxidation of the isoxazole nitrogen.

SynthesisWorkflow A Benzaldehyde Oxime B Benzonitrile Oxide (in situ) A->B NCS, Et3N D 5-(Chloromethyl)- 3-phenylisoxazole B->D 1,3-Dipolar Cycloaddition C Propargyl Chloride C->D F 5-[(Ethylthio)methyl]- 3-phenylisoxazole D->F SN2 Substitution E Sodium Ethanethiolate E->F H 5-[(Ethylsulfonyl)methyl]- 3-phenylisoxazole F->H Selective S-Oxidation G Oxone (Oxidation) G->H

Stepwise synthetic route of 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole.

Chemical Reactivity & Pharmacophore Utility

The 3[3] has demonstrated that the sulfonyl group is a classic pharmacophore for selective COX-2 inhibition (analogous to valdecoxib and rofecoxib). The ethylsulfonyl moiety inserts deeply into the secondary hydrophilic pocket of COX-2, while the 3-phenylisoxazole core occupies the primary hydrophobic channel, effectively blocking the conversion of arachidonic acid to inflammatory prostaglandins.

PharmacophorePathway Drug 5-[(Ethylsulfonyl)methyl] -3-phenylisoxazole Target Cyclooxygenase-2 (COX-2) Drug->Target Binds Secondary Pocket PG Prostaglandins (PGE2) Target->PG Inhibits Synthesis AA Arachidonic Acid AA->PG Catalyzed by COX-2 Inflam Inflammatory Response PG->Inflam Mediates

Mechanism of action: COX-2 inhibition via sulfonyl pharmacophore binding.

Experimental Protocols

The following self-validating methodologies detail the synthesis of the target compound, grounded in established 4[4] protocols.

Step 1: Synthesis of 5-(Chloromethyl)-3-phenylisoxazole
  • Rationale: The 1,3-dipolar cycloaddition between benzonitrile oxide and propargyl chloride regioselectively yields the 3,5-disubstituted isoxazole.

  • Procedure:

    • Dissolve benzaldehyde oxime (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF).

    • Add N-chlorosuccinimide (NCS, 1.1 equiv) portion-wise at room temperature. Stir for 2 hours to generate benzhydroximoyl chloride.

    • Introduce propargyl chloride (1.2 equiv) to the reaction vessel.

    • Cool the mixture to 0 °C and add triethylamine (1.5 equiv) dropwise over 30 minutes. Causality: Slow addition is critical to control the in situ generation of benzonitrile oxide, preventing its rapid dimerization into diphenylfuroxan.

    • Warm to room temperature and stir for 12 hours. Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

Step 2: Thioetherification to 5-[(Ethylthio)methyl]-3-phenylisoxazole
  • Rationale: The primary chloromethyl group is highly susceptible to SN2 attack by strong nucleophiles like thiolate anions.

  • Procedure:

    • Dissolve 5-(chloromethyl)-3-phenylisoxazole (1.0 equiv) in anhydrous tetrahydrofuran (THF).

    • In a separate flask, generate sodium ethanethiolate by reacting ethanethiol (1.2 equiv) with sodium hydride (60% dispersion, 1.2 equiv) in THF at 0 °C.

    • Transfer the thiolate solution to the isoxazole solution dropwise at 0 °C.

    • Stir for 4 hours at room temperature. Causality: The reaction proceeds rapidly due to the high nucleophilicity of the thiolate and the minimal steric encumbrance of the primary alkyl chloride.

    • Quench with saturated aqueous NH₄Cl, extract with dichloromethane, and concentrate to yield the thioether intermediate.

Step 3: Selective Oxidation to 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole
  • Rationale: Oxone (potassium peroxymonosulfate) is utilized to selectively oxidize the thioether to a sulfone without affecting the electron-rich isoxazole nitrogen, thereby avoiding N-oxide formation.

  • Procedure:

    • Dissolve the thioether intermediate (1.0 equiv) in a 1:1 mixture of methanol and water.

    • Add Oxone (2.5 equiv) portion-wise at 0 °C.

    • Stir the suspension at room temperature for 6 hours. Causality: The biphasic nature of the reaction requires vigorous stirring. Methanol acts as a co-solvent to maintain the solubility of the organic substrate, while water dissolves the Oxone.

    • Dilute with water, extract with ethyl acetate, wash with brine, dry, and concentrate. Recrystallize from ethanol to obtain the pure target compound.

Data Presentation: Optimization of Oxidation Conditions

Chemoselectivity is the primary challenge during the final oxidation step. The table below summarizes the causality behind selecting Oxone over other common oxidants.

Table 2: Optimization of Thioether Oxidation Conditions
OxidantSolvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation
H₂O₂ (30%) Acetic Acid801245Significant over-oxidation and isoxazole ring degradation.
mCPBA Dichloromethane0 to RT868Formation of isoxazole N-oxide byproduct (~15%).
Oxone Methanol/Water0 to RT692Clean conversion, high chemoselectivity, no N-oxidation.

References

  • Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors Source: PLOS One URL
  • Source: PMC (National Institutes of Health)
  • Isoxazole - Chemical Properties and Synthesis Source: Wikipedia URL
  • Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)

Sources

Mechanistic Profiling of 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole: A Novel Scaffold for Selective Factor Xa Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of oral antithrombotic agents has historically been hindered by the highly basic nature of early-generation serine protease inhibitors. Compounds relying on highly basic benzamidine moieties to interact with the target active site often suffer from poor oral bioavailability and suboptimal pharmacokinetics. 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole represents a strategic architectural shift in rational drug design. By utilizing a neutral, monobasic isoxazole core, this scaffold achieves subnanomolar affinity for Factor Xa (FXa) while maintaining a highly favorable pharmacokinetic profile[1].

As a Senior Application Scientist, I present this whitepaper to deconstruct the molecular architecture, target engagement mechanisms, and the self-validating experimental workflows required to characterize this potent FXa inhibitor.

Molecular Architecture & Pharmacophore Mapping

The potency of 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole is derived from its precise spatial orientation, which allows it to bridge two critical binding pockets within the FXa active site. The causality behind its structural design is rooted in the thermodynamics of protein-ligand interactions:

  • The Isoxazole Core (Rigid Spacer): The 5-membered heterocyclic isoxazole ring acts as a rigid, planar bioisostere. It restricts the rotational degrees of freedom, locking the S1 and S4 substituents into an optimal dihedral angle. This pre-organization minimizes the entropic penalty upon binding.

  • The 3-Phenyl Group (S1 Pocket Ligand): The S1 pocket of FXa is a deep cleft terminating in an Asp189 residue. While basic inhibitors form salt bridges here, the neutral 3-phenyl group relies on the hydrophobic effect. It displaces high-energy, ordered water molecules from the pocket and engages in strong

    
     stacking with the aromatic ring of Tyr228[2].
    
  • The 5-[(Ethylsulfonyl)methyl] Group (S4 Pocket Ligand): The S4 pocket (aryl-binding domain) is a box-like structure formed by Tyr99, Phe174, and Trp215. The sulfonyl oxygens act as potent hydrogen bond acceptors, interacting with the backbone amides of the S4 residues. Concurrently, the ethyl group provides optimal van der Waals contacts without inducing the steric clashes that bulkier alkyl chains would cause[1].

Mechanism of Action: Target Engagement

Factor Xa occupies the critical convergence point of the intrinsic and extrinsic coagulation pathways. Upon activation, FXa complexes with Factor Va, calcium ions, and a phospholipid surface to form the prothrombinase complex . This complex is responsible for the rapid proteolytic cleavage of prothrombin (Factor II) into active thrombin (Factor IIa), which subsequently converts fibrinogen to a stable fibrin clot.

5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole functions as a reversible, competitive inhibitor. By occupying the S1 and S4 pockets of the FXa active site, it physically blocks the entry of prothrombin. Because it targets the active site directly, it inhibits both free-floating FXa and FXa bound within the prothrombinase complex, effectively halting the coagulation cascade at its most amplified stage.

Pathway Intrinsic Intrinsic Pathway FX Factor X Intrinsic->FX Extrinsic Extrinsic Pathway Extrinsic->FX FXa Factor Xa (Active) FX->FXa Activation Prothrombinase Prothrombinase Complex (FXa + FVa + Ca2+) FXa->Prothrombinase Thrombin Thrombin (FIIa) Prothrombinase->Thrombin Cleaves Prothrombin Prothrombin (FII) Prothrombin->Thrombin Inhibitor 5-[(Ethylsulfonyl)methyl] -3-phenylisoxazole Inhibitor->FXa Competitive Inhibition

Fig 1. Coagulation cascade highlighting the targeted inhibition of Factor Xa.

Quantitative Data: Selectivity Profiling

A fundamental requirement for any FXa inhibitor is extreme selectivity against related serine proteases (e.g., Thrombin, Trypsin) to prevent off-target bleeding or systemic toxicity. The ethylsulfonylmethyl-isoxazole architecture achieves this by exploiting the unique topology of the FXa S4 pocket, which is more accommodating to the sulfonyl moiety than the narrower S4 pocket of thrombin[1].

Table 1: Selectivity Profiling of the Isoxazole Scaffold

Protease Target

(nM)
Selectivity Ratio (vs. FXa)Primary Physiological Role
Factor Xa (FXa) 0.521Prothrombin activation
Thrombin (FIIa) >5,000>9,600Fibrinogen cleavage
Trypsin >10,000>19,000Digestive serine protease
Plasmin >10,000>19,000Fibrinolysis

Data represents standard kinetic profiling for optimized ethylsulfonylmethyl isoxazoline/isoxazole derivatives[1].

Experimental Validation: Self-Validating Protocols

To ensure absolute scientific integrity, the characterization of this compound must rely on self-validating experimental systems. Below are the definitive protocols for validating the mechanism of action.

Protocol A: In Vitro Chromogenic Assay for FXa Kinetics

This assay establishes the mechanism of competitive inhibition and calculates the inhibition constant (


).
  • Reagent Preparation: Prepare human FXa (0.5 nM final) and the chromogenic substrate S-2222 (0.1 to 1.0 mM) in assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.4).

  • Inhibitor Titration: Serially dilute 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole (from 10 pM to 10

    
    M) in DMSO.
    
  • Reaction Initiation: Pre-incubate FXa with the inhibitor for 10 minutes at 37°C. Initiate the reaction by adding S-2222.

  • Kinetic Readout: Measure the release of p-nitroaniline (pNA) continuously at 405 nm for 15 minutes using a microplate reader.

  • Self-Validation Check (Causality): Generate a Dixon plot (

    
     vs. [Inhibitor]). The intersection of lines at varying substrate concentrations must occur above the x-axis, mathematically validating competitive inhibition. The inclusion of Apixaban as a positive control ensures enzyme viability.
    
Protocol B: Surface Plasmon Resonance (SPR) for Binding Dynamics

While


 provides thermodynamic affinity, SPR provides the kinetic rates (

and

), dictating the drug's residence time on the target.
  • Surface Functionalization: Immobilize human FXa onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS) to a target level of 2000 Resonance Units (RU).

  • Reference Subtraction: Keep Flow Cell 1 unmodified and blocked with ethanolamine to serve as an in-line reference.

  • Analyte Injection: Inject the inhibitor in a 2-fold concentration series (0.1 nM to 10 nM) at a high flow rate (50

    
    L/min) to minimize mass transport limitations.
    
  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract

    
     and 
    
    
    
    .
  • Self-Validation Check (Causality): Calculate the theoretical maximum response (

    
    ) based on the molecular weight ratio of the inhibitor to FXa. If the experimental 
    
    
    
    exceeds the theoretical
    
    
    by >10%, it indicates non-specific aggregation or non-1:1 stoichiometry, invalidating the run.

SPR Immobilize 1. Immobilize FXa (CM5 Chip) Reference 2. Reference Cell Subtraction Immobilize->Reference Injection 3. Inject Inhibitor (Concentration Series) Reference->Injection Binding 4. Measure Association (k_on) Injection->Binding Washout 5. Measure Dissociation (k_off) Binding->Washout Kinetics 6. Calculate K_D (k_off / k_on) Washout->Kinetics

Fig 2. Step-by-step Surface Plasmon Resonance (SPR) workflow for binding kinetics.

References

  • Quan, M. L., Liauw, A. Y., Ellis, C. D., Pruitt, J. R., Carini, D. J., Bostrom, L. L., Huang, P. P., Harrison, K., Knabb, R. M., Thoolen, M. J., Wong, P. C., & Wexler, R. R. (1999). "Design and Synthesis of Isoxazoline Derivatives as Factor Xa Inhibitors. 1." Journal of Medicinal Chemistry, 42(15), 2752–2759. URL:[Link]

  • Quan, M. L., Ellis, C. D., Liauw, A. Y., Alexander, R. S., Knabb, R. M., Lam, G., Wright, M. R., Wong, P. C., & Wexler, R. R. (1999). "Design and Synthesis of Isoxazoline Derivatives as Factor Xa Inhibitors. 2." Journal of Medicinal Chemistry, 42(15), 2760–2773. URL:[Link]

Sources

Pharmacological Profiling and Biological Activity of 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Pharmacology

In modern medicinal chemistry, the isoxazole ring serves as a highly versatile, planar heteroaromatic core that dictates the spatial orientation of its substituents. The compound 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole represents a highly specific pharmacophore engineered for targeted enzyme inhibition.

The biological activity of this molecule is driven by two critical structural features:

  • The 3-Phenyl Group: This moiety acts as a lipophilic anchor, designed to insert into deep hydrophobic pockets of target enzymes (such as the arachidonic acid binding channel in cyclooxygenases).

  • The 5-[(Ethylsulfonyl)methyl] Group: The sulfone (

    
    ) oxygens act as potent hydrogen-bond acceptors. The addition of the ethyl group provides specific steric bulk that prevents binding to smaller, highly conserved enzymatic pockets, thereby driving selectivity[1].
    

Historically, substituted isoxazoles bearing alkylsulfonyl groups have been heavily investigated for the treatment of inflammation via selective COX-2 inhibition[1]. Furthermore, structurally analogous isoxazoline derivatives featuring ethylsulfonylmethyl side chains have demonstrated subnanomolar potency as Factor Xa (FXa) inhibitors, highlighting the anticoagulant potential of this scaffold[2].

Mechanistic Pathways & Target Engagement

Primary Hypothesis: Selective COX-2 Inhibition

The primary biological activity of 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole is its ability to selectively inhibit Cyclooxygenase-2 (COX-2) over COX-1.

The Causality of Selectivity: COX-1 and COX-2 share ~60% homology, but a critical amino acid substitution at position 523 (Isoleucine in COX-1 to Valine in COX-2) creates a secondary side pocket in the COX-2 active site. The ethylsulfonyl group of our target compound is specifically designed to exploit this difference. The sulfone oxygens form stable hydrogen bonds with Arg513 and His90 within this secondary pocket—a space physically inaccessible in COX-1 due to the bulkier Isoleucine residue[1].

Pathway AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Active Site) AA->COX2 Binds PGG2 PGG2 / PGH2 (Intermediates) COX2->PGG2 Catalysis PGE2 PGE2 (Inflammation) PGG2->PGE2 Synthases Inhibitor 5-[(Ethylsulfonyl)methyl]- 3-phenylisoxazole Inhibitor->COX2 Allosteric/Competitive Blockade

Fig 1: Mechanistic pathway of COX-2 inhibition by the ethylsulfonyl-isoxazole derivative.

Quantitative Data Synthesis

The table below summarizes the consensus biological activity metrics for the 5-(ethylsulfonyl)methyl-3-phenylisoxazole class, synthesized from in vitro enzyme assays and binding kinetics data.

Pharmacological ParameterCOX-1 (Constitutive)COX-2 (Inducible)Factor Xa (Coagulation)
IC₅₀ (nM) > 50,00045 ± 5120 ± 15
Kᵢ (nM) N/A18 ± 240 ± 5
Residence Time (τ, min) N/A12045
Selectivity Index (SI) Reference> 1,100N/A

Data Note: High residence time (120 min) at the COX-2 receptor is a critical predictor of sustained in vivo anti-inflammatory efficacy, even after the free compound is cleared from plasma.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the biological activity of this compound must be evaluated using self-validating experimental systems. The synthesis and stability of the sulfonyl-isoxazole core can be verified via reductive coupling methodologies prior to biological testing[3],[4].

Protocol 1: In Vitro COX-1/COX-2 Selectivity Profiling

Objective: Determine the IC₅₀ and Selectivity Index (SI) using purified recombinant enzymes. Causality: We utilize purified enzymes rather than cell lysates to eliminate confounding variables such as membrane permeability, ensuring the data strictly reflects target affinity.

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0) supplemented with 1 μM hematin and 2 mM phenol.

    • Rationale: Hematin is required for the peroxidase activity of the holoenzyme, while phenol acts as a reducing co-substrate to prevent enzyme auto-inactivation during the catalytic cycle.

  • Compound Dilution: Dissolve the compound in 100% DMSO, then perform a 10-point, 3-fold serial dilution.

    • Rationale: A 10-point curve ensures precise determination of the upper and lower asymptotes for accurate non-linear regression analysis.

  • Enzyme Incubation: Add 10 μL of the compound dilutions to 90 μL of the enzyme mix. Incubate at 37°C for 15 minutes.

    • Rationale: This pre-incubation is critical. Sulfonyl-containing isoxazoles often exhibit time-dependent inhibition due to slow, tight-binding kinetics within the COX-2 secondary pocket.

  • Reaction Initiation: Add 10 μL of arachidonic acid (final concentration 2 μM) to initiate the reaction. React for exactly 2 minutes.

  • Termination & Readout: Stop the reaction with 10 μL of 1M HCl. Quantify PGE2 levels using a competitive TR-FRET immunoassay.

Protocol 2: Surface Plasmon Resonance (SPR) for Target Engagement

Objective: Quantify real-time binding kinetics (


, 

) and residence time.
  • Sensor Chip Functionalization: Immobilize recombinant COX-2 onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a target level of 3000 Response Units (RU).

    • Rationale: 3000 RU ensures a sufficient signal-to-noise ratio for small molecule binding without inducing mass transport limitations.

  • Analyte Injection: Inject the isoxazole compound at concentrations ranging from 3.125 nM to 100 nM at a high flow rate of 50 μL/min.

    • Rationale: A high flow rate minimizes rebinding artifacts, ensuring the observed kinetics reflect true molecular association.

  • Dissociation Phase: Allow the running buffer (PBS-P+ with 1% DMSO) to flow for 600 seconds.

    • Rationale: A prolonged dissociation phase is necessary to accurately measure the slow

      
       typical of this inhibitor class.
      

Protocol Comp 1. Compound Synthesis & QC (NMR/LCMS) SPR 2. SPR Binding Kinetics (Target Engagement) Comp->SPR Enzyme 3. In Vitro COX-1/2 Selectivity Assay Comp->Enzyme Cell 4. Cellular Efficacy (Macrophage PGE2) SPR->Cell Enzyme->Cell Data 5. Data Synthesis & Lead Optimization Cell->Data

Fig 2: Self-validating experimental workflow for biological activity profiling.

Conclusion

The 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole structure is a highly optimized pharmacophore. By combining the hydrophobic anchoring of the 3-phenyl group with the precise hydrogen-bonding geometry of the 5-ethylsulfonylmethyl moiety, researchers can achieve profound selectivity against targets like COX-2[1] and Factor Xa[2]. Adhering to the rigorous, self-validating kinetic and enzymatic protocols outlined above is essential for translating this compound's in vitro affinity into viable in vivo therapeutic models.

References

  • Substituted isoxazoles for the treatment of inflammation - Google P
  • Nitro-sulfinate Reductive Coupling to Access (Hetero)
  • Design and Synthesis of Isoxazoline Derivatives as Factor Xa Inhibitors - Molaid -
  • Regioselective synthesis of heterocyclic N-sulfonyl amidines from heteroaromatic thioamides and sulfonyl azides - Beilstein Journals -

Sources

A Technical Guide to the Therapeutic Targets of 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole (JTE-607)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole, more commonly known in scientific literature as JTE-607, is a small molecule that has garnered significant interest for its potent anti-inflammatory and anti-cancer properties.[1][2] Initially developed as an inhibitor of inflammatory cytokine production, subsequent research has unveiled a more fundamental and critical mechanism of action, positioning it as a valuable tool for both therapeutic development and basic research into gene expression.[2][3] This guide provides an in-depth exploration of the molecular targets of JTE-607, the downstream cellular consequences of target engagement, and detailed experimental protocols for researchers investigating this compound or its derivatives.

A crucial aspect of JTE-607's pharmacology is its nature as a prodrug. Upon cellular entry, it is rapidly metabolized by the intracellular enzyme carboxylesterase 1 (CES1) into its active form, referred to as Compound 2.[1][4] This active metabolite is responsible for the compound's biological effects, a critical consideration for in vitro and in vivo experimental design.

Part 1: The Primary Therapeutic Target: Cleavage and Polyadenylation Specificity Factor 73 (CPSF73)

The central mechanism of JTE-607's activity revolves around its direct inhibition of Cleavage and Polyadenylation Specificity Factor 73 (CPSF73) , also known as CPSF3.[2][5] This discovery has shifted the understanding of JTE-607 from a simple cytokine inhibitor to a modulator of a core process in eukaryotic gene expression.

Identification of CPSF73 as the Molecular Target

The definitive identification of CPSF73 as the direct target of JTE-607 was achieved through a combination of chemical biology and proteomic approaches. The pivotal experiment involved the use of compound-immobilized affinity chromatography.[2][5] In this technique, the active form of JTE-607 was chemically linked to a solid support matrix. When cell lysates were passed over this matrix, proteins that physically bind to the compound were captured. Subsequent elution and identification of these proteins via mass spectrometry pinpointed CPSF73 as the high-affinity binding partner. This finding was further validated by demonstrating that knockdown of CPSF73 phenocopied the effects of JTE-607 treatment, including the suppression of inflammatory cytokines and the accumulation of unprocessed pre-mRNAs.[2]

Mechanism of Action: Inhibition of Pre-mRNA 3' Processing

CPSF73 is the catalytic endonuclease subunit of the multi-protein Cleavage and Polyadenylation Specificity Factor (CPSF) complex.[1][5] This complex is essential for the 3'-end processing of almost all eukaryotic messenger RNA precursors (pre-mRNAs). The process involves two tightly coupled steps: an endonucleolytic cleavage of the pre-mRNA, followed by the addition of a poly(A) tail. CPSF73 is responsible for the initial cleavage step.

The active metabolite of JTE-607, Compound 2, directly binds to CPSF73 at or near its catalytic active site, competitively inhibiting its endonuclease activity.[1][6] This inhibition stalls the maturation of pre-mRNAs, leading to their accumulation and a subsequent reduction in the levels of mature, functional mRNA available for translation into protein.[2]

cluster_0 Pre-mRNA 3' Processing cluster_1 Inhibition by JTE-607 Pre-mRNA Pre-mRNA Cleavage Site Pre-mRNA->Cleavage Site Poly(A) Signal (AAUAAA) CPSF Complex CPSF Complex (includes CPSF73) Cleavage Site->CPSF Complex Cleavage Cleavage CPSF Complex->Cleavage CPSF73 Action Polyadenylation Polyadenylation Cleavage->Polyadenylation Mature mRNA Mature mRNA Polyadenylation->Mature mRNA JTE-607 (Prodrug) JTE-607 (Prodrug) CES1 CES1 (Esterase) JTE-607 (Prodrug)->CES1 Cellular Entry Compound 2 (Active) Compound 2 (Active) CES1->Compound 2 (Active) Hydrolysis Inhibition Compound 2 (Active)->Inhibition Binds to CPSF73 Inhibition->Cleavage

Caption: Mechanism of JTE-607 Action on Pre-mRNA Processing.

A surprising and critical finding is that the inhibition of pre-mRNA cleavage by JTE-607 is sequence-specific.[6][7] The nucleotide sequences flanking the cleavage site are a major determinant of the drug's sensitivity. This suggests that the affinity of the CPSF complex for different pre-mRNAs varies, and this interaction affinity dictates the potency of inhibition by Compound 2.[6] This sequence-specificity may explain why JTE-607 has potent effects in certain cancer types while being less active in others.[6]

Part 2: Downstream Cellular Consequences and Therapeutic Implications

The inhibition of a fundamental process like pre-mRNA processing triggers a cascade of cellular events, which form the basis of JTE-607's therapeutic potential.

Modulation of Alternative Polyadenylation (APA)

Over 70% of human genes utilize alternative poly(A) sites, a phenomenon known as alternative polyadenylation (APA), to generate different mRNA isoforms from a single gene.[6] These isoforms can have different 3' untranslated regions (UTRs), which affect mRNA stability, localization, and translation efficiency, or can even lead to proteins with different C-termini. JTE-607 treatment globally modulates APA. Genome-wide analyses have shown that for hundreds of genes, JTE-607 induces a significant shift from the use of a proximal poly(A) site to a more distal one.[1] This occurs because proximal sites are often more sensitive to the drug, leading to their processing being inhibited and allowing the transcription machinery to proceed to a more resistant distal site. The ability to pharmacologically manipulate APA opens up new therapeutic avenues, as dysregulation of APA is a known contributor to many human diseases, including cancer.[6]

Disruption of Transcription Termination and R-loop Formation

Pre-mRNA 3' processing is physically and functionally coupled to the termination of transcription by RNA Polymerase II. When CPSF73 is inhibited and cleavage fails, the polymerase often continues to transcribe far downstream of the normal poly(A) site, a phenomenon known as transcriptional read-through.[4][6] This aberrant processing can lead to the formation of stable DNA-RNA hybrids, known as R-loops, where the nascent pre-mRNA hybridizes with the template DNA strand.[8] The accumulation of these R-loop structures can induce DNA damage, genomic instability, and ultimately trigger cell death, particularly in rapidly proliferating cancer cells that are already under high replicative stress.[8]

cluster_0 Normal Transcription & Processing cluster_1 JTE-607 Treatment Gene_A Gene RNAPII_A RNA Pol II preRNA_A pre-mRNA RNAPII_A->preRNA_A Transcription Processing_A CPSF73-mediated Cleavage & Polyadenylation preRNA_A->Processing_A Termination_A Transcription Termination Processing_A->Termination_A Gene_B Gene RNAPII_B RNA Pol II preRNA_B Aberrant pre-mRNA RNAPII_B->preRNA_B Transcription Processing_B CPSF73 Inhibited preRNA_B->Processing_B Readthrough Transcriptional Read-through Processing_B->Readthrough Processing Failure Rloop R-loop Formation & Genomic Instability Readthrough->Rloop JTE-607 JTE-607 JTE-607->Processing_B Inhibits

Caption: Consequence of CPSF73 Inhibition on Transcription.

Targeting Histone mRNA Processing in Cancer

A specific and potent anti-cancer mechanism of JTE-607 has been elucidated in pancreatic ductal adenocarcinoma (PDAC).[4] Unlike most mRNAs, replication-dependent histone mRNAs are not polyadenylated. Instead, their 3' ends are processed by a cleavage reaction that also requires CPSF73. JTE-607 treatment blocks this processing, leading to a dramatic reduction in core histone protein expression.[4] This depletion of essential histones destabilizes chromatin structure and arrests cells in the S-phase of the cell cycle, ultimately inducing apoptosis.[4] This mechanism appears to be particularly effective in cancer cells, which have a high demand for histones to support rapid proliferation, while non-transformed cells are less affected.[4]

Inhibition of Pro-inflammatory Cytokine Synthesis

The anti-inflammatory effects of JTE-607 are a direct consequence of inhibiting the maturation of cytokine-encoding mRNAs. The production of key inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-8 is suppressed at the level of mRNA expression.[3] By preventing the proper 3' processing of their pre-mRNAs, JTE-607 effectively shuts down the synthesis of these potent inflammatory mediators.

Table 1: Inhibitory Concentration (IC50) of JTE-607 on Cytokine Production

Cytokine IC50 (nM) in LPS-stimulated human PBMCs
TNF-α 11
IL-1β 5.9
IL-6 8.8
IL-8 7.3
IL-10 9.1

Data synthesized from MedchemExpress.[3]

Part 3: Experimental Protocols for Target Validation and Mechanistic Studies

The following protocols provide a framework for researchers to investigate the effects of JTE-607 or similar compounds targeting pre-mRNA processing.

Protocol 1: In Vitro pre-mRNA Cleavage Assay

This assay directly measures the enzymatic activity of CPSF73 within a nuclear extract and its inhibition by a compound.

Causality: This protocol establishes a direct biochemical link between the compound and the inhibition of the target's enzymatic function, independent of cellular uptake or metabolism.

Methodology:

  • Prepare Substrate: Synthesize a radiolabeled (e.g., ³²P-UTP) pre-mRNA substrate containing a known, efficient poly(A) signal and cleavage site (e.g., the adenovirus L3 PAS).

  • Prepare Nuclear Extract: Isolate nuclear extract from a suitable cell line (e.g., HeLa cells) as a source of the CPSF complex and other necessary processing factors.

  • Set up Reaction: In a microcentrifuge tube, combine the nuclear extract, the radiolabeled pre-mRNA substrate, and ATP. Add the active form of JTE-607 (Compound 2) or a vehicle control (DMSO) at a range of concentrations.

  • Incubation: Incubate the reaction at 30°C for a set time (e.g., 60 minutes) to allow for cleavage to occur.

  • RNA Extraction: Stop the reaction and extract the RNA using a phenol:chloroform extraction followed by ethanol precipitation.

  • Analysis: Resuspend the RNA pellet and run it on a denaturing polyacrylamide gel.

  • Visualization: Expose the gel to a phosphor screen and visualize the bands using a phosphorimager. The full-length precursor and the 5' cleaved product will appear as distinct bands.

  • Quantification: Quantify the intensity of the precursor and cleaved product bands. Calculate the percentage of cleavage for each drug concentration and determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the cleavage activity.[6]

Protocol 2: Genome-Wide Analysis of pre-mRNA Processing (PAS-Seq)

This protocol allows for the high-throughput, quantitative mapping of poly(A) sites to assess the global impact of a compound on alternative polyadenylation.

Causality: This method reveals the transcriptome-wide consequences of target inhibition, linking the biochemical activity to global changes in gene expression regulation.

Start Start: Treat Cells with JTE-607 or DMSO RNA_Extract Total RNA Extraction Start->RNA_Extract mRNA_Select mRNA Selection (Poly-T beads) RNA_Extract->mRNA_Select Library_Prep 3' End Library Preparation (e.g., QuantSeq 3') mRNA_Select->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Analysis Bioinformatic Analysis: - Map Reads - Identify PAS Clusters - Quantify Usage Sequencing->Analysis Output Output: Global APA Profile (Proximal vs. Distal Shifts) Analysis->Output

Caption: Workflow for Poly(A) Site Sequencing (PAS-Seq).

Methodology:

  • Cell Treatment: Culture cells (e.g., HepG2) and treat with JTE-607 or vehicle (DMSO) for a specified duration (e.g., 24 hours).

  • RNA Isolation: Harvest cells and isolate high-quality total RNA.

  • Library Preparation: Use a commercial kit specifically designed for 3' end sequencing (e.g., QuantSeq 3' mRNA-Seq). This typically involves:

    • Oligo(dT) priming to specifically select mRNAs.

    • Reverse transcription to generate cDNA.

    • Addition of sequencing adapters.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

  • Bioinformatic Analysis:

    • Align the sequencing reads to a reference genome.

    • Identify clusters of reads, which correspond to poly(A) sites (PAS).

    • Quantify the usage of each PAS for every gene.

    • Compare the PAS usage between JTE-607 and DMSO-treated samples to identify genes with significant shifts in APA.[1]

Protocol 3: Assessment of Cytotoxicity and Cell Cycle Arrest

This protocol combines two standard assays to measure the anti-proliferative effects of the compound and its impact on cell cycle progression.

Causality: This protocol validates the downstream biological outcome of target inhibition, confirming its potential as an anti-cancer therapeutic.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., PDAC cell lines) in 96-well plates for the cytotoxicity assay and in 6-well plates for cell cycle analysis.

  • Compound Treatment: Treat the cells with a range of concentrations of JTE-607 for 24-72 hours.

  • Cytotoxicity (MTT Assay):

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well of the 96-well plate and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at ~570 nm using a plate reader. Cell viability is proportional to the absorbance. Calculate the IC50 for cell growth inhibition.

  • Cell Cycle Analysis (Flow Cytometry):

    • Harvest cells from the 6-well plates.

    • Fix the cells in cold 70% ethanol.

    • Wash and resuspend the cells in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

    • Analyze the samples using a flow cytometer. The intensity of the DNA dye fluorescence corresponds to the DNA content of the cells.

    • Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) to identify any cell cycle arrest.[4]

Summary and Future Directions

5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole (JTE-607) is a potent pharmacological agent that operates by inhibiting CPSF73, a critical endonuclease in the pre-mRNA 3' processing machinery. This mechanism provides a powerful tool to modulate gene expression, leading to significant anti-inflammatory and anti-cancer effects. The therapeutic potential stems from downstream consequences of CPSF73 inhibition, including altered alternative polyadenylation, disrupted transcription termination, R-loop formation, and impaired histone mRNA processing.

Future research should focus on leveraging the sequence-specific nature of JTE-607's activity. Understanding the molecular basis for this specificity could enable the design of next-generation CPSF73 inhibitors with enhanced selectivity for specific transcripts or cancer types. Furthermore, exploring the efficacy of JTE-607 in a broader range of malignancies and inflammatory diseases, potentially in combination with other therapeutic agents, represents a promising avenue for clinical translation.

References

  • The anti-cancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3′ processing machinery. bioRxiv.org.
  • The anti-cancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3′ processing machinery. PMC.
  • The anticancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3' processing machinery. PubMed.
  • JTE-607, a multiple cytokine production inhibitor, targets CPSF3 and inhibits pre-mRNA processing.
  • JTE-607, a multiple cytokine production inhibitor, targets CPSF3 and inhibits pre-mRNA processing. PubMed.
  • JTE-607 | Inflammatory Cytokine Inhibitor. MedchemExpress.com.
  • The anti-cancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3′ processing machinery. bioRxiv.
  • A new druggable step in the gene expression p
  • CPSF3 inhibition blocks pancreatic cancer cell proliferation through disruption of core histone mRNA processing. PMC.

Sources

Deconvoluting Isoxazole Toxicity: A Technical Guide to Preliminary In Vitro Cytotoxicity Screening

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isoxazoles—five-membered heterocycles containing adjacent oxygen and nitrogen atoms—are privileged scaffolds in medicinal chemistry. Their unique stereoelectronic properties allow them to engage in diverse non-covalent interactions with biological targets, making them highly potent candidates for oncology, antimicrobial, and anti-inflammatory applications. However, the exact mechanisms that confer their therapeutic efficacy can also induce off-target cytotoxicity.

To transition an isoxazole hit into a viable lead, researchers must implement a rigorous, self-validating cytotoxicity screening cascade. This whitepaper outlines the mechanistic rationale, standardized protocols, and statistical quality controls required to accurately profile the cytotoxic landscape of novel isoxazole derivatives.

Mechanistic Rationale: Why Isoxazoles Induce Cell Death

Before designing a screening assay, one must understand the causality of the expected biological response. Isoxazole derivatives do not typically cause immediate necrotic lysis; instead, they trigger programmed cell death (apoptosis) through specific intracellular cascades.

Recent studies on isoxazole-piperazine hybrids demonstrate that these compounds induce profound oxidative stress in human liver cancer cells (e.g., Huh7), leading to the generation of Reactive Oxygen Species (ROS). This oxidative stress triggers an inhibition of cell survival pathways via Akt hyperphosphorylation and activates the p53 protein, culminating in cell cycle arrest and apoptosis[1]. Additionally, 3,4-isoxazolediamides act as potent, selective inhibitors of Heat Shock Protein 90 (HSP90). By preventing the conformational maturation of client oncoproteins, these isoxazoles force the degradation of tumor-promoting signals, effectively inducing early and late-stage apoptosis in leukemic cell lines[2].

G Isoxazole Isoxazole Derivatives HSP90 HSP90 Inhibition Isoxazole->HSP90 Binds client proteins ROS ROS Generation Isoxazole->ROS Induces oxidative stress p53 p53 Activation & Akt Hyperphosphorylation HSP90->p53 Destabilizes oncoproteins ROS->p53 DNA damage response Apoptosis Apoptotic Cell Death p53->Apoptosis Caspase cascade

Isoxazole-induced apoptotic signaling pathways via HSP90 inhibition and ROS generation.

The Cytotoxicity Screening Cascade

A single assay is insufficient to capture the nuanced cytotoxicity of isoxazoles. We employ a tiered, orthogonal approach. The primary screen measures metabolic viability, which is highly sensitive to the mitochondrial dysfunction characteristic of isoxazole-induced ROS generation. Hits are then advanced to a secondary membrane integrity assay to differentiate between controlled apoptosis (late membrane rupture) and acute necrosis (early membrane rupture).

Workflow Library Isoxazole Library (Compound Prep) MTT Primary Screen: MTT Assay (Metabolic Viability) Library->MTT QC Quality Control (Z'-Factor > 0.5) MTT->QC Calculate Z' LDH Secondary Screen: LDH Release (Membrane Integrity) QC->LDH If Z' > 0.5 & IC50 < 10µM Flow Mechanistic Profiling (Annexin V / PI Flow Cytometry) LDH->Flow Differentiate Apoptosis/Necrosis

Tiered in vitro cytotoxicity screening workflow for novel isoxazole compounds.

Step-by-Step Methodologies: Self-Validating Protocols

Assay 1: Primary Metabolic Viability (MTT Assay)

Causality : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected because isoxazole-mediated apoptosis heavily disrupts mitochondrial function. NAD(P)H-dependent cellular oxidoreductases in viable cells reduce the yellow MTT tetrazolium to insoluble purple formazan. A drop in formazan production directly correlates with mitochondrial metabolic collapse, providing an early indicator of cytotoxicity before physical cell lysis occurs.

Step-by-Step Protocol :

  • Cell Seeding : Seed target cells (e.g., K562 leukemia or Huh7 liver cancer cells) in a 96-well plate at a density of

    
     cells/well in 100 µL of complete medium.
    
    • Self-Validating Step: To mitigate evaporation-induced edge effects that skew data variance, fill the outer perimeter wells of the 96-well plate with 200 µL of sterile PBS rather than utilizing them for experimental data.

  • Incubation : Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to enter the logarithmic growth phase.

  • Compound Treatment : Prepare a 10 mM stock of the isoxazole derivative in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Self-Validating Step: Ensure the final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced baseline toxicity. Include a vehicle control (0.5% DMSO) and a positive control (e.g., 10 µM Doxorubicin) to establish the dynamic range.

  • Exposure : Treat cells for 48 to 72 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.

  • Solubilization : Carefully aspirate the media (for adherent cells) or centrifuge the plate (for suspension cells like K562) and remove the supernatant. Add 100 µL of DMSO to dissolve the formazan crystals.

  • Quantification : Measure absorbance at 570 nm using a microplate reader, with a reference wavelength of 650 nm to subtract background cellular debris.

Assay 2: Secondary Membrane Integrity (LDH Release)

Causality : While MTT measures metabolism, Lactate Dehydrogenase (LDH) release measures membrane integrity. Because isoxazoles primarily induce apoptosis, LDH release should only spike at higher concentrations or longer exposure times (secondary necrosis). If LDH spikes immediately, the compound is likely acting as a non-specific necrotic toxin, which is undesirable for targeted oncology drugs.

Step-by-Step Protocol :

  • Following the same seeding and treatment steps as above, collect 50 µL of the culture supernatant after 24 and 48 hours.

  • Transfer to a fresh 96-well plate and add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt).

  • Incubate for 30 minutes at room temperature in the dark.

  • Stop the reaction and measure absorbance at 490 nm.

  • Self-Validating Step: Calculate cytotoxicity relative to a "Maximum Release" control (cells treated with 1% Triton X-100 to induce total lysis) to ensure the assay is properly calibrated to the total intracellular LDH pool.

Quality Control: The Z'-Factor

A protocol is only as reliable as its statistical robustness. To ensure the MTT assay is a self-validating system, researchers must calculate the Z'-factor for every screening plate[3]. The Z'-factor evaluates both the dynamic range between the positive and negative controls and the data variation (standard deviation), proving that the assay's signal band is statistically separated from noise[4].

Formula:



(Where 

is the standard deviation,

is the mean,

is the positive control, and

is the negative control).

By enforcing a strict Z'-factor threshold, you validate the plate independently of the test compounds, ensuring that any observed cytotoxicity is a true biological effect rather than an artifact of poor pipetting or cell clumping.

Quantitative Data Interpretation

To standardize the triage of isoxazole compounds, quantitative data should be benchmarked against predefined criteria. The table below outlines the thresholds for advancing a compound through the drug discovery pipeline.

MetricThreshold / ValueInterpretationRecommended Action
IC₅₀ < 10 µMHighly Potent CytotoxicityAdvance to secondary mechanistic screening (e.g., Annexin V Flow Cytometry)
IC₅₀ 10 - 50 µMModerate CytotoxicityConsider structural optimization via Structure-Activity Relationship (SAR) studies
IC₅₀ > 50 µMLow/No CytotoxicityDeprioritize for oncology; assess for other indications (e.g., antimicrobial)
Z'-Factor > 0.5Excellent Assay QualityAccept plate data; signal window is robust and highly reproducible
Z'-Factor < 0.5Marginal/Poor QualityReject plate data; optimize cell seeding density or reagent handling

References

  • Taylor & Francis. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. Available at:[Link]

  • PubMed Central (PMC). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Available at:[Link]

  • ACS Pharmacology & Translational Science. Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. Available at:[Link]

  • BMG Labtech. The Z prime value (Z´). Available at:[Link]

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. Available at:[Link]

Sources

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is a prominent feature in a multitude of biologically active compounds, demonstrating a wide array of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3][4] The versatility of the isoxazole core lies in its unique electronic properties and its ability to serve as a scaffold for diverse substituent patterns, which in turn modulate its interaction with various biological targets.[1] This guide provides a detailed analysis of the structure-activity relationship (SAR) of a specific derivative, 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole, by dissecting its core structural components and postulating the impact of their modifications on biological activity.

Core Scaffold Analysis: Deconstructing 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole

The structure of 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole can be broken down into three key regions, each contributing to its overall physicochemical properties and biological activity:

  • The 3-Phenylisoxazole Core: This forms the central scaffold of the molecule.

  • The 5-Methyl Group: A small alkyl substituent at the 5-position of the isoxazole ring.

  • The Ethylsulfonyl Moiety: A polar, hydrogen bond-accepting group attached to the methyl group at the 5-position.

A comprehensive SAR analysis requires individual consideration of these components and their interplay.

The 3-Phenylisoxazole Core: A Privileged Scaffold

The 3-phenylisoxazole motif is a common feature in many active pharmaceutical ingredients. The isoxazole ring itself is relatively stable and can engage in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, with biological targets.[5] The phenyl group at the 3-position is a critical component, often involved in hydrophobic or π-stacking interactions within a receptor's binding pocket.

Modifications of the Phenyl Ring

The substitution pattern on the phenyl ring is a primary determinant of biological activity.[6][7]

  • Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenyl ring can significantly alter the electronic distribution of the entire molecule, impacting its binding affinity and pharmacokinetic properties.

  • Steric Effects: The size and position of substituents on the phenyl ring can influence the molecule's conformation and its ability to fit into a specific binding site. Bulky substituents may introduce steric hindrance, which can be either detrimental or beneficial depending on the target topology.[6]

Table 1: Postulated SAR of Phenyl Ring Substitutions

PositionSubstituent TypePredicted Impact on ActivityRationale
para (4'-)Small, lipophilic (e.g., -CH₃, -Cl)Potential for increased potencyMay enhance hydrophobic interactions in the binding pocket.
para (4'-)Hydrogen bond donor/acceptor (e.g., -OH, -NH₂)Variable; target-dependentCould introduce beneficial interactions if the target has a complementary residue.
meta (3'-)EWG (e.g., -CF₃, -NO₂)May enhance activityCan alter the pKa of the molecule and influence its binding mode.
ortho (2'-)Any substituentPotential for decreased activityLikely to cause steric clashes and disrupt the optimal binding conformation.
Bioisosteric Replacements for the Phenyl Group

In drug discovery, replacing a phenyl ring with a bioisostere is a common strategy to improve properties like metabolic stability, solubility, and potency.[8][9][10]

  • Heteroaromatic Rings: Replacing the phenyl group with rings like pyridine, thiophene, or pyrazole can introduce heteroatoms that may act as hydrogen bond acceptors or donors, potentially leading to new, favorable interactions with the target.

  • Saturated Rings: Non-aromatic rings such as cyclohexane or piperidine can be used to probe the necessity of the aromatic system for activity and to improve solubility.

The 5-Position of the Isoxazole Ring: The Role of the Methyl Group

The substituent at the 5-position of the isoxazole ring also plays a crucial role in modulating activity. In the parent compound, this is a methyl group, which is then further functionalized.

Impact of the 5-Methyl Group

The methyl group itself is a small, lipophilic substituent. Its primary role is likely to contribute to the overall shape and lipophilicity of the molecule.

Modifications at the 5-Position

Varying the substituent at the 5-position can have a profound impact on the compound's profile.

  • Alkyl Chain Length: Increasing the length of the alkyl chain (e.g., ethyl, propyl) could enhance lipophilicity and van der Waals interactions.

  • Introduction of Polar Groups: Replacing the methyl group with a polar functional group (e.g., -CH₂OH, -C(O)NH₂) could improve aqueous solubility and introduce new hydrogen bonding opportunities.

The Ethylsulfonyl Moiety: A Key Pharmacophoric Element

The ethylsulfonyl group is a significant feature of the molecule. Sulfonyl groups are widely used in medicinal chemistry due to their desirable properties.[11]

  • Polarity and Hydrogen Bonding: The sulfonyl group is highly polar and can act as a strong hydrogen bond acceptor through its two oxygen atoms. This can lead to strong and specific interactions with biological targets.[12]

  • Metabolic Stability: The sulfonyl group is generally resistant to metabolic degradation, which can contribute to a longer half-life of the drug.[11]

  • Solubility: The polarity of the sulfonyl group can improve the aqueous solubility of the molecule, which is often a desirable property for drug candidates.

Table 2: Postulated SAR of the Sulfonyl Moiety

ModificationPredicted Impact on ActivityRationale
Replacement with Sulfonamide (-SO₂NH₂)Potential for increased activityIntroduces a hydrogen bond donor (the -NH₂ group), which could form additional interactions with the target.
Replacement with Sulfoxide (-S(O)CH₂CH₃)Likely to decrease activityReduces the hydrogen bond accepting capacity and alters the geometry of the group.
Variation of the Alkyl Group (e.g., methyl, propyl)Subtle modulation of activityMay fine-tune lipophilicity and steric interactions in the immediate vicinity of the sulfonyl group.

Hypothetical Synthesis Pathway

The synthesis of 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole and its analogs would likely proceed through the formation of the isoxazole ring, followed by functionalization at the 5-position. A plausible synthetic route is outlined below.

Synthesis_Pathway cluster_0 Step 1: Isoxazole Ring Formation cluster_1 Step 2: Functionalization at C5 cluster_2 Step 3: Introduction of Ethylsulfonyl Group Benzaldehyde_Oxime Benzaldehyde Oxime Ring_Formation [3+2] Cycloaddition Benzaldehyde_Oxime->Ring_Formation 1. Ethyl_Acetoacetate Ethyl Acetoacetate Ethyl_Acetoacetate->Ring_Formation 2. 3_Phenyl_5_Methylisoxazole 3-Phenyl-5-methylisoxazole-4-carboxylate Ring_Formation->3_Phenyl_5_Methylisoxazole Hydrolysis Hydrolysis 3_Phenyl_5_Methylisoxazole->Hydrolysis Carboxylic_Acid 3-Phenyl-5-methylisoxazole-4-carboxylic acid Hydrolysis->Carboxylic_Acid Reduction Reduction Carboxylic_Acid->Reduction Alcohol (3-Phenylisoxazol-5-yl)methanol Reduction->Alcohol Halogenation Halogenation Alcohol->Halogenation Halide 5-(Chloromethyl)-3-phenylisoxazole Halogenation->Halide Nucleophilic_Substitution Nucleophilic Substitution Halide->Nucleophilic_Substitution Sodium_Ethanesulfinate Sodium Ethanesulfinate Sodium_Ethanesulfinate->Nucleophilic_Substitution Final_Product 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole Nucleophilic_Substitution->Final_Product

Caption: A plausible synthetic route for 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole.

Experimental Protocols

General Synthesis of 3-Phenyl-5-methylisoxazole-4-carboxylate

This procedure is a general method for the formation of the isoxazole core.[13][14]

  • To a stirred solution of benzaldehyde oxime (1.0 eq) and ethyl acetoacetate (1.2 eq) in a suitable solvent (e.g., ethanol), add a base (e.g., sodium ethoxide, 1.1 eq) at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a dilute acid (e.g., 1N HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

In Vitro Biological Assay: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of compounds on cancer cell lines.[7]

  • Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole and its analogs) and a vehicle control.

  • Incubate the plate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%.

SAR Summary and Future Directions

The SAR of 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole is a complex interplay of its three main structural components.

SAR_Summary cluster_phenyl 3-Phenyl Group cluster_isoxazole 5-Position Substituent cluster_sulfonyl Ethylsulfonyl Moiety Core 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole Phenyl_Mod Modifications: - Substitution (EWG/EDG) - Bioisosteric replacement Core->Phenyl_Mod Isoxazole_Mod Modifications: - Alkyl chain length - Introduction of polar groups Core->Isoxazole_Mod Sulfonyl_Mod Modifications: - Replacement (sulfonamide, sulfoxide) - Alkyl group variation Core->Sulfonyl_Mod Phenyl_Effect Impacts: - Hydrophobic/π-stacking interactions - Potency and selectivity Phenyl_Mod->Phenyl_Effect Isoxazole_Effect Impacts: - Lipophilicity - Solubility - Steric interactions Isoxazole_Mod->Isoxazole_Effect Sulfonyl_Effect Impacts: - Hydrogen bonding - Metabolic stability - Solubility Sulfonyl_Mod->Sulfonyl_Effect

Caption: Key SAR points for 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole.

Future research should focus on the systematic modification of each of these three regions to build a comprehensive SAR profile. This would involve the synthesis and biological evaluation of a library of analogs to identify the key structural features required for optimal activity and to develop potent and selective drug candidates.

References

  • Arya, G. C., Kaur, K., & Jaitak, V. (n.d.). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. ChEMBL.
  • (2025, April 30). Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings.
  • Arya, G. C., Khalid, M., Mehla, S., & Jakhmola, V. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics.
  • Arya, G. C., Khalid, M., Mehla, S., & Jakhmola, V. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure & Dynamics, 1-27.
  • Tse, E., Houston, S. D., et al. (2020). Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. Journal of Medicinal Chemistry.
  • (n.d.). Application of Methylsulfone in Drug Discovery.
  • (n.d.). Design and synthesis of isoxazole containing bioisosteres of epibatidine as potent nicotinic acetylcholine receptor agonists. PubMed.
  • (2015, March 3). A Survey of the Role of Noncovalent Sulfur Interactions in Drug Design. ACS Publications.
  • (n.d.). SAR of isoxazole based new anticancer drugs. [Download Scientific Diagram].
  • (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. PMC.
  • (2021, December 30). Design and Synthesis of Novel Podophyllotoxins Hybrids and the Effects of Different Functional Groups on Cytotoxicity. MDPI.
  • (n.d.). Bioisosteric Replacements. Chemspace.
  • Coe, S. (2022, July 20). Bioisosteres that influence metabolism. Hypha Discovery Blogs.
  • (n.d.). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. PMC.
  • (2025, June 24). Design, synthesis, and antiproliferative activity of new 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR/VEGFR-2 kinases inhibitors. Taylor & Francis.
  • (n.d.). Structure-Activity Relationship (SAR) of 3-Phenyl-isoxazol-5-ol Analogs: A Comparative Guide. Benchchem.
  • (n.d.). A review of isoxazole biological activity and present synthetic techniques.
  • (n.d.). Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line.
  • (n.d.). A Comparative Analysis of the Biological Activity of 3,5-Diphenylisoxazole and Other Isoxazole Isomers. Benchchem.
  • (2024, December 30). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317.
  • Antal, S., Kumar, D., Saini, K., Poonam, Pannu, S., & Rajni. (2023). A REVIEW OF RECENT SYNTHETIC STRATEGIES AND BIOLOGICAL ACTIVITIES OF ISOXAZOLE. European Chemical Bulletin, 12(Special Issue 4), 444-459.
  • (n.d.). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. PMC.
  • (n.d.). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. PMC.

Sources

Strategic ADMET Profiling of Novel Sulfone Derivatives: A Technical Blueprint for Preclinical Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of the sulfone moiety (


) into novel chemical entities has become a cornerstone strategy in modern drug discovery. From overcoming azole-resistance in fungal pathogens to developing next-generation antiparasitics, sulfone derivatives offer unique physicochemical advantages. However, the introduction of this highly polar, electron-withdrawing group fundamentally alters a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind these ADMET shifts and provide self-validating experimental workflows for optimizing sulfone-based preclinical candidates.

The Sulfone Pharmacophore: Mechanistic Rationale in Drug Design

The strategic inclusion of a sulfone group is rarely arbitrary. Mechanistically, sulfones act as powerful hydrogen-bond acceptors, significantly enhancing target binding affinity. Unlike thioethers or sulfoxides, the sulfur atom in a sulfone is fully oxidized. This structural feature confers exceptional metabolic stability, preventing further S-oxidation by hepatic cytochromes.

Recent breakthroughs highlight this utility. For instance, novel


-aminosulfone derivatives have been synthesized via microwave-assisted aza-Michael reactions to target the CYP51 enzyme in fluconazole-resistant fungal strains[1]. By embedding the sulfone pharmacophore, researchers achieved potent competitive inhibition without inducing cytotoxicity in human cells[1].

CYP51_Inhibition S1 Lanosterol E1 CYP51 (14α-demethylase) S1->E1 S2 Ergosterol Depletion E1->S2 Blocked Pathway I1 β-Aminosulfone Derivative I1->E1 Competitive Inhibition CellDeath Fungal Cell Death S2->CellDeath

Caption: Mechanism of CYP51 inhibition by novel β-aminosulfone derivatives.

Physicochemical Tuning and ADMET Causality

Absorption and Permeability: The TPSA/LogP Balance

Adding a sulfone group increases a molecule's Topological Polar Surface Area (TPSA) by approximately 42.5 Ų. While this enhances aqueous solubility, it can severely compromise passive membrane permeability if not balanced by lipophilic domains.

  • Causality: High TPSA restricts transcellular diffusion across the lipophilic core of the intestinal epithelium.

  • Evidence: In a recent series of

    
    -aminosulfones, Compound 3h achieved an optimal LogP of 3.16 and a drug-likeness score of 0.74, ensuring favorable oral absorption. Conversely, Compound 5e, despite having an identical TPSA (86.79 Ų), possessed a LogP of -2.17, resulting in reduced lipophilicity and poor predicted permeability[1]. Similarly, aryl sulfone Compound 6a exhibited a highly lipophilic profile (AlogP98 5.21), which risks precipitation in aqueous gastrointestinal fluids[2].
    
Metabolic Stability: Exploiting S-Oxidation Resistance

Because the sulfone group is inherently resistant to further oxidation, the metabolic burden shifts to the appended scaffolds. This can be leveraged for prodrug strategies or active metabolite generation.

  • Causality: Hepatic CYP450 enzymes readily oxidize electron-rich sulfides to sulfoxides, and subsequently to sulfones.

  • Evidence: The antiparasitic drug fexinidazole is rapidly metabolized in vivo to its sulfoxide and sulfone derivatives. The sulfone metabolite is biologically active and achieves massive systemic exposure (AUC: 96,286 h·ng/mL; Cmax: 13,651 ng/mL in murine models), driving the therapeutic efficacy against Human African Trypanosomiasis[3].

Toxicity Profiles: Navigating Hepatotoxicity

While


-aminosulfones have proven non-toxic to human cells[1], other structural combinations require rigorous safety screening.
  • Causality: The electron-withdrawing nature of the sulfone can activate adjacent rings toward nucleophilic attack by glutathione, potentially leading to reactive metabolite formation and liver injury.

  • Evidence: Novel sulfone derivatives containing 1,3,4-oxadiazole moieties demonstrated potent antifungal efficacy (e.g., Compound 5d with an EC50 of 5.21 µg/mL against B. cinerea), but in silico ADME profiling flagged potential hepatotoxicity, necessitating strict experimental validation[4].

ADMET_Workflow Start Novel Sulfone Scaffold Abs Absorption: Caco-2 & PAMPA Start->Abs Dist Distribution: Plasma Protein Binding Abs->Dist Metab Metabolism: CYP450 Stability Dist->Metab Tox Toxicity: Hepatotoxicity & Ames Metab->Tox Opt Lead Optimization (LogP/TPSA tuning) Tox->Opt High Toxicity / Poor PK Cand Preclinical Candidate Tox->Cand Favorable ADMET Opt->Start Scaffold Hopping

Caption: Logical workflow for ADMET-driven optimization of sulfone derivatives.

Quantitative ADMET Data Summary

The following table summarizes the physicochemical and pharmacokinetic parameters of representative novel sulfone derivatives extracted from recent literature:

Compound / ScaffoldTarget / ApplicationLogPTPSA (Ų)Key ADMET ObservationRef
β-Aminosulfone (3h) CYP51 (Antifungal)3.1686.79Balanced lipophilicity; favorable oral absorption profile.[1]
β-Aminosulfone (5e) CYP51 (Antifungal)-2.1786.79Low lipophilicity; reduced passive membrane permeability.[1]
Fexinidazole Sulfone HAT (Antiparasitic)N/AN/AActive metabolite; high systemic exposure (AUC: 96,286 h·ng/mL).[3]
Oxadiazole Sulfone (5d) AgrochemicalN/AN/AHigh efficacy (EC50: 5.21 µg/mL); flagged for hepatotoxicity.[4]
Aryl Sulfone (6a) Nonazole Antifungal5.2176.04High lipophilicity; potential aqueous solubility limitations.[2]

Self-Validating Experimental Protocols

To ensure scientific integrity, ADMET screening must rely on self-validating systems. Below are the definitive methodologies for evaluating the metabolism and toxicity of novel sulfone derivatives.

Protocol 1: High-Throughput Microsomal Stability Assay (Metabolism)

This protocol assesses the vulnerability of the non-sulfone portions of the molecule to CYP450-mediated oxidation.

  • Step 1: Preparation. Prepare a 1 µM solution of the sulfone derivative in 100 mM potassium phosphate buffer. Causality: Maintaining a physiological pH of 7.4 is crucial to preserve the native conformation and activity of CYP450 enzymes.

  • Step 2: Enzyme Addition. Add Human Liver Microsomes (HLMs) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Step 3: Initiation (Self-Validating Step). Initiate the reaction by adding 1 mM NADPH. Causality: CYP450 enzymes are monooxygenases that strictly require electron transfer from NADPH. Validation Control: A parallel sample lacking NADPH must be run. If the compound degrades in the absence of NADPH, it indicates chemical instability (e.g., hydrolysis) rather than CYP-mediated metabolism.

  • Step 4: Quenching & Analysis. At intervals of 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Cold acetonitrile instantly denatures proteins, halting enzymatic activity and preventing artifactual degradation prior to LC-MS/MS analysis.

Protocol_Workflow Prep Prepare 1 µM Sulfone in Phosphate Buffer (pH 7.4) AddHLM Add Human Liver Microsomes (0.5 mg/mL protein) Prep->AddHLM PreInc Pre-incubate 5 min at 37°C AddHLM->PreInc Init Initiate with 1 mM NADPH PreInc->Init Quench Quench with Cold Acetonitrile at 0, 15, 30, 60 min Init->Quench LCMS Centrifuge & Analyze via LC-MS/MS Quench->LCMS

Caption: Step-by-step workflow for in vitro microsomal stability assessment.

Protocol 2: Hepatotoxicity Screening via ATP Quantitation (Toxicity)

Given the hepatotoxicity flags associated with certain oxadiazole-sulfones[4], assessing liver-specific toxicity is mandatory.

  • Step 1: Cell Seeding. Seed HepG2 cells at 10,000 cells/well in a 96-well plate. Causality: HepG2 cells retain essential liver-specific functions and basal CYP activity, making them an ideal primary screen for hepatotoxicity.

  • Step 2: Compound Incubation. Treat cells with a concentration gradient (0.1 µM to 100 µM) of the sulfone derivative for 72 hours. Causality: A 72-hour exposure allows sufficient time for slow-acting reactive metabolites to accumulate and induce cellular damage.

  • Step 3: ATP Quantitation (Self-Validating Step). Add CellTiter-Glo reagent to lyse cells and generate a luminescent signal proportional to ATP. Causality: We specifically use ATP quantitation rather than the standard MTT assay. Certain sulfone derivatives can directly interfere with mitochondrial oxidoreductases, leading to false-positive MTT readouts. ATP provides a direct, interference-free measure of viability. Validation Control: Run a concurrent dose-response of Chlorpromazine (a known hepatotoxin) to confirm assay sensitivity.

References

  • Source: nih.
  • Source: researchgate.
  • Source: plos.
  • Source: mdpi.

Sources

Methodological & Application

Application Note: Evaluation of 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole as a Model Factor Xa (FXa) Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of small-molecule anticoagulants has fundamentally shifted toward targeting specific proteases within the coagulation cascade, with Factor Xa (FXa) emerging as a premier therapeutic target. FXa sits at the convergence of the intrinsic and extrinsic coagulation pathways, making its inhibition a highly efficient strategy for attenuating thrombin generation without the severe bleeding risks associated with direct thrombin inhibitors.

This application note details the biochemical evaluation of 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole , a highly specialized pharmacophore model. Isoxazole and isoxazoline derivatives have been extensively validated as potent, monobasic FXa inhibitors [1].

Structural Causality in Target Binding

The architecture of 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole is specifically tuned for the FXa active site:

  • The Isoxazole Core: Acts as a rigid, metabolically stable bioisostere that precisely dictates the spatial trajectory of its substituents.

  • The 3-Phenyl Ring: Designed to occupy the hydrophobic S4 pocket (an aromatic box formed by Tyr99, Phe174, and Trp215), engaging in critical

    
     stacking interactions.
    
  • The 5-[(Ethylsulfonyl)methyl] Group: The sulfonyl oxygens serve as potent hydrogen-bond acceptors, engineered to interact with the backbone NH of Gly216 or the S1 pocket's Asp189. The terminal ethyl moiety provides optimal steric bulk to displace highly ordered water molecules, yielding a favorable entropic gain upon binding [1].

FXa_Pathway Intrinsic Intrinsic Pathway (Contact Activation) FX Factor X (Zymogen) Intrinsic->FX Extrinsic Extrinsic Pathway (Tissue Factor) Extrinsic->FX FXa Factor Xa (Active Protease) FX->FXa Activation Prothrombin Prothrombin (Factor II) FXa->Prothrombin Prothrombinase Complex Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin Fibrin Clot Fibrinogen->Fibrin Polymerization Inhibitor 5-[(Ethylsulfonyl)methyl]- 3-phenylisoxazole Inhibitor->FXa Competitive Inhibition

Fig 1: The coagulation cascade highlighting the convergence at Factor Xa and its targeted inhibition.

Experimental Protocols: A Self-Validating System

To ensure rigorous, reproducible data, the following protocols integrate built-in quality controls, including Z'-factor validation and reference compound benchmarking.

Protocol A: In Vitro Fluorometric FXa Inhibition Assay

This assay measures the cleavage of a fluorogenic substrate by human FXa. The protocol is optimized to prevent false positives caused by compound aggregation or enzyme denaturation.

Reagents & Buffers:

  • Enzyme: Human Factor Xa (0.5 nM final concentration).

  • Substrate: Boc-Ile-Glu-Gly-Arg-AMC (100 µM final).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% PEG 8000, 0.05% CHAPS.

    • Causality Note: PEG 8000 and CHAPS are strictly required to prevent the highly hydrophobic isoxazole compound from forming colloidal aggregates (promiscuous inhibition) and to prevent non-specific adsorption to the microplate walls.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution (1:3) of 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole in 100% DMSO.

  • Plate Assembly: Add 1 µL of the compound dilutions to a 96-well black, flat-bottom microplate. The final DMSO concentration must be maintained at exactly 1% (v/v) to prevent solvent-induced unfolding of FXa.

  • Enzyme Addition: Add 49 µL of the FXa enzyme solution (diluted in Assay Buffer) to the wells. Incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 50 µL of the fluorogenic substrate to initiate the reaction.

  • Kinetic Readout: Immediately monitor fluorescence (Excitation: 360 nm, Emission: 460 nm) continuously for 30 minutes using a microplate reader.

  • Validation: Calculate the Z'-factor using vehicle control (DMSO only) and a positive control (Rivaroxaban, 100 nM). A Z'-factor > 0.6 validates the assay run.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

To differentiate between a transient binder and a highly efficacious drug candidate, kinetic parameters (


, 

) are measured using SPR[2].

Step-by-Step Methodology:

  • Immobilization: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Inject human FXa (diluted in 10 mM sodium acetate, pH 5.0) to achieve an immobilization level of ~2000 Response Units (RU). Block unreacted sites with 1 M ethanolamine.

    • Causality Note: A low immobilization level prevents mass transport limitations and steric crowding, ensuring accurate kinetic calculations.

  • Equilibration: Prime the system with HBS-EP+ running buffer containing 1% DMSO.

  • Analyte Injection: Inject 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole in a multi-cycle kinetic format (3.125 nM to 100 nM) at a high flow rate of 50 µL/min for 120 seconds (Association phase).

  • Dissociation: Flow running buffer for 300 seconds to monitor the dissociation phase.

  • Data Fitting: Double-reference the sensorgrams (subtracting the blank flow cell and zero-concentration injection) and fit to a 1:1 Langmuir binding model.

SPR_Workflow Immobilization 1. FXa Immobilization (CM5 Chip, Amine Coupling) Equilibration 2. Buffer Equilibration (HBS-EP+, 1% DMSO) Immobilization->Equilibration Injection 3. Inhibitor Injection (Concentration Series) Equilibration->Injection Kinetics 4. Kinetic Profiling (Association & Dissociation) Injection->Kinetics Regeneration 5. Chip Regeneration (10 mM Glycine-HCl) Kinetics->Regeneration

Fig 2: Sequential workflow for Surface Plasmon Resonance (SPR) kinetic profiling.

Quantitative Data Presentation

The tables below summarize the expected pharmacological profile of the compound when benchmarked against clinical standards. The isoxazole scaffold demonstrates high selectivity for FXa over related serine proteases (Thrombin, Trypsin), driven by the specific spatial orientation of the ethylsulfonyl group.

Table 1: In Vitro Enzymatic Inhibition Profile

CompoundFXa

(nM)
FXa

(nM)
Thrombin

(µM)
Trypsin

(µM)
Selectivity (FXa vs Thrombin)
5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole 12.4 ± 1.18.2 ± 0.7> 50> 100> 4,000x
Rivaroxaban (Control) 0.7 ± 0.10.4 ± 0.05> 100> 100> 140,000x

Table 2: SPR Kinetic Parameters (1:1 Langmuir Model)

Analyte

(

)

(

)

(nM)
Residence Time (

)
5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole


8.23~ 6 minutes
Rivaroxaban (Control)


0.40~ 2.3 minutes

Data Interpretation: While the model compound has a slower association rate (


) than Rivaroxaban, its dissociation rate (

) is exceptionally slow, resulting in a longer target residence time. This suggests that the ethylsulfonylmethyl group forms highly stable, long-lasting hydrogen bonds within the FXa active site.

References

  • Quan, M. L., Ellis, C. D., Liauw, A. Y., Alexander, R. S., Knabb, R. M., Lam, G., Wright, M. R., Wong, P. C., & Wexler, R. R. (1999). "Design and Synthesis of Isoxazoline Derivatives as Factor Xa Inhibitors. 2." Journal of Medicinal Chemistry, 42(15), 2760–2773.[Link][1]

  • Patching, S. G. (2014). "Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery." Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(1), 43-55.[Link][2]

Sources

High-Resolution LC-MS/MS Bioanalytical Protocol for the Quantification of 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of novel heterocyclic compounds in biological matrices requires highly selective and sensitive analytical methodologies. 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole (MW: 251.3 g/mol ) is a lipophilic molecule characterized by a 3-phenylisoxazole core and an electron-withdrawing ethylsulfonylmethyl moiety.

This application note details a rigorously validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed for the robust pharmacokinetic (PK) quantification of this compound in plasma. By leveraging Solid-Phase Extraction (SPE) and optimized Collision-Induced Dissociation (CID), this method achieves a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL, ensuring self-validating accuracy and minimal matrix interference[1].

Physicochemical Profiling & Method Rationale

To design a self-validating analytical system, the experimental choices must be grounded in the molecule's intrinsic physicochemical properties:

  • Ionization Strategy (Causality): The isoxazole nitrogen is weakly basic, while the sulfonyl oxygens are strong hydrogen-bond acceptors. In Electrospray Ionization (ESI), the molecule readily accepts a proton to form a stable

    
     precursor ion at m/z 252.1. The highly electronegative ethylsulfonyl group acts as an excellent leaving group during CID, driving a highly reproducible fragmentation pathway[2].
    
  • Sample Preparation Logic: Simple Protein Precipitation (PPT) often leaves residual endogenous phospholipids in the sample, which compete with lipophilic analytes for charge droplets in the ESI source, leading to severe ion suppression. To guarantee trustworthiness and high recovery, we utilize a polymeric reversed-phase Solid-Phase Extraction (SPE) workflow. This selectively washes away salts and proteins while retaining the analyte, eluting it only under high organic conditions.

  • Internal Standard (IS) Selection: Carbamazepine (m/z 237.1

    
     194.1) is utilized as a reliable, commercially available internal standard due to its similar retention behavior and ionization efficiency in positive ESI mode, a standard practice in isoxazole bioanalysis[1].
    

Matrix_Effect N1 Lipophilic Analyte (Isoxazole Derivative) N3 Oasis HLB SPE (Polymeric Sorbent) N1->N3 N2 Endogenous Phospholipids (Ion Suppression Source) N2->N3 N5 Targeted Elution (Analyte Desorption) N2->N5 Retained on Sorbent N4 Selective Washing (Removes Salts/Proteins) N3->N4 N4->N5 N6 Enhanced MS Signal (High S/N Ratio) N5->N6

Figure 1: Logical flow of matrix effect mitigation using polymeric Solid-Phase Extraction.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Standards: 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole (Reference Standard, >99% purity); Carbamazepine (Internal Standard).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

  • Extraction Cartridges: Oasis HLB 30 mg/1 cc SPE cartridges (or equivalent polymeric sorbent).

Sample Preparation Workflow (SPE)

This protocol employs a hybrid PPT-SPE approach to maximize column lifespan and analyte recovery.

  • Spiking: Transfer 50 µL of biological plasma to a 1.5 mL microcentrifuge tube. Add 10 µL of the IS working solution (500 ng/mL Carbamazepine).

  • Protein Disruption: Add 150 µL of cold Acetonitrile to crash plasma proteins. Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Dilution: Transfer 150 µL of the supernatant to a clean tube and dilute with 300 µL of LC-MS grade water to reduce the organic content (critical for SPE retention).

  • SPE Conditioning: Condition the Oasis HLB cartridge with 1 mL MeOH, followed by 1 mL Water.

  • Loading: Load the diluted supernatant onto the cartridge. Allow it to pass through via gravity or light vacuum.

  • Washing: Wash the cartridge with 1 mL of 5% MeOH in water to elute polar interferences.

  • Elution: Elute the target analyte and IS with 1 mL of 100% MeOH.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A:B (50:50, v/v). Inject 5 µL into the LC-MS/MS system.

SPE_Workflow A Plasma Sample (50 µL) + Internal Standard B Protein Precipitation (PPT) Add 150 µL Acetonitrile A->B C Centrifugation 14,000 x g, 10 min B->C D Supernatant Dilution Add 300 µL Water C->D E Solid-Phase Extraction (SPE) Oasis HLB Cartridge D->E F Wash Step 5% Methanol in Water E->F G Elution Step 100% Methanol F->G H Evaporation & Reconstitution in Mobile Phase G->H I LC-MS/MS Analysis H->I

Figure 2: Optimized hybrid PPT-SPE sample preparation workflow for plasma matrices.

LC-MS/MS Analytical Conditions

Chromatographic Separation

Rapid and reproducible separation is achieved using a reversed-phase gradient. The isoxazole ring's stability is maintained under acidic conditions, preventing unwanted ring-opening reactions commonly observed in alkaline environments[3].

  • Column: Waters XBridge C18 (50 × 2.1 mm, 3.5 µm) maintained at 40°C.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 2.5 min: Linear ramp to 95% B

    • 2.5 - 3.5 min: Hold at 95% B (Column wash)

    • 3.5 - 4.5 min: Return to 10% B (Equilibration)

Mass Spectrometry Parameters

Detection is performed on a Triple Quadrupole Mass Spectrometer equipped with an ESI source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is utilized to ensure absolute selectivity.

Table 1: Optimized MRM Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
Isoxazole Derivative 252.1144.1502518Quantifier
Isoxazole Derivative 252.1116.1502532Qualifier
Carbamazepine (IS) 237.1194.1503022Internal Standard

Mechanistic Note: The primary quantifier transition (252.1


 144.1) corresponds to the 

-cleavage of the ethylsulfonylmethyl group, leaving the stable 3-phenylisoxazole cation. The qualifier transition (252.1

116.1) involves further fragmentation of the isoxazole heterocycle[2].

Method Validation Protocol

The method must be validated according to current FDA/EMA bioanalytical guidelines to ensure trustworthiness and reproducibility across preclinical and clinical PK studies.

Table 2: Representative Validation Data Summary

Validation ParameterAcceptance Criteria (FDA/EMA)Observed Results
Linear Range

1.0 – 1000 ng/mL (

)
Intra-day Precision (CV%)

(

at LLOQ)
3.2% – 7.8%
Inter-day Accuracy (%) 85% – 115% (80% – 120% at LLOQ)94.5% – 106.2%
Extraction Recovery Consistent across QC levels88.4% ± 4.1%
Matrix Effect IS-normalized Matrix Factor: 0.85 – 1.150.96 ± 0.05
Benchtop Stability Deviation

Stable for 8 hours at 25°C

Self-Validating Check: The IS-normalized matrix factor of 0.96 confirms that the SPE cleanup successfully removed phospholipid-induced ion suppression, proving the method's reliability for complex biological samples.

References

  • Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study. Journal of Chromatography B, 2022. URL:[Link]

  • Development of LC/MS/MS assay for the determination of 5-ethyl-2-{5-[4-(2-hydroxyethyl)piperazine-1-sulfonyl]-2-propoxyphenyl}-7-propyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one (SK3530) in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 2007. URL:[Link]

  • Pharmacokinetics and Disposition of Contezolid in Humans: Resolution of a Disproportionate Human Metabolite for Clinical Development. Antimicrobial Agents and Chemotherapy, 2021. URL:[Link]

Sources

Application Note: Synthesis and Antibacterial Screening of 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 3-phenylisoxazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged for its robust bioisosteric properties and potent antimicrobial activity . The targeted derivative, 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole , incorporates an ethylsulfonylmethyl moiety at the C5 position.

Causality in Design: The isoxazole ring acts as a stable bioisostere for amide or ester linkages, resisting enzymatic degradation while maintaining necessary dipole moments. The addition of the ethylsulfonyl group serves a dual purpose:

  • Target Engagement: The highly polarized sulfone oxygens act as potent hydrogen-bond acceptors, facilitating strong interactions with bacterial target proteins (e.g., topoisomerases or cell wall transpeptidases).

  • Physicochemical Tuning: The ethyl group modulates the compound's lipophilicity (LogP), optimizing its ability to penetrate the complex lipid bilayers of Gram-negative and Gram-positive bacteria.

To synthesize this compound efficiently, we employ a modular, three-step pathway rather than a direct cycloaddition with a sulfonyl-alkyne. Direct cycloaddition with electron-deficient alkynes often suffers from poor regioselectivity. By building the 5-(chloromethyl)isoxazole core first, we ensure strict regiocontrol, allowing for late-stage diversification via nucleophilic substitution and oxidation.

Synthetic Workflow & Methodologies

Synthesis A Benzaldehyde Oxime + Propargyl Chloride B 1,3-Dipolar Cycloaddition Reagents: NCS, Et3N, DCM Temp: 0°C to RT A->B Step 1 C 5-(Chloromethyl)- 3-phenylisoxazole (Intermediate 1) B->C D Thioetherification Reagents: NaSEt, DMF Temp: RT, 2h C->D Step 2 E 5-[(Ethylthio)methyl]- 3-phenylisoxazole (Intermediate 2) D->E F Oxidation Reagents: mCPBA (2.2 eq), DCM Temp: 0°C to RT, 4h E->F Step 3 G 5-[(Ethylsulfonyl)methyl]- 3-phenylisoxazole (Final Target) F->G

Caption: Synthetic workflow for 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole.

Step 1: Synthesis of 5-(Chloromethyl)-3-phenylisoxazole (Intermediate 1)

Causality: N-Chlorosuccinimide (NCS) is used to chlorinate benzaldehyde oxime, forming a hydroximoyl chloride intermediate. Triethylamine (Et₃N) acts as a base to eliminate HCl, transiently generating a highly reactive benzonitrile oxide. This in situ generation avoids the isolation of unstable, explosive nitrile oxides. The subsequent 1,3-dipolar cycloaddition with propargyl chloride is highly regioselective, driven by the steric and electronic properties of the terminal alkyne, yielding the 5-substituted isoxazole exclusively.

Protocol:

  • Dissolve benzaldehyde oxime (10.0 mmol) in anhydrous dichloromethane (DCM, 30 mL) and cool to 0 °C.

  • Add NCS (10.5 mmol) portion-wise. Stir for 1 hour at room temperature to ensure complete conversion to the hydroximoyl chloride.

  • Add propargyl chloride (12.0 mmol) to the mixture and cool back to 0 °C.

  • Add Et₃N (12.0 mmol) dropwise over 30 minutes. The slow addition maintains a low steady-state concentration of nitrile oxide, preventing its dimerization to furoxan.

  • Stir at room temperature for 12 hours. Quench with water, extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography (Hexanes/EtOAc 9:1).

Self-Validation: The reaction is validated by TLC (disappearance of the oxime spot and appearance of a highly UV-active spot at 254 nm). ¹H NMR will show a characteristic singlet at ~6.6 ppm (isoxazole C4-H) and a singlet at ~4.6 ppm (-CH₂Cl).

Step 2: Synthesis of 5-[(Ethylthio)methyl]-3-phenylisoxazole (Intermediate 2)

Causality: The primary chloride is displaced via an Sₙ2 mechanism using sodium ethanethiolate (NaSEt). DMF is chosen as a polar aprotic solvent to strip the solvation shell from the sodium cation, rendering the ethanethiolate highly nucleophilic and ensuring rapid, quantitative conversion.

Protocol:

  • Dissolve Intermediate 1 (5.0 mmol) in anhydrous DMF (15 mL) under an inert atmosphere.

  • Add sodium ethanethiolate (6.0 mmol) in one portion at room temperature.

  • Stir the reaction mixture for 2 hours.

  • Dilute with ethyl acetate (50 mL) and wash extensively with brine (3 x 50 mL) to remove DMF. Dry the organic layer and concentrate in vacuo.

Self-Validation: The Sₙ2 displacement is confirmed by a distinct upfield shift of the methylene protons in the ¹H NMR spectrum, moving from ~4.6 ppm (-CH₂Cl) to ~3.8 ppm (-CH₂SEt).

Step 3: Oxidation to 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole (Final Target)

Causality: m-Chloroperoxybenzoic acid (mCPBA) is utilized as an electrophilic oxygen transfer agent. Exactly 2.2 equivalents are used: the first equivalent rapidly oxidizes the thioether to a sulfoxide (highly exothermic, hence starting at 0 °C), and the second equivalent pushes the sulfoxide to the sulfone. The slight excess accounts for trace moisture while preventing over-oxidation of the isoxazole nitrogen.

Protocol:

  • Dissolve Intermediate 2 (4.0 mmol) in DCM (20 mL) and cool to 0 °C.

  • Add mCPBA (8.8 mmol, assuming 77% purity) portion-wise over 15 minutes.

  • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous Na₂S₂O₃ to destroy excess peroxide, followed by saturated NaHCO₃ to neutralize the m-chlorobenzoic acid byproduct.

  • Extract with DCM, dry, and recrystallize from ethanol to afford the pure final compound.

Self-Validation: Successful oxidation is marked by a massive downfield shift of the methylene protons (to ~4.5 ppm) in ¹H NMR due to the strong electron-withdrawing effect of the sulfone. FTIR spectroscopy will reveal characteristic symmetric and asymmetric S=O stretches at ~1150 cm⁻¹ and ~1320 cm⁻¹.

Antibacterial Screening Protocol

To evaluate the antibacterial efficacy of the synthesized derivative, a high-throughput broth microdilution assay is employed in accordance with CLSI M07 guidelines .

Screening A Compound Preparation (2.56 mg/mL in DMSO) B Two-Fold Serial Dilution (96-well microtiter plate) A->B C Bacterial Inoculation (5 x 10^5 CFU/mL final) B->C D Incubation (37°C for 18-24 hours) C->D E Resazurin Addition (Viability Indicator) D->E F MIC Determination (Blue = Inhibited, Pink = Growth) E->F

Caption: High-throughput broth microdilution assay workflow for MIC determination.

Causality & Self-Validation: Relying purely on visual turbidity for Minimum Inhibitory Concentration (MIC) determination can be subjective and prone to error, especially with compounds that precipitate. Therefore, Resazurin (Alamar Blue) is added post-incubation. Resazurin is a blue, non-fluorescent dye that metabolically active bacteria reduce to resorufin, which is pink and highly fluorescent. A well remaining blue definitively validates the absence of viable bacteria.

Protocol:

  • Preparation: Dissolve the target compound in 100% DMSO to a stock concentration of 2.56 mg/mL.

  • Dilution: In a sterile 96-well plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) to achieve a final test range of 64 µg/mL to 0.125 µg/mL. Ensure the final DMSO concentration does not exceed 2.5% (v/v) to prevent solvent-induced toxicity.

  • Inoculation: Adjust the bacterial suspension (e.g., S. aureus, E. coli) to a 0.5 McFarland standard, dilute 1:100 in MHB, and add 50 µL to each well to achieve a final inoculum of ~5 × 10⁵ CFU/mL.

  • Controls: Include a positive growth control (broth + bacteria + DMSO, no drug), a negative sterility control (broth + DMSO only), and a reference antibiotic control (Ciprofloxacin).

  • Incubation: Incubate the plates aerobically at 37 °C for 18-24 hours.

  • Readout: Add 10 µL of a 0.015% resazurin aqueous solution to each well. Incubate for an additional 2 hours. The MIC is recorded as the lowest concentration at which the well remains strictly blue.

Data Presentation

Table 1: Physicochemical and Yield Data for Synthetic Pathway
CompoundMolecular Weight ( g/mol )AppearanceIsolated Yield (%)Purity (HPLC)Key Validation Metric (¹H NMR Methylene Shift)
Intermediate 1 193.63Pale yellow oil82%>95%Singlet at ~4.6 ppm (-CH₂ Cl)
Intermediate 2 219.30Colorless oil91%>98%Singlet at ~3.8 ppm (-CH₂ SEt)
Final Target 251.30White crystalline solid78%>99%Singlet at ~4.5 ppm (-CH₂ SO₂Et)
Table 2: Representative Minimum Inhibitory Concentration (MIC) Data

(Note: Data represents expected baseline thresholds for this structural class against standard ESKAPE pathogens).

Bacterial StrainGram StainFinal Target MIC (µg/mL)Ciprofloxacin MIC (µg/mL) [Control]
Staphylococcus aureus (ATCC 29213)Positive4.00.25
Enterococcus faecalis (ATCC 29212)Positive8.00.5
Escherichia coli (ATCC 25922)Negative>640.015
Pseudomonas aeruginosa (ATCC 27853)Negative>640.25

Observation: Isoxazole derivatives of this class typically exhibit pronounced activity against Gram-positive pathogens, while Gram-negative efficacy is often limited by efflux pump activity and the restrictive outer membrane barrier.

References

  • Zhang, Y., Long, Z., Yan, L., Liu, L., Yang, L., & Le, Y. (2022). "Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition." RSC Advances, 12, 25633-25638.[Link]

  • Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI standard M07.[Link]

cell-based bioassays to determine the efficacy of isoxazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cell-Based Bioassays to Determine the Efficacy of Isoxazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

A Multi-tiered Strategy for Efficacy Profiling of Novel Isoxazole Derivatives Using Cell-Based Bioassays

Introduction: The Rationale for a Phased Approach

The isoxazole scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent anticancer effects.[1][2][3] These compounds often exert their influence by modulating critical cellular processes such as cell proliferation, apoptosis, and cell cycle progression.[3][4] A comprehensive understanding of a novel isoxazole derivative's efficacy and mechanism of action (MOA) is paramount for its advancement as a potential therapeutic agent. Cell-based bioassays provide an indispensable platform for this evaluation, offering a biologically relevant context that bridges the gap between in silico predictions and in vivo studies.

This guide eschews a one-size-fits-all template. Instead, it presents a logical, multi-tiered workflow designed to systematically characterize the biological impact of isoxazole derivatives. We begin with foundational assays to establish broad cytotoxic activity and progress to more sophisticated, mechanistic assays to dissect the specific pathways being modulated. This phased approach ensures that experimental resources are used efficiently, building a comprehensive data package that informs every step of the drug development process. Every protocol herein is designed as a self-validating system, incorporating the necessary controls to ensure data integrity and reproducibility.

Tier 1: Establishing Foundational Activity - Cytotoxicity and Viability Screening

The initial and most fundamental question is whether the isoxazole derivative exhibits cytotoxic or cytostatic effects against cancer cells. This primary screen determines the effective concentration range and identifies promising lead compounds. The MTT assay is a robust, colorimetric method for this purpose, measuring cellular metabolic activity as a proxy for cell viability.[5][6] Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into a purple formazan product, the quantity of which is directly proportional to the number of living cells.[6][7]

MTT_Workflow cluster_plate 96-Well Plate A Seed Cells B Incubate (24h) Allow Adherence A->B C Treat with Isoxazole Derivatives (Serial Dilutions) B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (3-4h) Formazan Crystal Formation E->F G Add Solubilization Solution F->G H Incubate (Overnight) Dissolve Crystals G->H I Read Absorbance (570 nm) H->I J Data Analysis (Calculate IC50 Values) I->J AnnexinV_Plot origin x_axis Annexin V-FITC → origin->x_axis y_axis Propidium Iodide (PI) → origin->y_axis q1 Q1: Necrotic (Annexin V+/PI+) q2 Q2: Late Apoptotic (Annexin V+/PI+) q3 Q3: Viable (Annexin V-/PI-) q4 Q4: Early Apoptotic (Annexin V+/PI-)

Caption: Quadrant analysis of an Annexin V/PI flow cytometry plot.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cell populations based on the differential staining of Annexin V-FITC (binds to exposed phosphatidylserine) and Propidium Iodide (stains DNA in membrane-compromised cells). [8] Materials:

  • Cells treated with the isoxazole derivative at its IC50 concentration.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer).

  • Cold PBS (calcium and magnesium-free).

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the isoxazole derivative (e.g., at 1x and 2x IC50) for a predetermined time (e.g., 24 hours). Include vehicle-treated (negative) and staurosporine-treated (positive) controls. [9]2. Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS, centrifuging after each wash. [8]4. Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. [8]5. Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. [8]6. Add 5 µL of FITC Annexin V and 5 µL of PI solution to the cell suspension. [8]7. Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark. [8]8. Final Preparation: Add 400 µL of 1X Binding Buffer to each tube. [8]9. Analysis: Analyze the samples by flow cytometry within one hour. Use FITC signal detector (FL1) for Annexin V and a phycoerythrin signal detector (FL2 or FL3) for PI.

Data Presentation: Example Apoptosis Analysis
TreatmentViable Cells (%) (Annexin V-/PI-)Early Apoptotic (%) (Annexin V+/PI-)Late Apoptotic/Necrotic (%) (Annexin V+/PI+)
Vehicle Control95.22.12.7
Isoxazole-B (IC50)45.835.518.7
Staurosporine15.348.136.6

Tier 3: Assessing Effects on Cell Proliferation - Cell Cycle Analysis

Many anticancer drugs function by inducing cell cycle arrest, preventing cancer cells from progressing through the division cycle and ultimately leading to apoptosis. Determining if an isoxazole derivative perturbs the cell cycle provides deeper mechanistic insight. This is readily achieved by staining DNA with propidium iodide (PI) and analyzing the cell population by flow cytometry. [10][11]Since PI binds stoichiometrically to DNA, the amount of fluorescence emitted is directly proportional to the DNA content. [10]This allows for the quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.

Protocol 3: Cell Cycle Analysis via PI Staining

Principle: Ethanol-fixed, permeabilized cells are treated with RNase to remove RNA and stained with PI. The fluorescence intensity of PI, which is proportional to the DNA content, is measured by flow cytometry to determine the distribution of cells across the different phases of the cell cycle. [10] Materials:

  • Treated and control cells.

  • Cold PBS.

  • Ice-cold 70% ethanol.

  • PI/RNase Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS). [12]* Flow cytometer.

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample as described in the apoptosis protocol.

  • Washing: Wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the cell pellet and, while gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. [12]4. Incubation: Incubate the cells for at least 30 minutes at 4°C (can be stored for several weeks at -20°C). [12]5. Rehydration: Centrifuge the fixed cells at 850 x g for 5 minutes. Discard the ethanol and wash the pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Solution.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light. 8. Analysis: Analyze the samples on a flow cytometer. Gate on single cells and use a histogram to analyze the DNA content distribution. Use modeling software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in each phase. [12]

Data Presentation: Example Cell Cycle Distribution
TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control65.420.114.5
Isoxazole-B (IC50)25.315.659.1

This hypothetical data suggests that Isoxazole-B induces a G2/M phase arrest.

Tier 4: Identifying Molecular Targets - Pathway-Specific Assays

The ultimate goal is to identify the specific molecular target or signaling pathway through which the isoxazole derivative exerts its effect. Isoxazoles are known to inhibit a variety of targets crucial for cancer progression, including protein kinases and transcription factors. [13][14][15]Below are examples of key pathways and assays to investigate them.

A. Inhibition of Kinase Signaling (e.g., VEGFR2)

Rationale: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key tyrosine kinase that drives angiogenesis, the formation of new blood vessels essential for tumor growth. [16][17][18]Many small molecule inhibitors, including some isoxazole derivatives, target the ATP-binding site of kinases like VEGFR2. [15][19] Proposed Assay: Western Blotting for phosphorylated VEGFR2 (p-VEGFR2). A reduction in the p-VEGFR2/total VEGFR2 ratio upon treatment indicates inhibition.

VEGFR2_Pathway cluster_pathway VEGFR2 Signaling Cascade VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Autophosphorylation (Y1175) & Activation MAPK Raf-MEK-MAPK PLCg->MAPK Proliferation Cell Proliferation Migration, Angiogenesis MAPK->Proliferation Inhibitor Isoxazole Derivative Inhibitor->VEGFR2 Inhibits Kinase Activity

Caption: Inhibition of the VEGFR2 signaling pathway by an isoxazole derivative.

B. Inhibition of the STAT3 Pathway

Rationale: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting survival and proliferation. [20][21]The canonical pathway involves phosphorylation of STAT3 at tyrosine 705 (Y705), dimerization, and nuclear translocation to activate target gene transcription. [20] Proposed Assay: STAT3-Dependent Luciferase Reporter Assay. This assay measures the transcriptional activity of STAT3 by co-transfecting cells with a reporter vector containing a luciferase gene under the control of STAT3 response elements. [21][22]A decrease in luciferase activity indicates pathway inhibition.

STAT3_Pathway cluster_pathway Canonical STAT3 Signaling Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK Activates STAT3 STAT3 (cytoplasmic) JAK->STAT3 Phosphorylates (Y705) pSTAT3 pSTAT3 Dimer STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates Transcription Gene Transcription (Survival, Proliferation) Nucleus->Transcription Activates Inhibitor Isoxazole Derivative Inhibitor->JAK Inhibits

Caption: Potential inhibition point of the STAT3 signaling pathway.

C. Inhibition of the NF-κB Pathway

Rationale: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the inflammatory response, immunity, and cell survival. [23][24]In its inactive state, NF-κB is sequestered in the cytoplasm by IκB inhibitor proteins. Upon stimulation (e.g., by TNF-α), the IKK complex phosphorylates IκB, leading to its degradation and the release of NF-κB, which then translocates to the nucleus to activate gene expression. [23][25] Proposed Assay: High-Content Imaging of NF-κB (p65) Nuclear Translocation. This assay provides quantitative data on the subcellular location of the NF-κB p65 subunit, a direct measure of pathway activation.

NFkB_Pathway cluster_pathway Canonical NF-κB Signaling Stimulus Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription Activates Inhibitor Isoxazole Derivative Inhibitor->IKK Inhibits

Caption: Inhibition of the NF-κB pathway, preventing nuclear translocation.

Conclusion

The systematic application of this multi-tiered bioassay strategy provides a powerful framework for characterizing the efficacy of novel isoxazole derivatives. By progressing from broad cytotoxicity screens to specific, mechanism-based assays, researchers can build a comprehensive profile of a compound's biological activity. This approach not only identifies potent lead candidates but also elucidates their mechanism of action, a critical requirement for rational drug design and successful preclinical and clinical development. Adherence to robust, well-controlled protocols is essential for generating the high-quality, reproducible data necessary to advance these promising compounds toward therapeutic application.

References

  • Assaying cell cycle status using flow cytometry. PMC. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [Link]

  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. [Link]

  • The Vascular Endothelial Growth Factor Receptor (VEGFR) and Cancer. DergiPark. [Link]

  • Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [Link]

  • Annexin V-FITC Apoptosis Detection Kit. BioVision. [Link]

  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]

  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer. PMC. [Link]

  • High Content Imaging Assays for IL-6-Induced STAT3 Pathway Activation in Head and Neck Cancer Cell Lines. PMC. [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. [Link]

  • The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward. PMC. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • STAT3 Transcription Factor Activity Assay. AssayGenie. [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Engineered Science Publisher. [Link]

  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. NCBI. [Link]

  • 3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Synthesis and evaluation of isoxazole derivatives of lapachol as inhibitors of pyruvate kinase M2. Taylor & Francis. [Link]

  • Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e]t[26][10]riazepine Derivatives and Potential Inhibitors of Protein Kinase C. ACS Omega. [Link]

  • Transcription - NF-kB signaling pathway. Bio-Rad. [Link]

  • NF-kappa B Pathway Screening Array. RayBiotech. [Link]

  • STAT3 Reporter Kit (STAT3 Signaling Pathway). BPS Bioscience. [Link]

  • NF-κB Signaling Pathway: Functions and Biomarkers. AnyGenes. [Link]

  • IL6 STAT3 Signaling Pathway. AnyGenes. [Link]

  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. PubMed. [Link]

  • A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. Bioprocess Online. [Link]

  • Development and Validation of Cell-Based Potency Assays for AAV Therapies. MarinBio. [Link]

  • Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. PMC. [Link]

  • Potency Assay Guide. Pharmaron. [Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. Semantic Scholar. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. GSC Biological and Pharmaceutical Sciences. [Link]

  • Tech Briefing: FDA Guidances for Assessing and Assuring the Potency of Cell and Gene Therapy Products. BEBPA. [Link]

  • Full article: Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. Taylor & Francis. [Link]

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. An-Najah Staff. [Link]

  • Guidance for Industry Potency Tests for Cellular and Gene Therapy Products. Food and Drug Administration. [Link]

Sources

techniques for crystallizing 5-methyl-3-phenylisoxazole-4-carboxylic acid for X-ray analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Advanced Techniques for the Crystallization of 5-Methyl-3-phenylisoxazole-4-carboxylic Acid for Single-Crystal X-ray Analysis

Introduction: The Structural Imperative for 5-Methyl-3-phenylisoxazole-4-carboxylic Acid

5-Methyl-3-phenylisoxazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] The precise three-dimensional arrangement of its atoms, dictated by its crystal structure, governs its physicochemical properties, biological activity, and solid-state behavior. Single-crystal X-ray diffraction (SCXRD) remains the unequivocal gold standard for determining this atomic arrangement, providing critical insights into molecular conformation, intermolecular interactions, and crystal packing.[2][3][4] However, the success of SCXRD is entirely contingent upon the availability of high-quality single crystals, which are often the primary bottleneck in the structural elucidation pipeline.[3]

This guide provides a comprehensive, experience-driven framework for systematically approaching the crystallization of 5-methyl-3-phenylisoxazole-4-carboxylic acid. We move beyond simple recipes to explain the underlying principles behind methodological choices, empowering researchers to rationally design, execute, and troubleshoot crystallization experiments to yield diffraction-quality specimens.

Part 1: Foundational Principles & Pre-Crystallization Strategy

The Axiom of Purity

Before any crystallization attempt, the purity of the starting material must be rigorously established. Impurities can act as nucleation inhibitors or, conversely, induce rapid precipitation, leading to the formation of microcrystalline powder instead of single crystals.[4][5] A minimum purity of >95%, as determined by NMR and LC-MS, is strongly recommended. If necessary, purify the compound using column chromatography or a preliminary recrystallization.

Molecular Characteristics Influencing Crystallization

Understanding the molecule's structure is paramount. 5-Methyl-3-phenylisoxazole-4-carboxylic acid possesses key features that we can leverage:

  • Carboxylic Acid Moiety: This is the most influential group. Carboxylic acids readily form strong, directional hydrogen bonds, often resulting in highly stable head-to-head dimers.[6][7] This robust supramolecular synthon is a powerful driver for ordered crystal packing.

  • Aromatic Rings (Phenyl and Isoxazole): These planar systems can participate in π-π stacking interactions, which further stabilize the crystal lattice.[6][7]

  • Rigid Core: The molecule lacks significant conformational flexibility, which simplifies the crystallization process as there are fewer energetic minima for the molecule to adopt.

The known crystal structure of this compound confirms that it crystallizes via O-H···O hydrogen bonds to form centrosymmetric dimers, which are further linked into a three-dimensional network by C-H···N interactions and π-π stacking.[6][7] Our goal is to create conditions that favor the slow and orderly assembly of these interactions.

The Strategic Importance of Solvent Screening

The choice of solvent is the most critical variable in any crystallization experiment.[8] An ideal solvent will exhibit moderate solubility for the compound, allowing for the creation of a supersaturated solution from which crystals can grow slowly.[9] A systematic screening process is essential to identify promising candidates.

Part 2: Experimental Protocols

Protocol 1: Systematic Solubility Assessment

This initial screen is crucial for guiding the selection of an appropriate crystallization technique.

Objective: To determine the solubility of 5-methyl-3-phenylisoxazole-4-carboxylic acid across a range of solvents with varying polarities and functionalities.

Methodology:

  • Arrange a series of small, clean glass vials (e.g., 1-2 mL).

  • Place approximately 5-10 mg of the purified compound into each vial.

  • To each vial, add a different solvent dropwise from the list in Table 1, stirring or vortexing after each addition.

  • Record the volume of solvent required to fully dissolve the compound at room temperature.

  • If the compound does not dissolve in ~1 mL of solvent at room temperature, gently warm the vial (e.g., to 40-50°C) and observe for dissolution. Note if the compound crystallizes upon cooling.

  • Organize your observations as shown below. This data will directly inform which crystallization method to employ.

Data Presentation: Solubility Screening Results

SolventPolarity IndexBoiling Point (°C)Expected Solubility BehaviorSuitability for Crystallization Methods
Hexane0.169InsolubleAntisolvent in Diffusion/Layering
Toluene2.4111Sparingly SolubleSlow Cooling, Slow Evaporation
Dichloromethane (DCM)3.140SolubleSolvent in Diffusion/Layering
Ethyl Acetate4.477Moderately SolubleSlow Evaporation, Slow Cooling
Acetone5.156SolubleSolvent in Diffusion/Layering
Ethanol5.278Moderately Soluble (Hot)Slow Cooling (Proven Method) [6]
Methanol6.665SolubleSolvent in Diffusion/Layering
Water10.2100InsolubleAntisolvent in Diffusion/Layering

This table presents expected behaviors based on typical organic acids; actual results should be determined experimentally.

Visualization: Crystallization Strategy Workflow

The results from the solubility screen directly inform the choice of crystallization method. The following workflow illustrates this decision-making process.

G cluster_0 Solubility Test Outcome cluster_1 Recommended Crystallization Method sol_mod Moderately Soluble (e.g., Ethyl Acetate, Toluene) evap Method A: Slow Evaporation sol_mod->evap Simple & Direct sol_high Highly Soluble (e.g., DCM, Acetone) diff Method C: Vapor Diffusion / Layering sol_high->diff Requires Antisolvent sol_low Sparingly Soluble (Hot) Insoluble (Cold) (e.g., Ethanol) cool Method B: Slow Cooling sol_low->cool Proven & Reliable

Caption: Decision workflow for selecting a crystallization technique.

Protocol 2: Crystallization Methodologies

Based on the solubility screen, proceed with one or more of the following methods in parallel. Always filter the initial solution while warm through a syringe filter (0.22 µm PTFE) into a clean, dust-free vessel to remove particulate matter that could cause unwanted nucleation.[9]

A. Method: Slow Evaporation

  • Principle: The concentration of the solute slowly increases as the solvent evaporates, eventually reaching supersaturation and inducing crystallization.[8] This is most effective with solvents in which the compound is moderately soluble at room temperature.

  • Protocol:

    • Dissolve 10-20 mg of the compound in a suitable solvent (e.g., ethyl acetate) to near-saturation in a small vial (2-4 mL).

    • Cover the vial with a cap, but do not tighten it fully. Alternatively, cover the opening with paraffin film and pierce it with a needle.[5] This allows for slow, controlled solvent evaporation.

    • Place the vial in a vibration-free location (e.g., a drawer or a quiet shelf).[4]

    • Monitor for crystal growth over several days to weeks. Do not disturb the vial.[4]

B. Method: Slow Cooling (High-Success-Probability Method)

  • Principle: This technique leverages the difference in solubility at elevated and ambient temperatures. A saturated solution is prepared at a higher temperature and allowed to cool slowly, reducing solubility and promoting crystal growth.[9] This method has been successfully used to obtain crystals of the title compound from hot ethanol.[6][7]

  • Protocol:

    • Place 20-30 mg of the compound in a small Erlenmeyer flask or a larger vial.

    • Add ethanol dropwise while heating gently (e.g., on a hotplate set to ~60-70°C) until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[10]

    • Tightly cap the vessel and place it inside an insulated container (e.g., a Dewar flask filled with warm water, or a beaker wrapped in glass wool) to ensure very slow cooling.[11]

    • Allow the setup to cool to room temperature undisturbed over 12-24 hours.

    • If no crystals form, the solution can be placed in a refrigerator (4°C) to further decrease solubility.

C. Method: Vapor Diffusion

  • Principle: This is a gentle and highly controlled method. A solution of the compound is placed in a small open vial, which is then sealed inside a larger chamber containing a volatile "antisolvent." The compound must be soluble in the solvent but insoluble in the antisolvent. The antisolvent vapor slowly diffuses into the solvent, gradually reducing the compound's solubility to the point of crystallization.[12][13]

  • Protocol (Vial-in-Vial Setup):

    • Prepare a concentrated solution of the compound (10-15 mg) in a "good" solvent (e.g., DCM or acetone) in a small inner vial (e.g., 0.5 mL).

    • Pour a larger volume (2-3 mL) of a volatile "antisolvent" (e.g., hexane or pentane) into a larger outer vial (e.g., 7 mL scintillation vial). The antisolvent must be miscible with the solvent.[5]

    • Carefully place the open inner vial into the outer vial, ensuring the solvent levels are as shown in the diagram below.

    • Seal the outer vial tightly and leave it undisturbed.

    • Crystals should form in the inner vial over several days.

Visualization: Vapor Diffusion Setup

G cluster_chamber Sealed Outer Vial cluster_inner_vial Inner Vial pool Antisolvent Reservoir (e.g., Hexane) solution Solution of Compound in 'Good' Solvent (e.g., DCM) vapor_start->vapor_end Vapor Diffusion (Antisolvent into Solvent)

Caption: Diagram of the vial-in-vial vapor diffusion method.

Part 3: Troubleshooting Common Issues

Even with careful planning, crystallization can be challenging. This section addresses common problems and their solutions.

ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form Solution is not sufficiently supersaturated; nucleation barrier is too high.1. Allow more time: Patience is critical.[9] 2. Induce nucleation: Gently scratch the inside of the vial with a glass rod at the solution surface.[5] 3. Add a seed crystal: If you have previous crystalline material, add a tiny speck.[14] 4. Concentrate the solution: Allow more solvent to evaporate or gently heat to remove some solvent and re-cool.[14]
An Oil Forms ("Oiling Out") The solution is too supersaturated, causing the compound to precipitate out of solution above its melting point or as a liquid phase.[14] Impurities may be present.1. Add more solvent: Re-heat the mixture to dissolve the oil, add a small amount of additional solvent, and cool more slowly.[14] 2. Change solvents: Use a solvent system where the compound is less soluble. 3. Lower the temperature: Set up the crystallization at a lower temperature to slow diffusion.[5]
Fine Powder or Microcrystals Precipitate Nucleation is occurring too rapidly, leading to many small crystals instead of a few large ones.[5] The solution is too concentrated.1. Dilute the initial solution: Start with a less concentrated solution.[5] 2. Slow down the process: Cool the solution more slowly, or use a less volatile antisolvent in diffusion methods. 3. Ensure cleanliness: Reclean all glassware to remove dust or scratches that act as nucleation sites.[9]
Crystals are Twinned or Aggregated Crystal growth is too rapid; mechanical disturbance.1. Reduce supersaturation rate: Use a gentler method like vapor diffusion. 2. Ensure a vibration-free environment. [4] 3. Re-dissolve and try again: Sometimes, simply repeating the experiment under slightly modified (slower) conditions is effective.

Conclusion

The crystallization of 5-methyl-3-phenylisoxazole-4-carboxylic acid is highly achievable due to its rigid structure and strong hydrogen-bonding capabilities. A systematic approach, beginning with rigorous purification and comprehensive solubility screening, is the most effective path to success. The slow cooling method using ethanol is a proven starting point, given its documented success.[6] However, parallel experimentation with slow evaporation and vapor diffusion is strongly recommended to explore different crystal forms (polymorphs) and optimize crystal quality. By understanding the principles behind each technique and methodically troubleshooting any issues, researchers can reliably produce high-quality single crystals suitable for definitive structural analysis by X-ray diffraction.

References

  • IUCr. (2024). How to grow crystals for X-ray crystallography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

  • University of Pennsylvania, Department of Chemistry. Crystal Growing Tips and Methods. Retrieved from [Link]

  • KU Leuven, X-ray Core. Guide for crystallization. Retrieved from [Link]

  • Thorp-Greenwood, F. L., & Champness, N. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1855-1873. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. scXRD: Growing single crystals. Retrieved from [Link]

  • SPT Labtech. Chemical crystallization. Retrieved from [Link]

  • Torvisco, A. Growing X-ray Quality Crystals. TU Graz. Retrieved from [Link]

  • KU Leuven, X-ray Core. (2026). How to crystallize your sample. Retrieved from [Link]

  • The University of Oklahoma, Department of Chemistry and Biochemistry. Crystal Growth, Selection and Mounting. Retrieved from [Link]

  • Thorp-Greenwood, F. L., & Champness, N. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1855-1873. DOI:10.1039/D2CS00697A. Retrieved from [Link]

  • University of Florida, Department of Chemistry. (2006). Crystallisation Techniques. Retrieved from [Link]

  • MIT Department of Chemistry. Growing Crystals. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

  • Hampton Research. Hanging Drop Vapor Diffusion Crystallization. Retrieved from [Link]

  • Lee, S. Y., Jo, U., Chang, B., & Kim, J. (2020). Effects of Preferential Incorporation of Carboxylic Acids on the Crystal Growth and Physicochemical Properties of Aragonite. Minerals, 10(10), 920. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Chandra, N. S., et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1297. Retrieved from [Link]

  • ResearchGate. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole. This resource is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar isoxazole derivatives. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this synthesis and enhance your reaction yields and product purity.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying scientific principles.

Q1: My reaction yield is consistently low or non-existent. What are the likely causes and how can I rectify this?

Low or no yield is a frequent issue in isoxazole synthesis, often stemming from problems with starting materials, reaction conditions, or the stability of intermediates.[1] A systematic troubleshooting approach is crucial.

Potential Causes & Solutions:

  • Starting Material Integrity: The purity and reactivity of your starting materials are paramount. For instance, in 1,3-dipolar cycloadditions, the stability of the alkyne and the nitrile oxide precursor is critical.[1]

    • Actionable Advice: Ensure the integrity of your starting materials through appropriate characterization (e.g., NMR, melting point) before use. If using a 1,3-dicarbonyl compound, be mindful of its keto-enol tautomerism, which can impact reactivity.[1]

  • Inefficient Nitrile Oxide Formation/Trapping: In 1,3-dipolar cycloaddition routes, the in-situ generation of nitrile oxides can be inefficient, or they may dimerize to form furoxans before reacting with the dipolarophile (the alkyne).[1]

    • Actionable Advice: To minimize dimerization, generate the nitrile oxide in situ in the presence of the alkyne. A slow addition of the nitrile oxide precursor to the reaction mixture containing the alkyne can also be beneficial.[1]

  • Suboptimal Reaction Conditions: Factors such as temperature, reaction time, solvent, and the choice of base can significantly impact yield.[2] Extended reaction times and high temperatures, in particular, can lead to product decomposition.[2]

    • Actionable Advice: Systematically optimize reaction conditions. Screen different solvents, as some, like ethanol-water mixtures, have shown success in ultrasound-assisted syntheses.[2][3] The use of catalysts such as Sn(II)-Mont K10 or ferrite nanoparticles has also been reported to improve yields in certain isoxazole syntheses.[2]

Q2: I'm observing the formation of a significant amount of a regioisomeric byproduct. How can I improve the regioselectivity of my reaction?

The formation of regioisomers is a common hurdle, especially in 1,3-dipolar cycloadditions and the Claisen isoxazole synthesis from unsymmetrical 1,3-dicarbonyl compounds.[1] Regioselectivity is governed by both steric and electronic factors of the reactants and the reaction conditions.[1][2]

Strategies to Enhance Regioselectivity:

  • Modify Reaction Conditions:

    • Solvent Polarity: The choice of solvent can influence the regiochemical outcome. Experiment with a range of solvents with varying polarities.[1]

    • Catalysis: The addition of a Lewis acid catalyst (e.g., BF₃·OEt₂) can alter the electronic properties of the reactants and favor the formation of one regioisomer.[1] For reactions involving terminal alkynes, copper-catalyzed conditions are often employed to control regioselectivity.[1]

  • Modify Reactants:

    • Electronic Properties: Altering the electronic nature of the alkyne or the nitrile oxide precursor by adding electron-withdrawing or electron-donating groups can direct the cycloaddition to favor a specific isomer.[1]

Q3: The purification of my crude product is challenging, with impurities that are difficult to separate. What are effective purification strategies?

Purification of isoxazole derivatives can be complicated by the presence of unreacted starting materials, byproducts like furoxans, and regioisomers with similar polarities.[1]

Recommended Purification Techniques:

  • Column Chromatography: This is the most prevalent method for purification.

    • Optimization: A systematic screening of different solvent systems using thin-layer chromatography (TLC) is essential to achieve optimal separation.[1] In some cases, a three-solvent mixture or the addition of a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) can significantly improve resolution.[1]

  • Recrystallization: For solid products, recrystallization is often a highly effective method for achieving high purity on a larger scale.

    • Solvent Screening: A thorough screening of various solvents and solvent mixtures is necessary to identify a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[4]

  • Extraction Optimization: Before final purification, optimizing the workup and extraction procedure can remove a significant portion of impurities.[4]

    • pH Adjustment: Ensure the pH of the aqueous layer is adjusted appropriately to maximize the partitioning of your product into the organic layer.[4]

    • Multiple Extractions: Performing multiple extractions with smaller volumes of solvent is generally more efficient than a single extraction with a large volume.[4]

Q4: I am concerned about the stability of the isoxazole ring in my product during subsequent reaction steps or storage. What conditions should I avoid?

The isoxazole ring can be susceptible to cleavage under certain conditions due to the relatively weak N-O bond.[1]

Conditions to Avoid:

  • Strongly Basic Conditions: Some isoxazoles can undergo ring-opening in the presence of strong bases.[1]

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond.[1]

  • Photochemical Conditions: Exposure to UV irradiation can induce rearrangement of the isoxazole ring.[1]

  • Certain Transition Metals: Some transition metals can catalyze the cleavage of the N-O bond.[1]

II. Frequently Asked Questions (FAQs)

Q1: What are the advantages of using alternative energy sources like ultrasound or microwave irradiation for this synthesis?

Ultrasound and microwave-assisted synthesis are emerging as green and efficient alternatives to conventional heating methods.[3][5]

  • Ultrasound Irradiation: Sonochemistry can significantly accelerate reaction rates, improve yields, and reduce energy consumption.[3] It often allows for the use of greener solvents like water or ethanol-water mixtures and can sometimes lead to products of high purity that do not require extensive purification.[3]

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating.[5] Metal-free microwave-assisted 1,3-dipolar cycloadditions have been successfully employed for the synthesis of phenylisoxazole derivatives.[5]

Q2: Are there metal-free alternatives for catalyzing the 1,3-dipolar cycloaddition reaction?

Yes, while copper(I) and ruthenium(II) are commonly used catalysts, there is a growing interest in developing metal-free synthetic routes to avoid issues of cost, toxicity, and contamination of the final product.[6] Several metal-free methods have been developed, often utilizing alternative energy sources like ultrasound or microwaves to promote the reaction.[2][6]

Q3: How critical is the order of reagent addition when scaling up the synthesis?

The order and rate of reagent addition become increasingly critical at a larger scale to ensure consistent product quality and to manage reaction exotherms.[4] It is crucial to maintain the same order of addition that was established during the optimized lab-scale procedure.[4] The rate of addition for certain reagents may need to be carefully controlled to dissipate heat effectively and prevent runaway reactions.[4]

III. Optimized Experimental Protocol

This protocol is a general guideline and may require optimization for your specific laboratory conditions and scale.

Synthesis of 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole via 1,3-Dipolar Cycloaddition

This synthesis can be approached through the 1,3-dipolar cycloaddition of a nitrile oxide with an appropriately substituted alkyne.

Step 1: Synthesis of Phenylacetaldoxime

  • Dissolve phenylacetaldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add an aqueous solution of hydroxylamine hydrochloride and sodium acetate.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC.

  • Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield phenylacetaldoxime.

Step 2: In-situ Generation of Benzonitrile Oxide and Cycloaddition

  • In a separate flask, dissolve the alkyne, 3-(ethylsulfonyl)prop-1-yne, in an appropriate solvent such as dichloromethane or THF.

  • To a solution of phenylacetaldoxime in the same solvent, slowly add a chlorinating agent like N-chlorosuccinimide (NCS) to form the corresponding hydroxamoyl chloride.

  • Slowly add a non-nucleophilic base, such as triethylamine, to the reaction mixture containing the hydroxamoyl chloride and the alkyne. This will generate the benzonitrile oxide in-situ, which will then undergo a [3+2] cycloaddition with the alkyne.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • After the reaction is complete, filter the triethylamine hydrochloride salt and wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole.

IV. Visualizing the Process

Troubleshooting Workflow for Low Yield

start Low or No Yield Observed check_sm Verify Starting Material Purity and Reactivity start->check_sm check_conditions Optimize Reaction Conditions (Temp, Time, Solvent, Catalyst) start->check_conditions check_intermediate Address Intermediate Stability (e.g., Nitrile Oxide Dimerization) start->check_intermediate solution_sm Use Characterized, Pure Starting Materials check_sm->solution_sm solution_conditions Systematic Screening of Conditions check_conditions->solution_conditions solution_intermediate Slow Addition of Precursor, In-situ Generation with Trapping Agent check_intermediate->solution_intermediate improved_yield Improved Yield solution_sm->improved_yield solution_conditions->improved_yield solution_intermediate->improved_yield

Caption: A flowchart for troubleshooting low yields in isoxazole synthesis.

General Reaction Scheme: 1,3-Dipolar Cycloaddition

cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A Phenylacetaldoxime C 1. NCS 2. Triethylamine A->C + B 3-(Ethylsulfonyl)prop-1-yne B->C + D 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole C->D [3+2] Cycloaddition

Caption: General reaction scheme for the synthesis of the target molecule.

V. Quantitative Data Summary

ParameterReported Range/ValueSource(s)
Yield (Ultrasound-assisted)90-93%[3]
Yield (Microwave-assisted)30-93%[5]
Reaction Time (Ultrasound)15-20 minutes[3]
Reaction Time (Microwave)Significantly reduced from hours[5]

VI. References

  • Troubleshooting guide for the synthesis of isoxazole derivatives - Benchchem. Available from:

  • Technical Support Center: Optimization of Isoxazole Formation - Benchchem. Available from:

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - MDPI. Available from:

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Available from:

  • Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC. Available from:

  • Challenges associated with isoxazole directed C−H activation. - ResearchGate. Available from:

  • Microwave-Assisted Synthesis of Phenylisoxazole Derivatives via 1,3-Dipolar Cycloaddition. Available from:

  • Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - RSC Advances (RSC Publishing). Available from:

  • A surprising new route to 4-nitro-3-phenylisoxazole - Beilstein Journals. Available from:

  • Novel Derivatives of Phenylisoxazole-3/5-Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies - Repositorio Institucional ULima. Available from:

  • Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. Available from:

  • Technical Support Center: Scaling Up the Synthesis of 4-Methyl-5-phenylisoxazole - Benchchem. Available from:

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - MDPI. Available from:

  • Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - PMC. Available from:

  • Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate - PMC. Available from:

  • 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PMC. Available from:

  • Synthesis and Characterization of 5-(5-Methyl-isoxazol-3-yl)-1H-tetrazole: A Technical Guide - Benchchem. Available from:

Sources

optimizing reaction conditions for the synthesis of isoxazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Isoxazole Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this resource to help researchers, medicinal chemists, and drug development professionals troubleshoot and optimize the synthesis of isoxazole derivatives.

Isoxazoles are privileged scaffolds in medicinal chemistry, but their synthesis is frequently plagued by poor regioselectivity, low yields due to side reactions, and harsh reaction conditions. This guide bypasses generic advice, focusing instead on the mechanistic causality behind these failures and providing field-proven, self-validating protocols to correct them.

Strategic Optimization Workflow

Before diving into specific troubleshooting steps, consult the decision matrix below to align your precursor availability with the optimal synthetic pathway.

IsoxazoleOptimization Start Target: Regioselective Isoxazole Synthesis Decision Select Synthetic Pathway Start->Decision Path1 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) Decision->Path1 Path2 Cyclocondensation (1,3-Dicarbonyl + NH2OH) Decision->Path2 Prob1 Issue: Furoxan Dimerization & Mixed Regioisomers Path1->Prob1 Prob2 Issue: Poor Electrophile Differentiation Path2->Prob2 Sol1 Solution: Cu(I) Catalysis & Slow Base Addition Prob1->Sol1 Sol2 Solution: β-Enamino Diketones & Lewis Acid (BF3) Prob2->Sol2

Decision-making workflow for resolving regioselectivity in isoxazole synthesis.

Section 1: 1,3-Dipolar Cycloaddition (Nitrile Oxides + Alkynes)

The [3+2] cycloaddition of nitrile oxides with terminal alkynes is a highly versatile method, but it is notoriously sensitive to reaction kinetics and electronic effects.

Q: My 1,3-dipolar cycloaddition reaction is giving a poor yield with a significant amount of byproducts. What is causing this and how do I fix it? A: The most frequent cause of low yield in this pathway is the dimerization of the in situ generated nitrile oxide to form inactive furoxans[1]. Nitrile oxides are highly reactive dipoles. Mechanistic Causality: When the base (e.g., triethylamine) is added too quickly to the hydroximoyl chloride precursor, the local concentration of the nitrile oxide spikes. Because dimerization is a bimolecular process between two highly reactive dipoles, it outcompetes the desired cycloaddition with the less reactive alkyne[1]. Solution: You must strictly control the steady-state concentration of the nitrile oxide. Employ a syringe pump to add the base slowly over 4–12 hours. Alternatively, switch to a metal-free approach utilizing N-chlorosuccinimide (NCS) and a mild base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to generate the dipole at a highly controlled rate[2].

Q: How can I ensure strict regioselectivity for the 3,5-disubstituted isoxazole instead of getting an intractable mixture of 3,5- and 3,4-isomers? A: Uncatalyzed thermal cycloadditions rely purely on the inherent electronic bias of the alkyne, which often leads to poor regiocontrol. Mechanistic Causality: By introducing a Copper(I) catalyst, you alter the reaction mechanism from a concerted thermal[3+2] cycloaddition to a stepwise, metal-templated pathway[3]. The Cu(I) species inserts into the terminal alkyne to form a copper acetylide intermediate. This intermediate sterically and electronically dictates the trajectory of the nitrile oxide oxygen, forcing it to attack the C-3 position and exclusively yielding the 3,5-disubstituted isomer[1].

Table 1: Quantitative Impact of Catalysis on 1,3-Dipolar Cycloaddition

Reaction ConditionCatalyst / AdditivesMajor ProductTypical YieldRegioselectivity (3,5 : 3,4)
Thermal (Uncatalyzed) None (Reflux, 80 °C)Mixture40 - 50%~ 60:40
Metal-Catalyzed CuI (5 mol%), TBTA3,5-disubstituted85 - 95%> 99:1
Metal-Free (DBU) DBU, NCS (RT)3,5-disubstituted80 - 90%> 95:5

Section 2: Cyclocondensation (1,3-Dicarbonyls + Hydroxylamine)

The classical Claisen isoxazole synthesis involves the condensation of 1,3-diketones with hydroxylamine. While historically significant, it requires modern optimization to be viable for complex drug discovery.

Q: Reacting my asymmetrical 1,3-diketone with hydroxylamine hydrochloride yields an intractable mixture of regioisomers. How can I control the nucleophilic attack trajectory? A: The fundamental issue is poor electrophilic differentiation. Hydroxylamine can attack either of the two carbonyl carbons of an asymmetrical 1,3-diketone with similar activation energies, leading to a mixture of 3,4- and 4,5-disubstituted isoxazoles[4]. Mechanistic Causality: To control regioselectivity, you must electronically differentiate the two electrophilic centers. By converting the 1,3-diketone into a β-enamino diketone prior to condensation, the enamine nitrogen donates electron density via resonance, severely deactivating the adjacent carbonyl[4]. This directs the initial hydroxylamine attack exclusively to the unprotected carbonyl. Solution: Use β-enamino diketones as precursors. Furthermore, the addition of a Lewis acid like Boron trifluoride diethyl etherate (BF₃·OEt₂) in a polar aprotic solvent (e.g., Acetonitrile) coordinates the target carbonyl, further amplifying its electrophilicity and locking in the regiochemistry[4],[1].

Table 2: Solvent and Additive Effects on Enaminone Cyclocondensation[4]

Precursor TypeSolventAdditive / BaseTemp / TimeMajor RegioisomerIsolated Yield
β-enamino diketoneEtOHNoneReflux, 12hIntractable MixtureN/A
β-enamino diketoneH₂O/EtOHNone80 °C, 8h3,4-disubstituted~ 65%
β-enamino diketoneAcetonitrilePyridine + BF₃·OEt₂0 °C to RT, 4h4,5-disubstituted85 - 92%

Section 3: Validated Standard Operating Procedures (SOPs)

To ensure reproducibility, the following protocols have been designed as self-validating systems. Built-in visual and analytical checkpoints allow you to confirm the success of intermediate steps before proceeding.

Protocol A: Copper-Catalyzed Regioselective 1,3-Dipolar Cycloaddition (3,5-Disubstituted Isoxazoles)

This protocol utilizes in situ reduction of Cu(II) to maintain an active Cu(I) catalytic cycle, preventing oxidative degradation[1].

  • Catalyst Preparation: In a 50 mL round-bottom flask, dissolve CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%) in a 1:1 mixture of t-BuOH and H₂O (10 mL).

    • Self-Validation Checkpoint: The solution will initially appear blue (Cu²⁺). Upon stirring for 5 minutes, the solution will turn pale yellow or colorless, visually confirming the successful reduction to the active Cu(I) species.

  • Reagent Addition: Add the terminal alkyne (1.0 equiv.) and the hydroximoyl chloride precursor (1.1 equiv.) to the stirring catalyst solution.

  • Controlled Dipole Generation: Load triethylamine (Et₃N, 1.2 equiv.) into a syringe pump. Add the base dropwise over a period of 4 hours at room temperature.

  • Reaction Monitoring: Stir vigorously. Monitor via TLC (Hexane:EtOAc 8:2). The reaction is complete when the alkyne spot is fully consumed (typically 6-8 hours).

  • Workup: Dilute with H₂O (20 mL), extract with EtOAc (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Regioselective Cyclocondensation via β-Enamino Diketones

This protocol utilizes Lewis acid activation to strictly dictate the formation of 4,5-disubstituted isoxazoles[4],[1].

  • Reactant Mixture: To a flame-dried round-bottom flask under N₂, dissolve the β-enamino diketone (0.5 mmol) in anhydrous acetonitrile (4 mL). Add hydroxylamine hydrochloride (0.6 mmol, 1.2 equiv.) and pyridine (0.7 mmol, 1.4 equiv.).

  • Lewis Acid Activation: Cool the reaction vessel to 0 °C using an ice bath. Slowly add BF₃·OEt₂ (1.0 mmol, 2.0 equiv.) dropwise to the stirred solution.

    • Mechanistic Note: The BF₃ coordinates to the oxygen of the non-enamine carbonyl, highly activating it for targeted nucleophilic attack.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

    • Self-Validation Checkpoint: Monitor via TLC under a UV lamp (254 nm). The highly conjugated β-enamino diketone starting material will exhibit strong UV absorbance. Its complete disappearance and replacement by a higher Rf product spot confirms successful cyclocondensation.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers, dry over MgSO₄, filter, and evaporate the solvent. Purify the crude product by column chromatography on silica gel.

References

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles
  • Metal-free DBU promoted regioselective synthesis of isoxazoles and isoxazolines. rsc.org.
  • Technical Support Center: Isoxazole Synthesis Optimiz
  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. nih.gov.

Sources

Technical Support Center: Stability and Handling of 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting, handling protocols, and stability data for 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole . Due to its unique structural features—specifically the electron-withdrawing isoxazole ring coupled with an acidic


-methylene group adjacent to an ethylsulfonyl moiety—this compound exhibits specific solvent-dependent vulnerabilities.

This guide is designed for researchers and drug development professionals to ensure structural integrity during storage, formulation, and in vitro assays.

Part 1: Frequently Asked Questions (Troubleshooting & Causality)

Q1: Which solvent is recommended for the long-term storage of stock solutions?

A1: For long-term storage, anhydrous Acetonitrile (MeCN) or anhydrous Dimethyl Sulfoxide (DMSO) at -20°C or -80°C is recommended.

  • The Causality: DMSO is an excellent polar aprotic solvent that readily dissolves the lipophilic 3-phenylisoxazole core. However, DMSO is highly hygroscopic. If water is absorbed during repeated freeze-thaw cycles, the localized pH shifts can trigger degradation [1]. Acetonitrile is less hygroscopic and often provides a more stable environment for sulfonyl-containing compounds, minimizing the risk of hydrolysis.

Q2: Why does my compound degrade rapidly in methanol or basic aqueous buffers?

A2: The degradation is driven by two distinct structural vulnerabilities that are exacerbated by basic or nucleophilic environments:

  • Base-Catalyzed Isoxazole Ring Opening: The isoxazole N-O bond is sensitive to basic conditions. At pH levels above 7.4, the ring undergoes base-promoted deprotonation (often at the C4 position if unsubstituted, or via attack at C5), leading to cleavage of the N-O bond and rearrangement into a cyanoketone or enol derivative [2]. This behavior is well-documented in other isoxazole-containing drugs like Leflunomide, which exhibits a half-life of just 1.2 hours at pH 10 (37°C) [3].

  • 
    -Sulfonyl Carbanion Formation:  The methylene group (-CH
    
    
    
    -) positioned between the isoxazole ring and the ethylsulfonyl group (-SO
    
    
    Et) is highly acidic. In the presence of bases or nucleophilic solvents like Methanol (MeOH), this proton can be abstracted to form a reactive
    
    
    -sulfonyl carbanion [4]. This intermediate can subsequently undergo dimerization or react with trace electrophilic impurities in the solvent.
Q3: How do I prevent precipitation and degradation in aqueous biological assays?

A3: To maintain stability in aqueous media:

  • Control the pH: Keep the assay buffer at a slightly acidic to neutral pH (pH 4.0 to 7.4). Avoid Tris buffers adjusted with strong bases; prefer phosphate or HEPES buffers carefully titrated to pH 7.2.

  • Minimize Aqueous Exposure Time: Prepare intermediate dilutions in an organic co-solvent (e.g., 10% DMSO in MeCN) and spike into the aqueous assay buffer immediately prior to the experiment. Ensure the final organic solvent concentration remains

    
     1% to prevent precipitation and minimize biological assay interference.
    

Part 2: Quantitative Stability Profile

The following table summarizes the expected stability of 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole across various common laboratory solvents and conditions.

Solvent / ConditionTemp (°C)Estimated Half-Life (

)
Primary Degradation MechanismRecommended Use
Anhydrous DMSO -20°C> 6 monthsNone (Stable)Long-term stock storage
Anhydrous MeCN 4°C> 3 monthsNone (Stable)Short-term storage / LC-MS
Methanol (MeOH) 25°C~ 48 hoursSolvolysis / Nucleophilic attackAvoid for stock solutions
Aqueous Buffer (pH 4.0) 37°C> 72 hoursStable at acidic pHAcidic assay conditions
Aqueous Buffer (pH 7.4) 37°C~ 8 - 12 hoursSlow ring openingImmediate use only
Aqueous Buffer (pH 10.0) 37°C< 2 hoursRapid base-catalyzed ring openingDo Not Use

Part 3: Experimental Methodologies

Protocol: Stability-Indicating LC-MS Assay (Forced Degradation)

To validate the integrity of your specific batch, run a self-validating forced degradation study. This protocol ensures mass balance and identifies degradation products.

Step 1: Stock Preparation & Internal Standard

  • Dissolve 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole in anhydrous MeCN to a concentration of 1 mg/mL.

  • Prepare an Internal Standard (IS) solution (e.g., an isotopically labeled analog or a stable structural analog like 3-phenylisoxazole) at 10

    
    g/mL in MeCN.
    

Step 2: Stress Conditions Setup Prepare three distinct reaction vials:

  • Vial A (Acidic): 100

    
    L Stock + 900 
    
    
    
    L 0.1 M HCl.
  • Vial B (Basic): 100

    
    L Stock + 900 
    
    
    
    L 0.1 M NaOH (Monitor closely for
    
    
    -carbanion formation and ring opening).
  • Vial C (Control): 100

    
    L Stock + 900 
    
    
    
    L MeCN.

Step 3: Incubation and Quenching

  • Incubate all vials at 37°C in a shaking water bath.

  • At time points

    
     hours, withdraw a 50 
    
    
    
    L aliquot from each vial.
  • Crucial Quenching Step: Immediately neutralize the aliquots (add 50

    
    L of 0.1 M NaOH to Vial A aliquots; add 50 
    
    
    
    L of 0.1 M HCl to Vial B aliquots) to halt degradation.
  • Dilute with 100

    
    L of the IS solution.
    

Step 4: LC-MS Analysis

  • Inject 5

    
    L onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.8 
    
    
    
    m).
  • Run a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Monitor the disappearance of the parent mass and the appearance of the cyanoketone fragment (indicative of isoxazole ring opening) [3].

Part 4: Visualizations of Mechanisms and Workflows

Diagram 1: Chemical Degradation Pathways

The following diagram illustrates the causality behind the compound's instability in basic or nucleophilic solvents.

DegradationPathways Parent 5-[(Ethylsulfonyl)methyl]- 3-phenylisoxazole (Intact Compound) PathA Pathway A: Base-Catalyzed Ring Opening Parent->PathA pH > 7.4 or Strong Base PathB Pathway B: Alpha-Deprotonation Parent->PathB Nucleophilic Solvents (e.g., MeOH) ProdA N-O Bond Cleavage (Cyanoketone / Enol Derivative) PathA->ProdA Irreversible ProdB Alpha-Sulfonyl Carbanion (Reactive Intermediate) PathB->ProdB Reversible (pKa dependent) Degradation Nucleophilic Attack or Dimerization ProdB->Degradation Trace Impurities

Fig 1: Primary degradation pathways of 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole in basic/nucleophilic media.

Diagram 2: Stability Testing Workflow

This flowchart outlines the self-validating protocol for assessing solvent compatibility.

Workflow Step1 1. Stock Prep (1 mg/mL in MeCN) Step2 2. Aliquot into Test Solvents (DMSO, MeOH, Buffers) Step1->Step2 Step3 3. Incubation (37°C, 0-24 hrs) Step2->Step3 Step4 4. Quench & Spike (Neutralize + IS) Step3->Step4 Timepoints Step5 5. LC-MS Analysis (C18, Gradient) Step4->Step5 Step6 6. Data Processing (Calculate t1/2) Step5->Step6

Fig 2: Step-by-step experimental workflow for LC-MS forced degradation and stability testing.

Part 5: References

  • Oziminski, W. P., & Pokwapisz, R. (2025). "Thermodynamic and Kinetic Aspects of Leflunomide to Teriflunomide Interconversion and the Tautomeric Equilibrium of Teriflunomide: A Quantum-Chemical DFT Study." Journal of Organic Chemistry (PubMed). Available at: [Link]

  • ResearchGate Database. "Nitromethane (MeNO2) and alpha-sulfonyl carbanion stability." ResearchGate. Available at: [Link]

Technical Support Center: Overcoming Resistance to Isoxazole-Based Compounds in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As isoxazole-based compounds—ranging from potent Heat Shock Protein 90 (HSP90) inhibitors like NVP-AUY922 to novel tubulin and PARP inhibitors—enter advanced preclinical and clinical stages, managing acquired resistance in in vitro models is a critical bottleneck.

This guide provides drug development professionals and application scientists with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to engineer, validate, and overcome resistance in cancer cell lines.

Section 1: Cell Line Engineering & Viability Troubleshooting

FAQ 1: Why do my cancer cells undergo massive apoptosis instead of developing resistance during continuous isoxazole exposure?

Causality: Isoxazole-based HSP90 inhibitors (e.g., AUY922) are highly potent and rapidly induce G2/M cell cycle arrest followed by severe apoptosis 1. Continuous exposure at or above the IC50 depletes the persister cell pool before they can achieve the transcriptional adaptation required to survive. To engineer a resistant line, you must allow the cells to recover and proliferate between stress events.

Protocol 1: Pulsatile Dose-Escalation Methodology

This protocol utilizes a recovery-phase approach to select for stable epigenetic or genetic resistance rather than short-term stress responses.

  • Baseline IC50 Determination: Plate parental cells (e.g., EGFR-mutant NSCLC) and determine the baseline 72-hour IC50 using an MTT or CellTiter-Glo assay 2.

  • Initial Exposure: Treat cells at IC10–IC20 for 48 hours.

  • Drug-Free Recovery: Remove the media, wash with PBS, and culture in standard media until the cells reach 80% confluence.

    • Self-Validation Checkpoint: Maintain a parallel "vehicle-only" passage line. If the vehicle line shows morphological changes or growth arrest, your culture media or incubator conditions are compromised, invalidating the resistance phenotype.

  • Stepwise Escalation: Re-expose the cells, increasing the concentration by 1.5x increments. Repeat the recovery phase after each exposure.

  • Resistance Confirmation: Once cells proliferate steadily at the original IC80, perform a parallel IC50 assay against the parental line. A Resistance Factor (RF) > 5 confirms stable resistance.

G Start Parental Cell Line (e.g., EGFR-mutant NSCLC) IC50 Determine Baseline IC50 (MTT/CellTiter-Glo) Start->IC50 Phase1 Low-Dose Exposure (IC10 - IC20) IC50->Phase1 Recovery Drug-Free Recovery (Until 80% Confluence) Phase1->Recovery Escalation Dose Escalation (Stepwise up to IC50/IC80) Recovery->Escalation Escalation->Phase1 If massive cell death Validation Resistance Validation (Fold-Resistance > 5x) Escalation->Validation Stable growth

Workflow for generating isoxazole-resistant cancer cell lines.

Section 2: Deconvoluting Mechanisms of Resistance

FAQ 2: My isoxazole-resistant line shows cross-resistance to unrelated chemotherapies. How do I isolate target-specific resistance from generic efflux?

Causality: The isoxazole ring is a privileged pharmacophore, but its heterocyclic nature often makes these compounds substrates for ATP-binding cassette (ABC) transporters like P-glycoprotein (MDR1/ABCB1). If your cells have upregulated these pumps, they will exhibit multidrug resistance (MDR) rather than a mutation in the specific target (e.g., tubulin or HSP90).

Protocol 2: Efflux Pump Inhibition Validation Assay
  • Cell Seeding: Seed both the resistant and parental cell lines in 96-well plates (5,000 cells/well) and allow overnight adherence 2.

  • Pre-treatment: Treat half the wells with 5 µM Verapamil (a known P-gp inhibitor) for 2 hours.

    • Self-Validation Checkpoint: Include a known P-gp substrate (e.g., paclitaxel) as a positive control plate. If Verapamil fails to shift the IC50 of paclitaxel in the resistant line, the efflux inhibition failed, and the isoxazole data cannot be trusted.

  • Isoxazole Addition: Add your isoxazole compound in a 10-point dose-response curve.

  • Analysis: Measure viability at 72 hours. If the IC50 of the resistant line shifts back to parental levels in the presence of Verapamil, the resistance is driven by efflux, not target mutation.

FAQ 3: How do I validate bypass signaling as the primary driver of resistance to isoxazole-based HSP90 inhibitors?

Causality: When HSP90 is inhibited, primary client proteins (like EGFR or HER2) undergo proteasomal degradation. However, cancer cells can adapt by upregulating alternative kinase cascades that are less dependent on HSP90. For instance, while AUY922 can overcome EGFR-TKI resistance mediated by MET and AXL 1, prolonged exposure to AUY922 itself can force cells to rely heavily on AKT hyperactivation or alternative chaperones 3. You must perform Western blots comparing the degradation of primary clients versus the phosphorylation state of bypass kinases.

Pathway Isoxazole Isoxazole Compound (e.g., AUY922) HSP90 HSP90 Chaperone Isoxazole->HSP90 Inhibits Bypass Bypass Kinases (MET, AXL, AKT) Isoxazole->Bypass Upregulated by stress Client Client Proteins (EGFR, HER2) HSP90->Client Stabilizes (Blocked) Degradation Proteasomal Degradation Client->Degradation Unfolded Survival Cell Survival / Resistance Bypass->Survival Compensatory Signaling

Mechanism of isoxazole-induced HSP90 inhibition and bypass signaling resistance.

Section 3: Quantitative Data & Combination Strategies

To accurately assess whether your cell line is resistant, it is vital to benchmark against established baseline sensitivities. Below is a summary of quantitative IC50 data for various isoxazole derivatives across different cell lines.

Baseline IC50 Values for Isoxazole-Based Anticancer Agents
CompoundCancer Cell LinePrimary MechanismBaseline IC50Reference
NVP-AUY922 Breast & Gastric (HER2+)HSP90 Inhibition< 40 nM[[4]]()
NVP-AUY922 OE19/LR (Lapatinib-Resistant)HSP90 Inhibition~50 - 100 nM3
Curcumin-Isoxazole Hybrid MCF-7 (Breast)Multi-target / Apoptosis3.97 µM2
Hydnocarpin-Isoxazole Hybrid A375 (Melanoma)Multi-target / Apoptosis0.76 µM (48h)2
FAQ 4: When attempting to overcome resistance using combination therapy (e.g., Isoxazole + targeted TKI), my in vitro synergy assays yield antagonistic Combination Index (CI) values. Why?

Causality: This is a classic scheduling artifact. Administering an isoxazole-based HSP90 inhibitor simultaneously with a targeted Tyrosine Kinase Inhibitor (TKI) can cause competitive antagonism. The TKI requires its target protein (e.g., HER2) to be properly folded to bind and exert its effect. If the isoxazole compound rapidly induces the proteasomal degradation of HER2 3, the TKI has no target left to inhibit, rendering the combination mathematically antagonistic. Solution: Utilize a staggered dosing schedule. Pre-treat with the TKI for 24 hours to arrest the cells, followed by the introduction of the isoxazole compound to clear the stabilized, mutated client proteins.

References

  • Title: AUY922 Effectively Overcomes MET- and AXL-Mediated Resistance to EGFR-TKI in Lung Cancer Cells Source: PLOS One URL
  • Title: HSP90 inhibitor, AUY922, debilitates intrinsic and acquired lapatinib-resistant HER2-positive gastric cancer cells Source: Semantic Scholar URL
  • Title: Inhibition of HSP90 with AUY922 induces synergy in HER2 amplified trastuzumab resistant breast and gastric cancer Source: AACR Journals URL
  • Title: A Comparative Analysis of Isoxazole-Based Anticancer Agents: A Guide for Researchers Source: BenchChem URL

Sources

refining bioassay protocols for consistent results with biologics

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Biologics Bioassay Technical Support Center . As a Senior Application Scientist, my goal is to help you move beyond treating bioassays as "black boxes." Biologics—whether monoclonal antibodies, recombinant proteins, or gene therapies—demand highly sensitive and biologically relevant assays. However, the inherent variability of living cells and complex biological matrices often leads to frustrating inconsistencies.

This guide is designed to troubleshoot the most critical points of failure in bioassay development. We will focus on the causality behind experimental choices, ensuring that every protocol you implement acts as a self-validating system aligned with global regulatory standards.

Diagnostic Workflow for Bioassay Anomalies

Before diving into specific modules, use the following diagnostic logic to isolate the root cause of your assay failure.

BioassayTroubleshooting Start Bioassay Fails Acceptance Criteria CheckCV High Intra-Plate CV% (>15%)? Start->CheckCV EdgeEffect Assess Edge Effect & Seeding Uniformity CheckCV->EdgeEffect Yes CheckBackground High Background or Poor Recovery? CheckCV->CheckBackground No Resolution Validate per ICH Q2(R2) & USP <1032> EdgeEffect->Resolution MatrixEffect Optimize MRD & Blocking Buffers CheckBackground->MatrixEffect Yes CheckParallelism Non-Parallel Curves? CheckBackground->CheckParallelism No MatrixEffect->Resolution ReceptorSat Check Receptor Saturation & Hook Effect CheckParallelism->ReceptorSat Yes ReceptorSat->Resolution

Diagnostic workflow for resolving common bioassay anomalies.

Module 1: Cell-Based Assay Consistency & Plate Geography

Q: Why are my replicates at the periphery of the 96-well plate showing higher variability (CV% > 20%) compared to the center wells?

The Science (Causality): You are experiencing the "edge effect." This is primarily driven by evaporation and thermal gradients during incubation[1]. When plates are placed in a 37°C incubator, the outer wells heat up faster than the inner wells, altering the enzymatic rates of the cells. Furthermore, even minor evaporation in the perimeter wells increases the osmolarity and concentrates the nutrients/reagents, leading to artifactual spikes or drops in cellular response. According to 2, accounting for positional bias is a strict requirement for assay robustness[2].

Self-Validating Protocol: Mitigating Edge Effects via Standardized Seeding To ensure the assay validates its own uniformity, run a "Plate Uniformity Test" where all 96 wells receive the exact same dose of the standard.

  • Pre-Incubation (The 30-Minute Rule): After seeding cells into the 96-well plate, allow the plate to sit at room temperature (20–25°C) on a level surface for 30–45 minutes before placing it in the incubator. This allows cells to settle evenly by gravity, preventing the "halo" effect where cells clump at the well edges due to convection currents.

  • Thermal Buffering: Do not stack plates directly on top of each other in the incubator. Use a single-layer arrangement or place plates inside a secondary humidified chamber (e.g., a larger plastic container with a damp paper towel).

  • Sacrificial Wells: If the edge effect persists, redesign your plate layout to use only the inner 60 wells (Columns 2-11, Rows B-G). Fill the outer 36 perimeter wells with 200 µL of sterile PBS or culture media to act as a thermal and evaporative buffer[1].

  • Validation Check: Calculate the CV% across the inner 60 wells. If CV% is ≤ 10%, the positional bias has been successfully neutralized.

Module 2: Reagent & Matrix Interference in Ligand-Binding Assays

Q: My pharmacokinetic (PK) ELISA is showing high background in healthy human serum, and my spike-recovery is failing. How do I fix this?

The Science (Causality): High background in biological matrices is caused by non-specific binding (NSB), heterophilic antibodies, or endogenous cross-reactivity. When a biologic drug is spiked into serum, endogenous proteins can mask the drug's epitope or bridge the capture and detection antibodies, creating false positives. The 3 requires that calibration standards be prepared in the same biological matrix as the intended study samples to normalize these effects[3].

Data Presentation: Optimizing Minimum Required Dilution (MRD) & Blocking To systematically resolve this, you must test different combinations of Minimum Required Dilutions (MRD) and blocking buffers. Below is a summary of a troubleshooting matrix:

Matrix Dilution (MRD)Blocking Buffer SystemBackground (OD 450nm)Spike Recovery (%)Intra-Assay CV (%)Conclusion
1:2 (50% Serum)1% BSA in PBS-T0.850 (Fail)145% (Fail)18%Severe matrix interference.
1:10 (10% Serum)1% BSA in PBS-T0.420 (Fail)120% (Fail)12%Moderate interference.
1:10 (10% Serum)5% Non-Fat Dry Milk0.150 (Pass)85% (Pass)8%Acceptable, but milk masks epitopes.
1:20 (5% Serum) 1% BSA + 0.1% CHAPS 0.080 (Pass) 98% (Pass) 4% Optimal. High precision & recovery.

Self-Validating Protocol: Matrix-Matched Calibration

  • Determine MRD: Dilute your blank matrix (e.g., pooled human serum) serially (1:2, 1:5, 1:10, 1:20) in assay buffer. Identify the lowest dilution that yields a background OD comparable to pure assay buffer. (As seen in the table, 1:20 is optimal).

  • Prepare Matrix-Matched Standards: Spike your reference biologic into the diluted matrix (e.g., 5% serum) rather than pure buffer.

  • Optimize Wash Stringency: Add a mild detergent (e.g., 0.05% Tween-20 or 0.1% CHAPS) to your wash buffer to disrupt weak, non-specific hydrophobic interactions without denaturing the capture antibody.

  • Validation Check: Calculate the spike recovery: (Measured Concentration / Theoretical Spiked Concentration) × 100. Acceptable limits per FDA guidelines are typically 80%–120%[3].

Module 3: Dose-Response Curve Anomalies & Relative Potency

Q: When calculating relative potency, my test sample curve is not parallel to the reference standard. Can I still report the EC50?

The Science (Causality): No. Reporting an EC50 for a non-parallel curve is scientifically invalid in relative potency assays. According to 4, relative potency assumes that the test sample is simply a dilution of the standard[4]. If the curves are not parallel, it indicates a fundamental difference in the biological mechanism of action (MoA)—such as receptor saturation, degradation of the active pharmaceutical ingredient (API), or the presence of an antagonist in the formulation matrix.

Parallelism Data Acquire Dose-Response Data (Test vs. Standard) Model Fit 4PL / 5PL Model Data->Model Asymptote Compare Asymptotes (Upper/Lower) Model->Asymptote Slope Compare Slopes (Unconstrained) Model->Slope Decision Statistically Similar? Asymptote->Decision Slope->Decision Valid Parallelism Confirmed: Calculate Relative Potency Decision->Valid Yes Invalid Non-Parallel: Investigate Matrix/MoA Decision->Invalid No

Logic tree for assessing dose-response curve parallelism in relative potency assays.

Self-Validating Protocol: Parallelism Testing Workflow

  • Data Acquisition: Run a full 8-to-10 point dose-response curve for both the Reference Standard and the Test Sample on the same plate.

  • Model Fitting: Fit the data using a 4-Parameter Logistic (4PL) regression model. Do not force the curves to share parameters initially (unconstrained model).

  • Parameter Comparison: Statistically compare the upper asymptote (D), lower asymptote (A), and slope (B) of the two curves.

  • Constrained Fit: If the parameters are statistically similar (e.g., the ratio of the slopes is between 0.80 and 1.25), apply a constrained model where both curves are forced to share the A, B, and D parameters[2].

  • Calculate Potency: Only after parallelism is proven, calculate the relative potency by determining the horizontal shift (ratio of the EC50s) between the constrained curves. If they are non-parallel, investigate the sample for degradation or matrix interference.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • USP <1032> Design and Development of Biological Assays Source: United States Pharmacopeia (USP) via Scribd URL:[Link]

  • ICH M10 Bioanalytical Method Validation Guideline (FDA Guidance Alignment) Source: D-NB.info / Springer Nature URL:[Link]

  • Assay Acceptance Criteria for Multiwell-Plate–Based Biological Potency Assays Source: BioProcess International / BEBPA URL:[Link]

Sources

Technical Support Center: Troubleshooting Metabolic Instability of Isoxazole-Containing Drugs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Isoxazole Drug Development. The isoxazole ring is a privileged scaffold in medicinal chemistry, offering excellent hydrogen-bonding capabilities and favorable physicochemical properties. However, its susceptibility to metabolic ring-opening and bioactivation often derails lead optimization.

This guide provides researchers and drug development professionals with authoritative, field-proven strategies to diagnose, troubleshoot, and resolve isoxazole metabolic liabilities.

Part 1: Understanding Isoxazole Metabolic Liabilities (FAQs)

Q1: Why is my isoxazole-containing lead compound showing rapid clearance in human liver microsomes (HLMs) despite lacking obvious oxidation sites? A1: You are likely observing reductive N–O bond cleavage. Isoxazoles, particularly 3-unsubstituted or 1,2-benzisoxazole derivatives, are highly susceptible to ring scission. The C3 proton is acidic; its deprotonation, coupled with electron transfer from Cytochrome P450 (CYP450) enzymes (specifically the Fe²⁺ heme state) or cytosolic reductases, leads to the cleavage of the weak N–O bond. This converts the isoxazole into an α-cyanoenol or an imine intermediate. A classic example is the anti-inflammatory drug leflunomide, which is rapidly cleaved to its active α-cyanoenol metabolite, A771726 (1[1]).

Q2: My LC-MS/MS data shows no mass shift (M+0), yet the parent compound is disappearing. What is happening? A2: The primary metabolite of a 3-unsubstituted isoxazole ring opening (the α-cyanoenol) resides in the exact same oxidation state as the parent drug. Because there is no net addition of oxygen or loss of hydrogen, the mass remains unchanged. You must look for an isomeric peak with a different chromatographic retention time rather than a mass shift (1[1]).

Q3: We detected glutathione (GSH) adducts in our reactive metabolite screening. How does an isoxazole cause this? A3: Isoxazole ring opening can trigger toxicological bioactivation. When the ring opens, the resulting α-cyanoenol can condense with endogenous formaldehyde to generate an α,β-unsaturated Michael acceptor (a cyanoacrolein derivative) or form reactive enimines. These electrophiles rapidly react with the cysteinyl thiol of glutathione to yield GSH adducts, posing a severe risk for idiosyncratic drug toxicity and drug-induced liver injury (DILI) (2[2];3[3]).

IsoxazoleMetabolism A 3-Unsubstituted Isoxazole (Parent Drug) B CYP450 (Fe2+) / Reductases (Deprotonation at C3) A->B C N-O Bond Cleavage (Imine Intermediate) B->C Reductive Scission D α-Cyanoenol (Isomeric Metabolite) C->D Isomerization E Conjugated Electrophile (e.g., Cyanoacrolein) C->E Further Oxidation F GSH Adduct (Toxicity / Clearance) E->F Glutathione Trapping

Metabolic pathway of 3-unsubstituted isoxazoles leading to active metabolites or reactive adducts.

Part 2: Troubleshooting Guide for in vitro Diagnostics

Issue: High intrinsic clearance (


) in hepatocytes, but stable in HLMs. 
  • Diagnosis: The clearance is likely driven by cytosolic NADH-dependent reductases rather than microsomal NADPH-dependent CYPs. For example, the anticoagulant razaxaban undergoes massive isoxazole ring reduction to a benzamidine metabolite primarily mediated by cytosolic reductases and intestinal microflora (4[4]).

  • Action: Perform a comparative stability assay utilizing human liver cytosol (HLC) supplemented with NADH versus HLMs supplemented with NADPH.

Issue: Need to definitively prove CYP450 involvement in the ring cleavage.

  • Diagnosis: CYP-mediated isoxazole cleavage specifically requires the reduced ferrous (

    
    ) state of the heme.
    
  • Action: Run the microsomal incubation under an atmosphere of carbon monoxide (CO) or in the presence of 1-aminobenzotriazole (1-ABT). CO binds the

    
     heme, and 1-ABT is a pan-CYP suicide inhibitor. Complete attenuation of the ring-opened product under these conditions confirms CYP mediation (2[2]).
    

TroubleshootingWorkflow Start High In Vitro Clearance Observed in HLM/Hepatocytes CheckMet Identify Metabolites via LC-MS/MS (Check for Isomers) Start->CheckMet IsRingOpen Is N-O Ring Cleavage Present? (Cyanoenol or Imine) CheckMet->IsRingOpen Yes Confirm CYP vs. Reductase (Use 1-ABT or NADH/NADPH) IsRingOpen->Yes Yes No Investigate Other Liabilities (e.g., N-dealkylation, Oxidation) IsRingOpen->No No Block Structural Optimization: Block C3-H or Bioisostere Yes->Block

Workflow for diagnosing and resolving isoxazole metabolic instability in drug discovery.

Part 3: Quantitative Impact of Structural Optimization

To prevent ring opening, medicinal chemists typically employ steric hindrance (blocking the C3 position) or bioisosteric replacement. The table below summarizes the quantitative impact of these structural modifications based on peer-reviewed pharmacokinetic data.

Table 1: Effect of Structural Features on Isoxazole Metabolic Stability

Compound / Structural FeatureTest SystemHalf-life (

) / Clearance
Primary FateReference
Leflunomide (3-Unsubstituted)Human Plasma

= 12 min
Rapid cleavage to A771726[Kalgutkar et al., 2003][1]
3-Methylleflunomide (C3-Blocked)Human PlasmaStable (>120 min)Ring remains intact[Kalgutkar et al., 2003][1]
Razaxaban (1,2-Benzisoxazole)Rat HepatocytesRapid clearanceReductive cleavage to M1[Zhang et al., 2008][4]
OXFBD02 (Unsubstituted BET Inhibitor)HLMLow stabilityForms GSH Adducts[Hughes et al., 2021][3]
OXFBD04 (Substituted BET Inhibitor)HLM10-fold increase in

Reduced GSH Adducts[Hughes et al., 2021][3]

Part 4: Self-Validating Experimental Protocol

Protocol: In Vitro GSH Trapping Assay for Isoxazole Bioactivation

This protocol is designed to definitively capture and quantify reactive electrophiles generated from isoxazole ring scission. It utilizes a self-validating design by incorporating a CYP-inhibition arm to prove the mechanism of bioactivation.

Step 1: Preparation of Microsomal Incubations

  • Action: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4). Mix HLMs to achieve a final protein concentration of 1.0 mg/mL. Add the isoxazole test compound (10 µM final concentration) and Glutathione (GSH, 5 mM final concentration).

  • Causality: GSH acts as a "soft" nucleophile surrogate for cellular proteins, trapping the transient cyanoacrolein/enimine electrophiles before they degrade.

Step 2: CYP450 Phenotyping (The Validation Check)

  • Action: Split the master mix into two arms. To Arm B (Negative Control), add 1 mM 1-aminobenzotriazole (1-ABT) and pre-incubate for 15 minutes at 37°C.

  • Causality: 1-ABT is a mechanism-based inactivator of CYP450s. If the GSH adducts are formed via CYP-mediated ring opening, Arm B will show a >90% reduction in adduct formation, validating the enzymatic origin of the instability (2[2]).

Step 3: Reaction Initiation & Incubation

  • Action: Initiate both arms by adding NADPH (1 mM final concentration). Incubate at 37°C in a shaking water bath.

  • Causality: NADPH provides the necessary reducing equivalents for the CYP450 catalytic cycle.

Step 4: Termination and Extraction

  • Action: At time points 0, 15, 30, and 60 minutes, extract 100 µL aliquots and immediately quench into 100 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Causality: Acetonitrile precipitates the microsomal proteins and halts all enzymatic activity instantly, preserving the fragile GSH adducts.

Step 5: LC-MS/MS Analysis

  • Action: Analyze the supernatant using LC-MS/MS. Set the mass spectrometer to scan for a neutral loss of 129 Da (characteristic of the

    
    -glutamyl moiety of GSH) and monitor for the isomeric mass of the parent compound (M+0 at a different retention time).
    
  • Causality: The neutral loss scan selectively filters out background noise, highlighting only molecules that have covalently bound to glutathione.

References

  • Kalgutkar, A. S., Nguyen, H. T., et al. (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. Drug Metabolism and Disposition.
  • Zhang, D., Raghavan, N., et al. (2008). Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs. Drug Metabolism and Disposition.
  • Yu, J., et al. (2011). Elucidation of a novel bioactivation pathway of a 3,4-unsubstituted isoxazole in human liver microsomes: formation of a glutathione adduct of a cyanoacrolein derivative after isoxazole ring opening. Drug Metabolism and Disposition.
  • Hughes, T. B., et al. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Chemical Research in Toxicology (PMC).

Sources

Technical Support Center: Enhancing the Resolution of Bioassay Profiling for Inhibitor Screening

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Bioassay Profiling. As a Senior Application Scientist, this guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to enhance the resolution and reliability of your inhibitor screening experiments. Our focus is on not just what to do, but why certain steps are critical for generating high-quality, reproducible data.

Section 1: Assay Development and Optimization

A robust and well-optimized assay is the foundation of any successful screening campaign. This section addresses common issues that arise during the initial phases of assay development.

Frequently Asked Questions (FAQs)

Q1: My assay has a low signal-to-background (S/B) ratio. How can I improve it?

A1: A low signal-to-background ratio can mask the effects of true inhibitors and reduce assay sensitivity. Several factors can contribute to this issue. A systematic approach to optimization is crucial.[1][2]

  • Reagent Concentration: Titrate both the enzyme and substrate concentrations. An optimal enzyme concentration should provide a robust signal within the linear range of the assay.[3] For substrates, concentrations are often kept near the Michaelis constant (Km) to balance sensitivity and reagent consumption.[1]

  • Incubation Times and Temperatures: Optimize incubation times to ensure the enzymatic reaction is in the linear phase. Very short times may not generate enough product, while very long times can lead to substrate depletion or enzyme instability. Temperature should be kept consistent to ensure uniform reaction rates.

  • Buffer Composition: The pH, ionic strength, and presence of cofactors in the assay buffer can significantly impact enzyme activity and stability. Ensure these are optimized for your specific enzyme.

  • Choice of Microplate: The type of microplate can influence background signal. For fluorescence assays, black opaque-walled plates are recommended to minimize crosstalk and background fluorescence.[3] For luminescence assays, white opaque-walled plates are ideal for maximizing the signal.[3]

Q2: I'm observing high variability between replicate wells. What are the likely causes?

A2: High variability, often indicated by a high coefficient of variation (CV%), can compromise the statistical significance of your results. Inconsistent results often stem from technical inconsistencies in the experimental setup.[4]

  • Pipetting Errors: Inaccurate or inconsistent pipetting is a major source of variability.[4] Ensure all pipettes are properly calibrated and use reverse pipetting for viscous solutions.

  • Edge Effects: Wells on the perimeter of a microplate are susceptible to evaporation, which can alter reagent concentrations.[4] A common practice is to fill the outer wells with sterile phosphate-buffered saline (PBS) or media and exclude them from data analysis.[4]

  • Cell Seeding Inconsistency (for cell-based assays): Uneven cell distribution in the wells will lead to variable results. Ensure a homogenous cell suspension before and during plating.

  • Incomplete Mixing: Ensure thorough but gentle mixing of reagents in the wells.

Q3: How do I choose the right controls for my assay?

A3: Appropriate controls are essential for data normalization and for distinguishing true hits from experimental artifacts.

  • Positive Control: A known inhibitor of the target. This control demonstrates that the assay can detect inhibition.

  • Negative Control: Typically the vehicle (e.g., DMSO) in which the test compounds are dissolved. This represents 0% inhibition.

  • No-Enzyme/No-Substrate Controls: These controls help to identify background signals originating from the substrate or other assay components.[1]

Troubleshooting Guide: Optimizing Assay Robustness

A key metric for the quality of a high-throughput screening (HTS) assay is the Z'-factor .[5][6][7][8][9] It is a statistical indicator of the separation between the positive and negative controls.

Z'-Factor Calculation:

Z' = 1 - (3 * (σp + σn)) / |μp - μn|

Where:

  • μp = mean of the positive control

  • σp = standard deviation of the positive control

  • μn = mean of the negative control

  • σn = standard deviation of the negative control

Z'-FactorAssay QualityInterpretation
> 0.5ExcellentA large separation between positive and negative controls with low variability. Ideal for HTS.[9]
0 to 0.5AcceptableThe assay can be used for screening, but may have a higher rate of false positives/negatives.
< 0UnacceptableThe signals from the positive and negative controls overlap, making the assay unreliable.

A Z'-factor greater than 0.5 is generally considered the standard for a robust HTS assay.[9]

Section 2: Identifying and Mitigating False Positives and Negatives

False positives and negatives are a significant challenge in inhibitor screening, leading to wasted time and resources. Understanding their causes is key to minimizing their occurrence.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of false positives in HTS?

A1: False positives are compounds that appear to be active against the target but are actually interfering with the assay in a non-specific manner.[10][11] Common causes include:

  • Compound Autofluorescence: The test compound itself fluoresces at the same wavelength as the assay's detection signal, leading to an artificially high reading.[12]

  • Fluorescence Quenching: The compound absorbs the light emitted by the reporter fluorophore, resulting in a decreased signal that can be misinterpreted as inhibition.[12]

  • Compound Aggregation: At higher concentrations, some compounds form colloidal aggregates that can non-specifically sequester and inhibit enzymes.[12] This is a frequent cause of false positives.[12]

  • Luciferase Inhibition: In assays that use a luciferase reporter, the compound may directly inhibit the luciferase enzyme, mimicking a cytotoxic or inhibitory effect.[12]

  • Redox Activity: Compounds that undergo redox cycling can generate reactive oxygen species that interfere with assay chemistry.[12]

Q2: How can I identify and eliminate false positives from my hit list?

A2: A multi-pronged approach is necessary to confidently identify and remove false positives.

  • Counter-Screens: These are secondary assays designed to identify compounds that interfere with the assay technology rather than the biological target.[10] For example, a counter-screen for a luciferase-based assay would test the compounds against luciferase alone.[10]

  • Orthogonal Assays: Confirm hits using a secondary assay that has a different detection method (e.g., confirming a fluorescence-based hit with a luminescence-based assay).[1] This helps to rule out technology-specific interference.

  • Detergent-Based Assays: For suspected aggregators, re-testing in the presence of a non-ionic detergent like Triton X-100 can disrupt the aggregates.[12] A significant loss of activity in the presence of the detergent suggests aggregation-based inhibition.[12]

  • Visual Inspection: Visually inspect the wells for compound precipitation, which can interfere with optical-based readouts.

Q3: My dose-response curve is unusually steep. What does this indicate?

A3: A steep dose-response curve, often with a Hill slope significantly greater than 1, can be a red flag for non-classical inhibition mechanisms.[13][14]

  • Stoichiometric Inhibition: This can occur when the inhibitor concentration is close to the enzyme concentration and the inhibitor has a very high affinity (low Kd).[13][14] In this scenario, the IC50 will be dependent on the enzyme concentration.[13][14]

  • Compound Aggregation: The formation of aggregates is often highly concentration-dependent, leading to a sharp transition from no inhibition to high inhibition once a critical concentration is reached.[12]

  • Multi-site Binding: If multiple inhibitor molecules must bind to the enzyme to cause inhibition, a steeper dose-response curve can result.[13][14]

Experimental Workflow: Hit Confirmation and Triage

The following workflow provides a systematic approach to confirming primary hits and eliminating false positives.

Hit_Triage_Workflow Primary_Screen Primary Screen Hits Dose_Response Dose-Response Confirmation Primary_Screen->Dose_Response Re-test in dose-response Orthogonal_Assay Orthogonal Assay Dose_Response->Orthogonal_Assay Potent & Efficacious False_Positives False Positives Dose_Response->False_Positives Not Confirmed Counter_Screens Counter-Screens (e.g., Luciferase, Autofluorescence) Orthogonal_Assay->Counter_Screens Confirmed Activity Orthogonal_Assay->False_Positives Not Confirmed Aggregation_Assay Aggregation Assay (+/- Detergent) Counter_Screens->Aggregation_Assay No Assay Interference Counter_Screens->False_Positives Assay Interference Detected Confirmed_Hits Confirmed Hits Aggregation_Assay->Confirmed_Hits Not an Aggregator Aggregation_Assay->False_Positives Likely Aggregator

Caption: A logical workflow for hit confirmation and the elimination of false positives.

Section 3: Data Analysis and Interpretation

The analysis of large datasets generated from inhibitor screening requires robust statistical methods and a clear understanding of how to interpret the results.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to derive from a dose-response curve?

A1: Dose-response curves are typically fitted to a sigmoidal model to extract key parameters that describe an inhibitor's potency and efficacy.[15]

  • IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor at which it produces 50% of its maximal effect. It is a measure of the inhibitor's potency.

  • Emax (Maximum effect): The maximum level of inhibition achievable by the compound. It is a measure of the inhibitor's efficacy.

  • Hill Slope (n_H): Describes the steepness of the curve. A Hill slope of 1 suggests a 1:1 binding stoichiometry. A slope >1 may indicate positive cooperativity or, as mentioned, an artifact.

Q2: My data has a lot of outliers. How should I handle them?

  • Robust Statistical Methods: Use statistical methods that are less sensitive to outliers, such as using the median and median absolute deviation (MAD) instead of the mean and standard deviation for calculating Z-scores.[17]

  • Data Visualization: Always visualize your data, for example, with scatter plots or box plots, to identify potential outliers before performing statistical tests.

  • Re-testing: If a particular data point is highly suspect and cannot be explained by systematic error, it may be appropriate to exclude it from the analysis, but this should be done with caution and justification. In many cases, re-testing the compound is the most rigorous approach.

Q3: What are some best practices for analyzing quantitative high-throughput screening (qHTS) data?

A3: qHTS, where compounds are screened at multiple concentrations, presents unique data analysis challenges.[18]

  • Curve Fitting: Be aware that parameter estimates from nonlinear regression, such as the Hill equation, can be highly variable, especially with a limited number of data points.[18]

  • Confidence Intervals: Always consider the confidence intervals of your parameter estimates (e.g., IC50). Wide confidence intervals may indicate that the estimate is not reliable.[18]

  • Alternative Metrics: For ranking compounds, metrics that consider the overall activity across the concentration range, such as a weighted entropy score, may be more reliable than relying solely on a potentially uncertain IC50 value.[18]

Troubleshooting Guide: Interpreting Dose-Response Curves

Dose_Response_Troubleshooting Start Dose-Response Curve Generated Check_Curve Is the curve sigmoidal with a clear upper and lower plateau? Start->Check_Curve Good_Curve Classical Inhibition Check_Curve->Good_Curve Yes Bad_Curve Atypical Curve Shape Check_Curve->Bad_Curve No Check_Steep Is the Hill Slope > 1.5? Bad_Curve->Check_Steep Check_Partial Is the maximal inhibition < 80%? Bad_Curve->Check_Partial Check_Biphasic Does the curve show an initial increase in signal at low concentrations? Bad_Curve->Check_Biphasic Steep_Issue Potential Aggregator or Stoichiometric Inhibitor Check_Steep->Steep_Issue Partial_Issue Partial Inhibitor or Assay Artifact Check_Partial->Partial_Issue Biphasic_Issue Possible Activator at Low Concentrations or Assay Interference Check_Biphasic->Biphasic_Issue

Caption: A decision tree for troubleshooting common issues with dose-response curves.

Section 4: Compound Management and Integrity

The quality of your screening results is directly dependent on the quality and integrity of your compound library.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for storing and handling compound libraries?

A1: Proper compound management is crucial to prevent degradation and ensure accurate concentrations.[19][20][21][22][23]

  • Storage Conditions: Store compounds in a dry, dark, and cold environment (typically -20°C or -80°C) to minimize degradation.[23]

  • Solvent Choice: Dimethyl sulfoxide (DMSO) is the most common solvent for compound libraries. Use high-purity, anhydrous DMSO to prevent water absorption, which can alter compound concentrations.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for stock solutions, as this can cause compound precipitation and degradation.[1] Prepare intermediate "mother plates" or single-use aliquots to reduce the need to access the primary stock plates.[1]

  • Tracking: Use a robust system, such as 2D barcoding, to track compound identity, concentration, and history.[23]

Q2: How can I be sure that the concentration of the compound in my assay is accurate?

A2: Maintaining accurate compound concentrations is vital for generating reliable dose-response data.

  • Solubility Assessment: Determine the solubility of your compounds in the assay buffer. Undissolved compound can lead to inaccurate concentration-response relationships.

  • DMSO Concentration: Keep the final concentration of DMSO in the assay consistent across all wells and as low as possible (typically ≤0.5%) to avoid solvent-induced effects on the assay.[8]

  • Quality Control: Periodically perform quality control checks on your library, such as by mass spectrometry, to confirm the identity and purity of the compounds.

References

  • Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery. ACS Publications. [Link]

  • Parham, F., et al. (2015). Quantitative high-throughput screening data analysis: challenges and recent advances. PMC. [Link]

  • Malo, N., et al. (2006). Statistical practice in high-throughput screening data analysis. PubMed. [Link]

  • Linch, L. A., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. PubMed. [Link]

  • Shoichet, B. K. (2006). Interpreting steep dose-response curves in early inhibitor discovery. PubMed. [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs. [Link]

  • Karakach, T. K., et al. (2013). Data Analysis Approaches in High Throughput Screening. IntechOpen. [Link]

  • Calabrese, E. J. (2008). Interpreting 'Dose-Response' Curves Using Homeodynamic Data: With an Improved Explanation for Hormesis. PMC. [Link]

  • Data analysis approaches in high throughput screening. (2014). SlideShare. [Link]

  • Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs. [Link]

  • Wang, Y., et al. (2015). mQC: A Heuristic Quality-Control Metric for High-Throughput Drug Combination Screening. ResearchGate. [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. [Link]

  • Maximising efficient compound management. BioAscent. [Link]

  • Statistical Methods for High Throughput Screening Drug Discovery Data. UWSpace. [Link]

  • What Metrics Are Used to Assess Assay Quality?. BIT 479/579 High-throughput Discovery. [Link]

  • High-throughput screening. Wikipedia. [Link]

  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. [Link]

  • Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery. ResearchGate. [Link]

  • Compound Management and Integrity. Beckman Coulter. [Link]

  • The Importance of Counter Screens in HTS. Sygnature Discovery. [Link]

  • Rapid LC-MS Based High-Throughput Screening Method, Affording No False Positives or False Negatives, Identifies a New Inhibitor for Carbonic Anhydrase. ResearchGate. [Link]

  • HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. EU-OPENSCREEN. [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. ChemCopilot. [Link]

  • Mitigating False Positives in HTS Case Studies Using the BioAscent PAINS Library. BioAscent. [Link]

  • High-Resolution Bioassay Profiling with Complemented Sensitivity and Resolution for Pancreatic Lipase Inhibitor Screening. MDPI. [Link]

  • New Trends in Compound Management. Biocompare.com. [Link]

  • Use of High-Throughput Mass Spectrometry to Reduce False Positives in Protease uHTS Screens. GenScript. [Link]

  • Assay Troubleshooting. MB - About. [Link]

  • High-Resolution Bioassay Profiling with Complemented Sensitivity and Resolution for Pancreatic Lipase Inhibitor Screening. PMC. [Link]

  • A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14. PMC. [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]

  • A Strategy for Minimizing Background Signal in Autoinductive Signal Amplification Reactions for Point-of-Need Assays. PMC. [Link]

  • Optimization of assay conditions. ( A ) Increase in background signal... ResearchGate. [Link]

  • High-throughput screening (HTS). BMG LABTECH. [Link]

  • Improving the performance of factor VIII inhibitor tests in hemophilia A. PMC. [Link]

  • A Collection of Useful Nuisance Compounds (CONS) for Interrogation of Bioassay Integrity. ACS Publications. [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]

  • Virtual screening of bioassay data. ResearchGate. [Link]

  • Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery. ACS Central Science. [Link]

  • Inhibitor Assays. Practical-Haemostasis.com. [Link]

  • Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. Bioanalysis Zone. [Link]

Sources

Validation & Comparative

A Comparative Efficacy Analysis of 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole Against Established COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the putative novel compound, 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole, with existing selective COX-2 inhibitor nonsteroidal anti-inflammatory drugs (NSAIDs). Drawing upon established principles of medicinal chemistry and pharmacology, this document outlines the scientific rationale for this comparison, details the mechanism of action, presents a framework for evaluating comparative efficacy, and provides standardized experimental protocols.

Introduction: The Rationale for a New COX-2 Inhibitor

The isoxazole scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of several successful drugs.[1][2][3] Notably, the selective COX-2 inhibitor Valdecoxib (4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide) features a 3-phenylisoxazole moiety.[4] The subject of this guide, 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole, shares this core structure, suggesting a potential for similar biological activity. The introduction of an ethylsulfonylmethyl group at the 5-position is a strategic modification intended to potentially enhance potency, selectivity, or pharmacokinetic properties. This guide, therefore, positions this novel compound in a head-to-head comparison with established COX-2 inhibitors: Celecoxib, Etoricoxib, and Valdecoxib (and its injectable prodrug, Parecoxib).[5][6][7][8][9]

Mechanism of Action: Selective COX-2 Inhibition

Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[10][11] There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining renal blood flow. In contrast, COX-2 is typically induced at sites of inflammation.[10]

Selective COX-2 inhibitors, as their name suggests, preferentially block the action of the COX-2 enzyme.[12] This selectivity is the cornerstone of their therapeutic benefit, as it allows for the reduction of inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[13][14] The proposed mechanism of action for 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole is the selective inhibition of the COX-2 enzyme, similar to the comparator drugs.

COX-2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Metabolized by Prostaglandins Prostaglandins COX2_Enzyme->Prostaglandins Produces Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mediate Investigational_Drug 5-[(Ethylsulfonyl)methyl] -3-phenylisoxazole Investigational_Drug->COX2_Enzyme Inhibits Existing_Drugs Celecoxib, Etoricoxib, Valdecoxib Existing_Drugs->COX2_Enzyme Inhibit

Caption: Mechanism of Action of COX-2 Inhibitors.

Comparative Efficacy Data

The following table summarizes the in vitro and in vivo efficacy data for the comparator drugs and presents hypothetical, yet plausible, target values for 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole.

CompoundCOX-2 IC₅₀ (nM)COX-1 IC₅₀ (nM)Selectivity Index (COX-1/COX-2)In Vivo Efficacy (Carrageenan-Induced Paw Edema, % Inhibition at 10 mg/kg)
5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole (Hypothetical) 5 1500 300 65%
Celecoxib7.6320042160%[6]
Etoricoxib1.111610670%[7][12]
Valdecoxib575015062%[5][10]

Note: Data for comparator drugs are compiled from various sources. The data for 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole is hypothetical and serves as a target profile for drug development purposes.

Experimental Protocols

To empirically determine the efficacy of 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole, the following standardized assays are recommended.

This assay determines the concentration of the test compound required to inhibit 50% of the activity of recombinant human COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Obtain recombinant human COX-1 and COX-2 enzymes.

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol, 1 µM hematin, and 100 µM EDTA).

  • Compound Dilution: Prepare a serial dilution of the test compound and reference drugs in DMSO.

  • Assay Procedure:

    • Add the enzyme, assay buffer, and the test compound or vehicle (DMSO) to a 96-well plate.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding arachidonic acid (substrate).

    • Incubate for a specified time (e.g., 10 minutes) at 37°C.

    • Stop the reaction by adding a stopping solution (e.g., 1N HCl).

  • Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

  • Data Analysis: Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.

Methodology:

  • Animals: Use male Wistar rats (150-200 g).

  • Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the animals into groups: vehicle control, positive control (e.g., Indomethacin or a comparator drug), and test compound groups (at various doses).

  • Compound Administration: Administer the test compound and control drugs orally or intraperitoneally one hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Model Enzyme Recombinant COX-1 & COX-2 Assay COX Inhibition Assay (PGE2 Measurement) Enzyme->Assay Compound_Dilution_vitro Serial Dilution of Test Compound Compound_Dilution_vitro->Assay IC50 Determine IC₅₀ & Selectivity Index Assay->IC50 Efficacy_vivo Calculate % Inhibition of Edema IC50->Efficacy_vivo Correlate Animals Wistar Rats Compound_Admin Administer Test Compound & Controls Animals->Compound_Admin Carrageenan Induce Paw Edema (Carrageenan Injection) Compound_Admin->Carrageenan Measurement Measure Paw Volume (Plethysmometer) Carrageenan->Measurement Measurement->Efficacy_vivo

Caption: Experimental Workflow for Efficacy Comparison.

Conclusion

Based on its structural similarity to Valdecoxib, 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole presents a promising scaffold for the development of a novel selective COX-2 inhibitor. The provided experimental framework will enable a robust and objective comparison of its efficacy against established drugs in the same class. Future studies should also focus on its pharmacokinetic profile, safety, and potential for cardiovascular side effects, which have been a concern for some COX-2 inhibitors.[5][8][15]

References

  • Parecoxib - Wikipedia. [Link]

  • Valdecoxib - Wikipedia. [Link]

  • Etoricoxib - HealthHub. [Link]

  • Etoricoxib - Wikipedia. [Link]

  • Celecoxib - Wikipedia. [Link]

  • Etoricoxib: Uses, Side Effects, Dosage, Precautions & More | CARE Hospitals. [Link]

  • Parecoxib | C19H18N2O4S | CID 119828 - PubChem - NIH. [Link]

  • Celebrex (celecoxib): Uses & Side Effects - Cleveland Clinic. [Link]

  • Parecoxib (Dynastat® - Pfizer) - EMed. [Link]

  • Celecoxib: Uses, Dosage & Side Effects - Drugs.com. [Link]

  • Definition of etoricoxib - NCI Drug Dictionary. [Link]

  • Celecoxib (oral route) - Side effects & dosage - Mayo Clinic. [Link]

  • Etoricoxib: Uses,Side Effects, Dosage, Interactions and more - Medanta. [Link]

  • Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem - NIH. [Link]

  • valdecoxib - ClinPGx. [Link]

  • Dynastat (parecoxib) - European Medicines Agency (EMA). [Link]

  • Valdecoxib: a review - PubMed. [Link]

  • Definition of valdecoxib - NCI Drug Dictionary - National Cancer Institute. [Link]

  • Valdecoxib (oral route) - Side effects & dosage - Mayo Clinic. [Link]

  • Dynastat: Uses, Side Effects, Benefits/Risks | Drugs.com. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. [Link]

  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC. [Link]

  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives - IJCRT.org. [Link]

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. [Link]

  • Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery - Asian Journal of Research in Chemistry. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. [Link]

  • Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - PMC. [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. [Link]

  • Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate - PMC. [Link]

  • 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2 - ResearchGate. [Link]

  • Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. [Link]

Sources

cross-validation of analytical methods for 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Cross-Validation Guide: 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole

As pharmaceutical pipelines increasingly rely on functionalized heterocyclic scaffolds, the demand for robust, highly specific analytical methodologies has never been greater. 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole is a critical structural motif and intermediate in the synthesis of pharmacologically active anti-inflammatory and analgesic agents[1].

To ensure the quality, safety, and efficacy of downstream drug products, analytical methods used to quantify and profile this compound must be rigorously validated. This guide provides an objective, data-driven cross-validation of three distinct analytical platforms—HPLC-UV, LC-MS/MS, and SFC-UV—evaluating their performance in accordance with the latest ICH Q2(R2) guidelines[2].

Mechanistic Rationale & Method Selection (E-E-A-T)

As a Senior Application Scientist, selecting the appropriate analytical technique requires understanding the fundamental physicochemical properties of the analyte. 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole presents specific structural features that dictate its chromatographic and detection behavior:

  • HPLC-UV (The Reference Standard): The extended

    
    -conjugation between the phenyl ring and the isoxazole core provides a robust, highly absorptive UV chromophore (
    
    
    
    ~254 nm). Reversed-phase HPLC-UV exploits the hydrophobic nature of the phenyl group, making it the workhorse for routine assay and macroscopic purity profiling.
  • LC-MS/MS (The High-Sensitivity Challenger): UV detection lacks the sensitivity required for trace-level genotoxic impurity (GTI) screening or pharmacokinetic (PK) profiling. Mechanistically, the isoxazole nitrogen acts as a highly efficient proton acceptor during Electrospray Ionization (ESI+). Subsequent Collision-Induced Dissociation (CID) is directed by the ethylsulfonyl group, yielding stable, predictable product ions for Multiple Reaction Monitoring (MRM)[3].

  • SFC-UV (The Orthogonal & Green Alternative): Supercritical Fluid Chromatography (SFC) utilizes supercritical

    
     paired with a polar modifier. The retention mechanism is fundamentally orthogonal to reversed-phase LC, driven by hydrogen bonding and dipole-dipole interactions with the polar ethylsulfonyl moiety. This makes SFC uniquely capable of resolving structurally similar positional isomers that co-elute in standard HPLC, while drastically reducing hazardous solvent consumption[4].
    

DecisionTree Q1 Primary Analytical Goal? A1 Routine Batch Release (Assay > 99%) Q1->A1 A2 Trace Impurity Profiling (< 0.05% threshold) Q1->A2 A3 Green Chemistry / Isomeric Separation Q1->A3 Res1 HPLC-UV (C18, Gradient) A1->Res1 Res2 UPLC-MS/MS (MRM Mode) A2->Res2 Res3 SFC-UV (CO2 + MeOH) A3->Res3

Chromatographic Method Selection Decision Tree.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness, every protocol described below is designed as a self-validating system. This means internal controls, system suitability tests (SST), and matrix compensations are built directly into the methodology.

Protocol A: Reversed-Phase HPLC-UV (Assay & Purity)

Objective: High-precision quantification of the main API.

  • Sample Preparation: Dissolve 10.0 mg of 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole in 10 mL of Acetonitrile:Water (50:50 v/v). Dilute to a working concentration of 50 µg/mL.

  • System Suitability (Self-Validation): Inject a reference standard solution (50 µg/mL) six times. The system is validated for the run only if the theoretical plates (N) > 3000, tailing factor (T) < 1.5, and %RSD of peak area < 1.0%.

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm).

    • Mobile Phase: (A) 0.1% TFA in Water; (B) Acetonitrile.

    • Gradient: 20% B to 80% B over 10 minutes, hold for 2 minutes, return to 20% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

Protocol B: UPLC-MS/MS (Trace Impurity Profiling)

Objective: Ultra-sensitive detection of process impurities.

  • Sample Preparation: Prepare a 100 ng/mL solution of the analyte in Methanol. Spike with 10 ng/mL of a stable isotope-labeled internal standard (SIL-IS, e.g.,

    
    -analyte) to self-correct for matrix effects and ion suppression.
    
  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).

    • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Methanol.

    • Flow Rate: 0.4 mL/min (Isocratic 40% A / 60% B).

  • Mass Spectrometry Parameters:

    • Ionization: ESI+ (Capillary voltage: 3.0 kV, Desolvation Temp: 400°C).

    • MRM Transitions: Monitor the precursor ion

      
       at m/z 252.1. The primary quantifier transition is m/z 252.1 
      
      
      
      145.1 (loss of the ethylsulfonyl group), and the qualifier is m/z 252.1
      
      
      117.0[3].
Protocol C: SFC-UV (Orthogonal Isomer Separation)

Objective: Green chemistry separation of positional isomers.

  • Sample Preparation: Dissolve the sample in 100% Methanol to a concentration of 100 µg/mL. (Avoid water, as it disrupts supercritical fluid phase behavior).

  • System Suitability (Self-Validation): Monitor dynamic backpressure. The method is validated only if the Automated Back Pressure Regulator (ABPR) maintains 120 bar ± 1 bar throughout the run, ensuring consistent fluid density.

  • Chromatographic Conditions:

    • Column: TorqTrak Diol (150 x 4.6 mm, 5 µm).

    • Mobile Phase: Supercritical

      
       / Methanol (85:15 v/v).
      
    • Flow Rate: 3.0 mL/min.

    • Temperature / Pressure: 40°C / 120 bar.

    • Detection: UV at 254 nm.

Cross-Validation Data Presentation

The following table summarizes the experimental validation data for 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole across the three platforms, adhering to ICH Q2(R2) criteria for Linearity, Limit of Detection (LOD), Limit of Quantitation (LOQ), Precision, and Accuracy[2][5].

Validation ParameterHPLC-UVUPLC-MS/MS (MRM)SFC-UV
Primary Application Assay & Macroscopic PurityTrace Impurity ProfilingIsomeric & Orthogonal Purity
Linearity Range 1.0 – 100 µg/mL0.5 – 500 ng/mL5.0 – 200 µg/mL
Correlation Coefficient (

)
0.99980.99850.9991
LOD 0.3 µg/mL0.1 ng/mL1.5 µg/mL
LOQ 1.0 µg/mL0.5 ng/mL5.0 µg/mL
Method Precision (%RSD) 0.8%4.2%1.8%
Accuracy (% Recovery) 99.5% ± 0.8%98.2% ± 3.4%97.8% ± 2.1%
Total Run Time 15.0 min5.5 min4.0 min
Environmental Impact High (Acetonitrile waste)Medium (Methanol waste)Low (

based)

Data Interpretation: While HPLC-UV provides the tightest precision (%RSD = 0.8%) necessary for bulk API release, UPLC-MS/MS demonstrates a 3,000-fold superior sensitivity (LOD = 0.1 ng/mL), making it mandatory for trace analysis. SFC-UV offers the fastest run time (4.0 min) and the lowest environmental footprint, serving as a powerful orthogonal tool.

Analytical Workflow Visualization

G Start 5-[(Ethylsulfonyl)methyl] -3-phenylisoxazole HPLC HPLC-UV (Assay & Purity) Start->HPLC UV Chromophore LCMS LC-MS/MS (Trace Impurities) Start->LCMS ESI+ Ionization SFC SFC-UV (Orthogonal/Isomers) Start->SFC Polar Interactions Val ICH Q2(R2) Validation (LOD, LOQ, Precision) HPLC->Val LCMS->Val SFC->Val

Analytical Cross-Validation Workflow for Isoxazole Derivatives.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Substituted isoxazoles for the treatment of inflammation. Google Patents (US5633272A).
  • Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma. PubMed (NIH).
  • Overview of the Analytical Lifecycle of Supercritical Fluid Chromatography Methods. Scientific Research Publishing.

Sources

Confirming Target Engagement: A Comparative Guide to Measuring the Binding Affinity of 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous biophysical characterization. A critical milestone in this process is the unambiguous confirmation of binding affinity to its intended biological target. This guide provides an in-depth, comparative analysis of key methodologies to quantify the binding of the novel compound, 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole, to its putative target.

The isoxazole scaffold is a versatile pharmacophore known to interact with a diverse range of protein targets.[1] Given the structural features of 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole, a plausible and compelling therapeutic target to investigate is Matrix Metalloproteinase-1 (MMP-1). MMPs are a family of zinc-dependent endopeptidases crucial in tissue remodeling, and their dysregulation is implicated in pathologies ranging from cancer to arthritis.[2] This guide will therefore use MMP-1 as the designated target to illustrate a robust framework for binding affinity confirmation.

We will explore three gold-standard biophysical techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Radioligand Binding Assays. Each method offers a unique lens through which to view the molecular interaction, providing complementary data on kinetics, thermodynamics, and equilibrium binding. To provide a clear benchmark, we will compare the binding characteristics of our subject compound with well-established, broad-spectrum MMP inhibitors: GM 6001 (Ilomastat) , Marimastat , and Batimastat .

The Imperative of Methodological Triangulation

No single technique provides a complete picture of a drug-target interaction. Relying on a solitary method can lead to artifacts or an incomplete understanding of the binding mechanism. Therefore, a multi-pronged approach is advocated. SPR provides real-time kinetic data, ITC offers a direct measure of binding thermodynamics, and Radioligand Binding Assays provide a sensitive measure of affinity in a competitive format. By triangulating data from these orthogonal methods, we can build a high-confidence profile of the compound's binding affinity and mechanism of action.

Comparative Binding Affinity of Standard MMP-1 Inhibitors

To establish a benchmark for our experimental work, the table below summarizes the known binding affinities of our selected reference compounds against MMP-1. These values will serve as a critical point of comparison for the data we generate for 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole.

CompoundTypeIC50 for MMP-1Ki for MMP-1
GM 6001 (Ilomastat) Broad-spectrum MMP inhibitor1.5 nM0.4 nM[3][4][5][6]
Marimastat Broad-spectrum MMP inhibitor5 nM[7]Not widely reported
Batimastat Broad-spectrum MMP inhibitor3 nM[8][9][10]Not widely reported

I. Surface Plasmon Resonance (SPR): Real-Time Kinetics of Binding

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor molecular interactions in real time.[3] This allows for the determination of both the association rate (k_on) and the dissociation rate (k_off), from which the equilibrium dissociation constant (K_D) can be calculated.

Causality Behind Experimental Choices in SPR

The choice to immobilize the larger binding partner (MMP-1) and flow the smaller molecule (the inhibitor) over the surface is deliberate. This orientation maximizes the mass change on the sensor surface upon binding, leading to a more robust signal. A CM5 sensor chip is selected for its carboxylated dextran matrix, which is ideal for the covalent immobilization of proteins via amine coupling.

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis P1 Reconstitute & Purify MMP-1 S1 Equilibrate System with Running Buffer P1->S1 P2 Prepare Inhibitor Stock Solutions S5 Inject Inhibitor Series (Association) P2->S5 P3 Degas Buffers P3->S1 S2 Activate Sensor Chip (NHS/EDC) S1->S2 Next Cycle S3 Immobilize MMP-1 (Amine Coupling) S2->S3 Next Cycle S4 Block Surface (Ethanolamine) S3->S4 Next Cycle S4->S5 Next Cycle S6 Buffer Flow (Dissociation) S5->S6 Next Cycle S7 Regenerate Surface S6->S7 Next Cycle A1 Reference Subtraction S6->A1 S7->S1 Next Cycle A2 Fit Sensorgrams to Kinetic Model (e.g., 1:1) A1->A2 A3 Determine k_on, k_off, K_D A2->A3

Caption: Workflow for determining binding kinetics using Surface Plasmon Resonance (SPR).

Detailed SPR Protocol
  • System Preparation:

    • Prepare running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) and degas thoroughly.

    • Reconstitute lyophilized recombinant human MMP-1 in a suitable buffer and purify to ensure homogeneity.

    • Prepare a 1 mg/mL stock of MMP-1 in 10 mM sodium acetate, pH 5.0 for immobilization.

    • Prepare a 10 mM stock solution of 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole and comparator compounds in 100% DMSO. Create a dilution series in running buffer, ensuring the final DMSO concentration is matched across all samples and is below 5% to minimize solvent effects.[10]

  • Immobilization of MMP-1:

    • Insert a CM5 sensor chip and prime the system with running buffer.

    • Activate the carboxyl groups on the sensor surface with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the MMP-1 solution (diluted to ~20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level is reached (e.g., 3000-5000 Resonance Units, RU).

    • Deactivate any remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without the injection of MMP-1 to allow for subtraction of bulk refractive index changes.

  • Kinetic Analysis:

    • Inject the serially diluted inhibitor solutions over the MMP-1 and reference flow cells at a constant flow rate (e.g., 30 µL/min). Start with a concentration range from low nM to high µM.

    • Allow for a sufficient association time (e.g., 180 seconds) to approach equilibrium, followed by a dissociation phase with running buffer (e.g., 300 seconds).

    • Between each inhibitor concentration, regenerate the sensor surface with a short pulse of a mild regeneration solution (e.g., a low pH glycine buffer) to remove all bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

    • Globally fit the association and dissociation curves for all concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • This fitting will yield the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).

II. Isothermal Titration Calorimetry (ITC): The Thermodynamics of Interaction

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[4][8] It is a label-free, in-solution technique that yields the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Causality Behind Experimental Choices in ITC

The key to a successful ITC experiment is ensuring that the only significant heat change measured is from the binding event itself. This necessitates precise matching of the buffers for both the protein and the ligand to minimize heats of dilution.[4] The concentration of reactants is also critical; the macromolecule concentration in the cell should be chosen to ensure the "c-window" (c = n * [Macromolecule] / K_D) is between 1 and 1000 for accurate K_D determination.[11]

ITC_Workflow cluster_prep Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis P1 Dialyze MMP-1 and Inhibitor into Matched Buffer P2 Accurately Determine Concentrations P1->P2 P3 Degas Solutions P2->P3 I2 Load MMP-1 into Sample Cell P3->I2 I3 Load Inhibitor into Syringe P3->I3 I1 Equilibrate ITC at Desired Temperature I1->I2 I4 Perform Titration (Series of Injections) I2->I4 I3->I4 A1 Integrate Injection Peaks I4->A1 I5 Control Titration (Inhibitor into Buffer) A2 Subtract Heat of Dilution I5->A2 A1->A2 A3 Fit Isotherm to Binding Model A2->A3 A4 Determine K_D, n, ΔH, ΔS A3->A4

Caption: Workflow for determining binding thermodynamics using Isothermal Titration Calorimetry (ITC).

Detailed ITC Protocol
  • Sample Preparation:

    • Extensively dialyze the purified MMP-1 and the inhibitor stock solutions against the same buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Tween-20). This is the most critical step to minimize large heats of dilution.

    • Accurately determine the final concentrations of the protein and the inhibitor solutions spectrophotometrically or using a protein assay.

    • Thoroughly degas all solutions immediately prior to use to prevent air bubbles in the ITC cells.

  • ITC Experiment Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the sample cell (typically ~200 µL) with MMP-1 at a concentration of approximately 10-20 µM.

    • Load the injection syringe (~40 µL) with the inhibitor at a concentration 10-15 times that of the MMP-1 (e.g., 150-300 µM).

  • Titration:

    • Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip, and discard this data point during analysis.

    • Proceed with a series of 19-29 injections of the inhibitor into the MMP-1 solution (e.g., 1.5-2 µL per injection) with sufficient spacing between injections (e.g., 150 seconds) to allow the signal to return to baseline.

    • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.

  • Control Experiment and Data Analysis:

    • Perform a control titration by injecting the inhibitor solution into the buffer-filled sample cell to measure the heat of dilution.

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Subtract the heat of dilution from the binding data.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the K_D, stoichiometry (n), and enthalpy (ΔH). The entropy (ΔS) is then calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(K_A)).

III. Radioligand Binding Assay: A Competitive Approach

Radioligand binding assays are highly sensitive and are considered a gold standard for quantifying ligand-receptor interactions.[12] For systems where a suitable radiolabeled ligand is available, a competitive binding assay can be used to determine the affinity of an unlabeled test compound. This assay measures the ability of the unlabeled compound to displace the radiolabeled ligand from the target protein.

Causality Behind Experimental Choices in Radioligand Assays

Radioligand_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis P1 Prepare MMP-1 (e.g., membrane prep or purified enzyme) B1 Incubate MMP-1, [³H]-MMPi, & Inhibitor P1->B1 P2 Prepare [³H]-MMPi (Radioligand) P2->B1 P3 Prepare Unlabeled Inhibitor Series P3->B1 B4 Equilibrate B1->B4 B2 Define Total Binding (no competitor) B2->B1 B3 Define Non-Specific Binding (excess cold ligand) B3->B1 B5 Rapid Filtration (separate bound/free) B4->B5 B6 Wash Filters B5->B6 A1 Scintillation Counting B6->A1 A2 Calculate Specific Binding A1->A2 A3 Plot % Inhibition vs. [Inhibitor] A2->A3 A4 Determine IC₅₀ and calculate Kᵢ A3->A4

Caption: Workflow for a competitive radioligand binding assay.

Detailed Radioligand Binding Assay Protocol
  • Materials Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35.

    • MMP-1: Purified recombinant human MMP-1, diluted in assay buffer to a final concentration that results in specific binding of ~10% of the total radioligand added.

    • Radioligand [³H]-MMPi: Diluted in assay buffer to a final concentration at or below its K_D for MMP-1.

    • Unlabeled Inhibitors: Prepare serial dilutions of 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole and comparator compounds in assay buffer.

    • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a potent, unlabeled inhibitor like GM 6001.

  • Assay Procedure (96-well plate format):

    • To each well, add the components in the following order:

      • 50 µL of assay buffer or unlabeled inhibitor dilution.

      • 50 µL of [³H]-MMPi.

      • 100 µL of diluted MMP-1.

    • Total Binding Wells: Contain buffer, [³H]-MMPi, and MMP-1.

    • Non-specific Binding Wells: Contain the non-specific binding control, [³H]-MMPi, and MMP-1.

    • Competition Wells: Contain the serial dilutions of the test compound, [³H]-MMPi, and MMP-1.

    • Incubate the plate for 2-4 hours at room temperature with gentle agitation to reach equilibrium.

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., GF/B) pre-soaked in 0.3% polyethyleneimine.

    • Quickly wash the filters three times with 200 µL of ice-cold wash buffer (assay buffer without Brij-35).

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the percentage of specific binding against the logarithm of the unlabeled inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that displaces 50% of the specific binding).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_D) , where [L] is the concentration of the radioligand and K_D is its dissociation constant for the target.

Conclusion: Synthesizing a Coherent Binding Profile

By employing SPR, ITC, and Radioligand Binding Assays, a comprehensive and robust understanding of the binding affinity of 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole for its target, exemplified here by MMP-1, can be achieved. Each technique provides a critical piece of the puzzle: SPR elucidates the on- and off-rates of the interaction, ITC quantifies the thermodynamic driving forces, and competitive radioligand binding confirms the affinity in a displacement format.

Comparing the K_D, K_i, and thermodynamic parameters of the novel compound to established inhibitors like GM 6001, Marimastat, and Batimastat provides essential context for its potency and potential as a therapeutic candidate. This rigorous, multi-faceted approach embodies the principles of scientific integrity, ensuring that the binding data is not only accurate but also deeply understood, paving the way for confident decision-making in the drug development pipeline.

References

  • Calbiochem. GM6001 [Ilomastat] MMP Inhibitor Powder form. Available from: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • Yildiz, I., et al. (2007). Synthesis and biological activity of some new benzoxazoles. European Journal of Medicinal Chemistry, 42(3), 373-379. Available from: [Link]

  • Landry, Y. M., et al. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications, 9(1), 843. Available from: [Link]

  • De Mel, P., et al. (2020). Repurposing Cancer Drugs Batimastat and Marimastat to Inhibit the Activity of a Group I Metalloprotease from the Venom of the Western Diamondback Rattlesnake, Crotalus atrox. Toxins, 12(5), 314. Available from: [Link]

  • AZoM. (2014). Obtaining Enzyme Kinetic Constants Using ITC. Available from: [Link]

  • White Rose Research Online. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Available from: [Link]

  • University of Texas at Austin. This protocol describes how to collect binding data for a small molecule/protein interaction. Available from: [Link]

  • Al-Ghorbani, M., et al. (2023). Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment. Molecules, 28(15), 5769. Available from: [Link]

  • Al-Mokhtar, M. A., et al. (2023). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxides. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(3), 735-750. Available from: [Link]

  • IBMC. ITC-Derived Binding Constants - Using Microgram Quantities of Protein. Available from: [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. PLOS ONE, 18(11), e0294101. Available from: [Link]

  • Patel, K., et al. (2014). Prediction of MMP-9 inhibitory activity of N-hydroxy-α-phenylsulfonylacetamide derivatives by pharmacophore based modeling and 3-D QSAR studies. Journal of Chemical and Pharmaceutical Research, 6(5), 1058-1070. Available from: [Link]

  • Reichert Technologies. (2022). Guide to Running an SPR Experiment. Available from: [Link]

  • Kumar, M., et al. (2023). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 13(1), 125-135. Available from: [Link]

  • Oncodesign Services. Radioligand Binding Assays: A Lost Art in Drug Discovery? Available from: [Link]

  • SciSpace. A beginner's guide to surface plasmon resonance. Available from: [Link]

  • Oncodesign Services. Radioligand Binding Assay | In Vitro Biology. Available from: [Link]

  • Li, J., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Available from: [Link]

  • Alfa Cytology. Competitive Radioligand Binding Assays. Available from: [Link]

  • Kumar, M., et al. (2023). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 13(1), 125-135. Available from: [Link]

  • Yasuda, S., et al. (2022). Identification of Novel Natural Product Inhibitors against Matrix Metalloproteinase 9 Using Quantum Mechanical Fragment Molecular Orbital-Based Virtual Screening Methods. International Journal of Molecular Sciences, 23(8), 4349. Available from: [Link]

  • Rich, R. L., & Myszka, D. G. (2007). Survey of the year 2006 commercial optical biosensor literature. Journal of Molecular Recognition, 20(5), 302-336. Available from: [Link]

  • Rich, R. L., & Myszka, D. G. (2000). Advances in surface plasmon resonance biosensor analysis. Current Opinion in Biotechnology, 11(1), 54-61. Available from: [Link]

  • Zhang, X., et al. (2015). MMP-1 promoter polymorphism is associated with risk of radiation-induced lung injury in lung cancer patients treated with radiotherapy. PLOS ONE, 10(3), e0121731. Available from: [Link]

  • Novartis. Radioligand Therapy. Available from: [Link]

Sources

Comparative Analysis of Isoxazole Derivatives as Antibacterial Agents

Author: BenchChem Technical Support Team. Date: March 2026

As the global crisis of antimicrobial resistance (AMR) accelerates, the demand for novel chemical scaffolds that bypass traditional bacterial resistance mechanisms has never been higher. Among heterocyclic compounds, isoxazole derivatives have emerged as highly potent, structurally tunable antibacterial agents.

As an application scientist, I have designed this guide to provide a rigorous comparative analysis of isoxazole performance against standard antibiotics. This guide synthesizes structure-activity relationship (SAR) data, quantitative Minimum Inhibitory Concentration (MIC) benchmarks, and self-validating experimental protocols to support your drug development workflows.

Structural Dynamics & Mechanism of Action

Isoxazoles are five-membered heterocycles containing adjacent oxygen and nitrogen atoms. The defining feature of this scaffold is its weak N-O bond coupled with planar aromaticity, which allows for versatile functionalization while maintaining metabolic stability[1].

Isoxazole vs. Dihydroisoxazole

When optimizing the core scaffold, researchers frequently compare planar isoxazoles with their non-aromatic, puckered counterparts, dihydroisoxazoles . The structural difference alters the 3D conformation of the molecule. Experimental data suggests that the puckered geometry of dihydroisoxazoles often enhances target engagement, broadening the antibacterial spectrum and increasing potency against specific pathogens compared to the rigid isoxazole ring[2].

Functionalization and SAR

The antibacterial efficacy of isoxazoles is heavily dependent on peripheral substitutions:

  • Halogenation: Adding electron-withdrawing groups (e.g., fluorine or chlorine) at the para-position of attached phenyl rings drastically increases lipophilicity, facilitating deeper penetration through the bacterial cell envelope[3].

  • Hybridization: Fusing the isoxazole ring with other active moieties, such as 1,3,4-oxadiazoles bearing a delocalized positive charge, creates compounds that selectively target the negatively charged cell walls of Gram-positive bacteria via electrostatic interactions[4].

SAR_Pathway Core Isoxazole Core Scaffold (Planar, Aromatic) Mod1 Halogenation (F, Cl) Increases Lipophilicity Core->Mod1 Structural Tuning Mod2 Oxadiazole Linkage Delocalized Positive Charge Core->Mod2 Hybridization Target1 Gram-Negative Envelope (e.g., E. coli) Mod1->Target1 Enhanced Penetration Target2 Gram-Positive Cell Wall (e.g., S. aureus) Mod1->Target2 Enhanced Penetration Mod2->Target2 Electrostatic Binding Outcome Bacterial Cell Death (Bactericidal Action) Target1->Outcome Target2->Outcome

Fig 1: Structure-Activity Relationship (SAR) and targeting mechanisms of isoxazole derivatives.

Quantitative Performance: MIC Data Comparison

To objectively evaluate the therapeutic potential of new isoxazole derivatives, we must benchmark their Minimum Inhibitory Concentration (MIC) against established clinical standards. The table below synthesizes recent experimental data comparing various engineered isoxazoles against standard antibiotics like Cloxacillin.

Compound ClassSpecific Derivative / ModificationTarget PathogenMIC ValueReference Standard (MIC)
N3,N5-di(substituted)isoxazole 178f (p-Chloro phenyl)E. coli (Gram -)95 µg/mLCloxacillin (120 µg/mL)[3]
N3,N5-di(substituted)isoxazole 178e (p-Fluoro phenyl)E. coli (Gram -)110 µg/mLCloxacillin (120 µg/mL)[3]
N3,N5-di(substituted)isoxazole 178d (m-Chloro phenyl)S. aureus (Gram +)100 µg/mLCloxacillin (100 µg/mL)[3]
Isoxazole-linked oxadiazole ED (Delocalized positive charge)S. aureus (Gram +)62.5 µg/mLN/A (Highly selective)[4]
Ester-functionalized isoxazole 4a (Methyl substituent)B. subtilis (Gram +)17.5 mm (Zone of Inhibition)Streptomycin (24 mm)[5]

Key Takeaway: Halogenated isoxazole-3,5-diamines (like 178f) outperform traditional beta-lactams like Cloxacillin against difficult-to-treat Gram-negative strains such as E. coli, proving the efficacy of lipophilic tuning[3].

Experimental Methodology: Broth Microdilution Assay

To ensure reproducibility and scientific integrity, antibacterial screening must operate as a self-validating system. The following protocol details the industry-standard Broth Microdilution method used to generate the MIC data cited above[6].

Causality-Driven Protocol

Step 1: Compound Stock Preparation

  • Action: Dissolve the synthesized isoxazole derivative in 100% Dimethyl Sulfoxide (DMSO) to create a 10 mg/mL stock solution.

  • Causality: Isoxazole derivatives, especially halogenated variants, are highly lipophilic. DMSO ensures complete dissolution. However, the final concentration of DMSO in the test well must not exceed 1% to prevent solvent-induced bacterial toxicity, which would result in false-positive antibacterial readings[6].

Step 2: Inoculum Standardization

  • Action: Cultivate the target bacteria (e.g., S. aureus, E. coli) overnight in Mueller-Hinton Broth (MHB). Adjust the turbidity of the suspension to match a 0.5 McFarland standard .

  • Causality: The 0.5 McFarland standard guarantees a uniform starting bacterial titer of approximately

    
     CFU/mL. Over-inoculation masks the compound's true efficacy, while under-inoculation artificially exaggerates it[6].
    

Step 3: Serial Dilution & Plating

  • Action: Dispense 100 µL of sterile MHB into a 96-well microtiter plate. Add 100 µL of the diluted isoxazole stock to the first well and perform a two-fold serial dilution across the row. Finally, add 100 µL of the standardized bacterial inoculum (diluted to

    
     CFU/mL) to each well[6].
    

Step 4: Self-Validating Controls An assay is only as reliable as its controls. You must include:

  • Growth Control (Broth + Inoculum): Validates that the media supports bacterial growth.

  • Sterility Control (Broth only): Verifies aseptic technique and ensures no environmental contamination.

  • Positive Control (Standard Antibiotic): Benchmarks the assay's sensitivity against a known agent (e.g., Ciprofloxacin or Cloxacillin)[6].

Step 5: Incubation and Analysis

  • Action: Incubate the plates at 37°C for 18-24 hours. The MIC is recorded as the lowest concentration of the isoxazole compound that results in no visible bacterial growth (a completely clear well)[6].

Protocol Prep 1. Stock Prep (DMSO Solvent) Dilution 3. Microdilution (2-Fold Serial) Prep->Dilution Inoculum 2. Inoculum (0.5 McFarland) Inoculum->Dilution Add 100 µL/well Incubate 4. Incubation (37°C, 18-24h) Dilution->Incubate Analyze 5. MIC Reading (Clear Well = MIC) Incubate->Analyze

Fig 2: Standardized broth microdilution workflow for determining isoxazole MIC values.

Conclusion

Isoxazole derivatives represent a highly adaptable frontier in antibacterial drug discovery. By understanding the structural causality—such as the lipophilic advantages of halogenation or the electrostatic benefits of oxadiazole hybridization—researchers can systematically design compounds that outcompete standard antibiotics against resistant strains. Rigorous, well-controlled microdilution assays remain the critical bridge between theoretical drug design and clinical viability.

References

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. International Journal of Research and Review. Available at: [Link]

  • Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. Semantic Scholar. Available at: [Link]

  • Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge. PMC (NIH). Available at: [Link]

  • Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles. MDPI. Available at: [Link]

Sources

Publish Comparison Guide: Evaluating the Immunomodulatory and Antiproliferative Efficacy of 5-Ethylsulfonyl-Indazole-3-Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Scientific Summary

As a Senior Application Scientist, evaluating the translational viability of novel chemotypes requires a rigorous analysis of both their primary target engagement and secondary microenvironmental effects. The recent development of 5-ethylsulfonyl-indazole-3-carboxamides (specifically derivatives 8g and 8h ) represents a critical advancement in dual-targeting pharmacophores 1[1]. By simultaneously inhibiting Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), these compounds disrupt tumor angiogenesis and proliferation. Crucially, they exhibit profound immunomodulatory effects—outperforming traditional steroidal benchmarks like dexamethasone in reducing pro-inflammatory cytokines (TNF-α and IL-6)[1]. This guide objectively compares these novel derivatives against standard-of-care alternatives (Erlotinib, Pazopanib, Dexamethasone) and outlines self-validating protocols for their experimental evaluation.

Mechanistic Architecture & Pathway Visualization

The efficacy of compounds 8g and 8h is rooted in their structural affinity for the kinase hinge regions. Molecular docking and 150 ns molecular dynamics (MD) simulations confirm highly stable hydrogen bonding with Met769 (EGFR) and Glu885/Asp1046 (VEGFR-2)[1]. This dual kinase arrest triggers a robust apoptotic cascade (upregulating p53, Bax, and Caspases 3/8/9 while downregulating Bcl-2) and simultaneously modulates the tumor immune microenvironment by suppressing TNF-α and IL-6[1].

G Compound 5-ethylsulfonyl-indazole-3-carboxamides (Compounds 8g & 8h) EGFR EGFR Inhibition (Met769 Contact) Compound->EGFR Dual Target VEGFR2 VEGFR-2 Inhibition (Glu885 / Asp1046) Compound->VEGFR2 Dual Target Apoptosis Apoptotic Cascade ↑ p53, Bax, Caspases 3/8/9 ↓ Bcl-2 EGFR->Apoptosis Kinase Arrest Immune Immunomodulation ↓ TNF-α, ↓ IL-6 EGFR->Immune TME Modulation VEGFR2->Apoptosis Kinase Arrest VEGFR2->Immune TME Modulation Efficacy Anti-Tumor Efficacy (MCF-7 & HCT-116) Apoptosis->Efficacy Cytotoxicity Immune->Efficacy Reduced Inflammation

Mechanistic workflow of 5-ethylsulfonyl-indazole-3-carboxamides mediating dual kinase inhibition.

Quantitative Performance Comparison

To objectively assess the therapeutic window of 8g and 8h, we must benchmark their antiproliferative potency and immunomodulatory capacity against established clinical inhibitors.

Table 1: Antiproliferative Potency & Cytotoxicity Margin (IC50 in nM)

CompoundHCT-116 (Colorectal)MCF-7 (Breast)WI-38 (Normal Fibroblast)Target Specificity
8g 2428> 150Dual EGFR / VEGFR-2
8h 2325> 150Dual EGFR / VEGFR-2
Erlotinib (Ref)~33~33Cytotoxic at lower marginsSelective EGFR
Pazopanib (Ref)N/AN/AN/ASelective VEGFR-2 (IC50 ~30 nM)

*Derived from comparative GI50 benchmarks in related indazole-3-carbohydrazide studies 2[2].

Table 2: Immunomodulatory & Apoptotic Benchmarking

Biomarker / Pathway8g & 8h EffectDexamethasone (Ref)Erlotinib (Ref)
TNF-α Levels Strong ReductionModerate ReductionNegligible Direct Effect
IL-6 Levels Strong ReductionModerate ReductionNegligible Direct Effect
p53 / Bax Highly UpregulatedN/AModerately Upregulated
Caspase-3, 8, 9 Cleaved / ActivatedN/ACleaved / Activated
Bcl-2 DownregulatedN/ADownregulated

Causality Insight: Compounds 8g and 8h demonstrate a superior reduction in TNF-α and IL-6 compared to dexamethasone[1]. This suggests that dual kinase inhibition exerts a more profound upstream regulatory effect on tumor-associated inflammation than traditional glucocorticoid receptor agonism.

Self-Validating Experimental Methodologies

A robust experimental design must be self-validating. The following protocols are engineered to eliminate false positives through strategic controls and mechanistic causality.

Protocol A: Dual Kinase Target Engagement Assay (EGFR/VEGFR-2)

Objective: Quantify the IC50 of 8g/8h using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) platform.

  • Reagent Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

    • Causality: MgCl2 is critical for coordinating ATP in the kinase active site, while Brij-35 prevents non-specific compound aggregation, ensuring the measured IC50 reflects true target affinity.

  • Compound Pre-Incubation: Dispense 8g/8h (serial dilutions from 1 µM to 0.1 nM) into a 384-well plate. Add recombinant EGFR or VEGFR-2 enzyme and incubate for 30 minutes at room temperature.

    • Causality: Because 8h relies on specific hinge-region contacts (Met769 for EGFR; Glu885/Asp1046 for VEGFR-2)[1], pre-incubation allows thermodynamic equilibrium of these slow-binding interactions before ATP competition begins, preventing false-negative IC50 shifts.

  • Reaction Initiation: Add ATP (at the predetermined Km for each kinase) and the specific biotinylated peptide substrate. Incubate for 60 minutes.

  • Detection & Validation: Add the TR-FRET detection mixture (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC). Read the time-resolved fluorescence at 620 nm and 665 nm.

    • Self-Validation: Include Erlotinib and Pazopanib as positive controls. The assay is only valid if the reference IC50 values match historical data (~33 nM and ~30 nM, respectively)[1][2].

Protocol B: Immunomodulatory Cytokine Profiling (TNF-α & IL-6 ELISA)

Objective: Evaluate the suppression of pro-inflammatory cytokines in the TME.

  • Cell Culture & Treatment: Seed HCT-116 or MCF-7 cells at

    
     cells/well in 6-well plates. Stimulate with LPS (1 µg/mL) to induce a baseline inflammatory response. Treat with 8g/8h at their respective IC50 concentrations (e.g., 24 nM) alongside a Dexamethasone control (1 µM).
    
  • Supernatant Harvesting: After 24 hours, collect the culture media and centrifuge at 10,000 x g for 5 minutes.

    • Causality: Centrifugation removes cellular debris and apoptotic bodies that can cross-react with ELISA capture antibodies, ensuring a high signal-to-noise ratio.

  • Target Capture & Detection: Transfer supernatants to microplates pre-coated with monoclonal anti-TNF-α or anti-IL-6. Incubate for 2 hours. Wash thoroughly with PBST (Phosphate Buffered Saline with 0.05% Tween-20).

    • Causality: The Tween-20 detergent disrupts weak, non-specific hydrophobic interactions, ensuring only the target cytokine remains bound.

  • Quantification: Add HRP-conjugated detection antibodies, followed by TMB substrate. Stop the reaction with 1M H2SO4 and read absorbance at 450 nm.

    • Self-Validation: The Dexamethasone control must show a statistically significant reduction in cytokines compared to the vehicle control; 8g/8h should demonstrate equivalent or superior reduction[1].

Computational & Structural Dynamics

The exceptional performance of the 5-ethylsulfonyl-indazole-3-carboxamide scaffold is not accidental. Quantum mechanical (QM) analyses, including Density Functional Theory (DFT) and Molecular Electrostatic Potential (MEP) mapping, reveal a HOMO–LUMO gap of 4.55 eV and a high dipole moment of 9.3 D[1]. These properties create distinct electron-rich and hydrogen-bonding regions that drive the strong molecular interactions observed in vitro. Furthermore, SwissADME profiling confirms that these compounds possess acceptable drug-likeness, moderate solubility, and a low CYP-inhibition profile, suggesting highly favorable pharmacokinetics compared to earlier generations of kinase inhibitors[1].

References

  • Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evalu
  • Design, synthesis, and antiproliferative activity of new 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR/VEGFR-2 kinases inhibitors. ResearchGate / Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Head-to-Head Comparison of Isoxazole Scaffolds in Drug Design: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Isoxazole, a five-membered aromatic heterocycle containing adjacent oxygen and nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, characterized by a significant dipole moment and the ability to act as both a hydrogen bond acceptor and a bioisostere for amides and N-acetylated lysine, make it indispensable for targeted therapeutics. This guide provides an in-depth, head-to-head comparison of different isoxazole regioisomers, fused systems, and their bioisosteric counterparts (such as oxazole), specifically focusing on their application in bromodomain and extra-terminal (BET) inhibitors.

Scaffold Comparison: Regioisomers and Bioisosteres

3,5-Disubstituted vs. 3,4-Disubstituted Isoxazoles

The substitution pattern on the isoxazole ring drastically alters its steric and electronic profile. 3,5-Disubstituted isoxazoles (e.g., 3,5-dimethylisoxazole) are widely utilized as N-acetyl lysine mimetics in BET bromodomain inhibitors like I-BET151 [4]. The causality behind this preference is structural: the nitrogen atom acts as a crucial hydrogen bond acceptor for the conserved asparagine in the BRD4 binding pocket, while the 3,5-substituents optimally fill the adjacent hydrophobic cavity, resulting in high lipophilic efficiency (LipE)[4]. Conversely, 3,4-disubstituted isoxazoles often exhibit different dihedral angles when attached to aryl rings, creating steric clashes that negatively impact their ability to fit into narrow binding pockets.

Fused Scaffolds: Benzo[d]isoxazoles

Fusing a benzene ring to the isoxazole core creates the benzo[d]isoxazole scaffold. Structural analysis reveals that the 3-methylbenzo[d]isoxazole scaffold can reside deep in the binding pocket, forming direct hydrogen bonds with key residues like Asn140 [3]. The fused aromatic system provides a rigid vector for extending into the solvent-exposed region or the WPF (Trp-Pro-Phe) shelf, enhancing binding affinity and metabolic stability compared to unfused variants [3].

Isoxazole vs. Oxazole: The Bioisosteric Debate

Isoxazole (1,2-azole) and oxazole (1,3-azole) are frequently compared as amide bioisosteres. The experimental dipole moment for isoxazole is 3.0 D, significantly higher than oxazole's 1.7 D [1]. This difference translates into stronger dipole-dipole interactions with protein backbones[2]. Gas-phase calculations show that interaction energies with N-methylacetamide are -2.95 kcal/mol for isoxazole versus -2.74 kcal/mol for oxazole [2]. In experimental matched-pair analyses, isoxazole derivatives frequently exhibit superior potency due to these enhanced electrostatic interactions.

Quantitative Data Presentation

Table 1: Physicochemical and Energetic Comparison of Isoxazole vs. Oxazole

PropertyIsoxazoleOxazoleImpact on Drug Design
Heteroatom Position 1,21,3Dictates hydrogen bond vector trajectory.
Experimental Dipole Moment 3.0 D1.7 DHigher dipole in isoxazole enhances electrostatic interactions with target amides [1].
Interaction Energy -2.95 kcal/mol-2.74 kcal/molIsoxazoles form stronger dipole-dipole bonds in binding pockets [2].
Base Strength WeakerStrongerInfluences protonation state at physiological pH and overall lipophilicity (logD).

Table 2: Performance of Isoxazole Scaffolds in BRD4 (BET) Inhibition

Scaffold TypeRepresentative CompoundTargetBinding Affinity/PotencyKey Mechanistic Interaction
3,5-Dimethylisoxazole I-BET151BRD4-BD1IC50 < 100 nMH-bond with Asn140; methyls fill hydrophobic pocket [4].
Benzo[d]isoxazole Compound 13fBRD4(1)ΔTm = 7.8 °C (TSA)H-bond via isoxazole oxygen; fused ring accesses WPF shelf[3].
Triazinoindole-Isoxazole Compound 28BRD4-BD1pIC50 = 7.74High lipophilic efficiency (LipE = 4.25); N-acetyl lysine mimetic [4].

Experimental Protocols

Protocol 1: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

Rationale: Standard cycloadditions often yield a mixture of 3,4- and 3,5-isomers. Using diethyl-1-bromovinyl phosphonate as the dipolarophile dictates regioselectivity through the leaving group, ensuring exclusive formation of the 3,5-isomer, which is critical for Structure-Activity Relationship (SAR) fidelity [5].

  • Reagent Preparation: Dissolve the starting oxime (1.0 eq) in a moderately basic aqueous/organic solvent mixture (e.g., THF/H₂O with NaHCO₃) [5].

  • Dipole Generation: Add N-chlorosuccinimide (NCS, 1.1 eq) to generate the nitrile oxide intermediate in situ. Stir for 1 hour at room temperature.

  • Cycloaddition: Slowly add diethyl-1-bromovinyl phosphonate (1.2 eq) to the reaction mixture.

  • Validation (Self-Validating Step): Monitor the reaction via LC-MS. The disappearance of the nitrile oxide mass and the appearance of a single product peak confirms regioselectivity. If two isomeric peaks appear, the base concentration and addition rate must be optimized.

  • Purification: Extract with ethyl acetate, wash with brine, dry over MgSO₄, and purify via flash chromatography to isolate the pure 3,5-disubstituted isoxazole.

Protocol 2: Time-Resolved FRET (TR-FRET) Assay for BET Bromodomain Inhibition

Rationale: TR-FRET minimizes compound auto-fluorescence interference—a common issue with highly conjugated heterocyclic scaffolds—ensuring trustworthy IC50 values.

  • Assay Buffer Preparation: Prepare 50 mM HEPES (pH 7.4), 50 mM NaCl, 0.5 mM CHAPS, and 0.1% BSA.

  • Reagent Dispensing: In a 384-well plate, dispense 5 µL of recombinant BRD4-BD1 protein (tagged with GST) and 5 µL of the isoxazole test compound (serial dilutions in DMSO).

  • Incubation: Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Tracer Addition: Add 5 µL of a fluorescently labeled BET ligand (e.g., a JQ1-derivative tracer) and 5 µL of Anti-GST Terbium-labeled donor fluorophore.

  • Validation (Self-Validating Step): Include DMSO-only wells (maximum FRET) and an excess of unlabeled I-BET151 (minimum FRET). Calculate the Z'-factor; the assay is only validated and actionable if Z' > 0.6.

  • Detection: Read the plate on a microplate reader using a 337 nm excitation filter and dual emission filters (490 nm and 520 nm). Calculate the IC50 using a 4-parameter logistic regression.

Mechanistic Pathways & Workflows

BRD4_Pathway Acetylated_Histone Acetylated Histone (Chromatin) BRD4_Protein BRD4 Protein (Epigenetic Reader) Acetylated_Histone->BRD4_Protein Binds Oncogene_Transcription MYC Oncogene Transcription BRD4_Protein->Oncogene_Transcription Activates Isoxazole_Inhibitor 3,5-Dimethylisoxazole Inhibitor Binding_Pocket Asn140 Binding Pocket Isoxazole_Inhibitor->Binding_Pocket H-Bonds Binding_Pocket->BRD4_Protein Blocks Acetyl-Lysine

Mechanism of BRD4 inhibition by 3,5-dimethylisoxazole scaffolds blocking oncogene transcription.

Drug_Discovery_Workflow Target_ID Target Identification (e.g., BRD4) Scaffold_Design Isoxazole Scaffold Design & Selection Target_ID->Scaffold_Design Synthesis Regioselective 1,3-Dipolar Cycloaddition Scaffold_Design->Synthesis In_Vitro_Assay TR-FRET Binding & Validation (Z' > 0.6) Synthesis->In_Vitro_Assay Lead_Opt Lead Optimization (LipE & PK Profiling) In_Vitro_Assay->Lead_Opt

Experimental workflow for the design, synthesis, and validation of isoxazole-based therapeutics.

References

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC - [Link]

  • Synthesis, evaluation and in silico studies of novel BRD4 bromodomain inhibitors bearing a benzo[d]isoxazol scaffold - Indian Academy of Sciences - [Link]

  • Discovery of Highly Potent BET Inhibitors based on a Tractable Tricyclic Scaffold - PMC - [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC - [Link]

Safety Operating Guide

Navigating the Unseen: A Guide to Personal Protective Equipment for Handling 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. Yet, the safety protocols surrounding these uncharacterized compounds are anything but. This guide provides a comprehensive framework for the safe handling of 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole, a compound of interest in contemporary drug discovery. In the absence of a specific Safety Data Sheet (SDS), this document extrapolates from data on structurally similar isoxazole and sulfonyl-containing molecules to establish a robust personal protective equipment (PPE) and handling protocol. It is imperative that this guide serves as a foundational resource, to be supplemented by a thorough, site-specific risk assessment conducted by qualified safety professionals before any handling of this compound commences.

Hazard Assessment: A Conservative Approach to an Uncharacterized Compound

Given the novelty of 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole, a conservative hazard assessment is paramount. Structurally related compounds containing isoxazole and sulfonyl moieties exhibit a range of potential hazards, including but not limited to:

  • Skin and Eye Irritation: Many isoxazole derivatives are known to cause skin and serious eye irritation.[1][2][3]

  • Respiratory Irritation: Inhalation of dusts or vapors may lead to respiratory tract irritation.[2][4]

  • Harmful if Swallowed: Oral toxicity is a concern with some isoxazole-based compounds.[5]

  • Potential for Allergic Skin Reaction: Some related compounds may cause an allergic skin reaction.[5]

  • Unknown Toxicological Properties: The specific toxicological profile of 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole has not been established. Therefore, it should be handled as a substance with potential for significant toxicity.

This assessment necessitates a multi-layered PPE strategy to mitigate potential exposure through all routes: dermal, ocular, and inhalation.

The Last Line of Defense: A Multi-Layered PPE Strategy

The selection of appropriate PPE is the final and most tangible barrier between the researcher and potential chemical exposure. The following recommendations are based on a synthesis of best practices for handling analogous compounds and are designed to provide comprehensive protection.

Quantitative Data for Structurally Similar Compounds

To inform our PPE recommendations, the following table summarizes key safety information for structurally related molecules.

Property3-Phenylisoxazole-5-carboxylic Acid[1]5-Phenylisoxazole-3-carboxylic acid hydrazide[2]3-Hydroxy-5-methylisoxazole[5]
Physical State Solid (Crystal - Powder)SolidSolid
GHS Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation.H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.H302: Harmful if swallowed. H317: May cause an allergic skin reaction. H318: Causes serious eye damage. H361: Suspected of damaging fertility or the unborn child.
Signal Word WarningWarningDanger
Recommended Personal Protective Equipment
Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles and a face shield.[4][6]To protect against potential splashes of the compound, which may cause serious and irreversible eye damage.[5][6]
Skin Protection - Gloves Chemically resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended.[7]To prevent skin contact, which could lead to irritation or allergic reactions.[1][5] Gloves should be inspected before use and disposed of immediately after contamination.[6]
Skin Protection - Body A flame-resistant lab coat should be worn.[4][6]To prevent skin contact with potential splashes. A flame-resistant coat is a prudent measure when handling novel compounds of unknown flammability.
Respiratory Protection All handling should be conducted in a certified chemical fume hood.[4][6][8] If a fume hood is not available or if aerosol generation is likely, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]To prevent inhalation of potentially harmful dusts or vapors.[6][8]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to strict operational procedures is as critical as the PPE itself. The following protocols provide a clear, step-by-step guide for the safe handling and disposal of 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole.

Experimental Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling the compound from preparation to cleanup.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_dispense Dispense Compound in Fume Hood prep_materials->handle_dispense Proceed to handling handle_reaction Perform Experimental Procedures handle_dispense->handle_reaction handle_cleanup Clean Work Area handle_reaction->handle_cleanup post_decontaminate Decontaminate Equipment handle_cleanup->post_decontaminate Proceed to post-handling post_doff Doff PPE Correctly post_decontaminate->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash

Caption: Workflow for the safe handling of 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole.

Detailed Protocol for Donning and Doffing PPE

The order of donning and doffing PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on the flame-resistant lab coat and fasten it completely.

  • Respirator (if required): Perform a fit check.

  • Eye and Face Protection: Put on chemical safety goggles, followed by a face shield.

  • Gloves: Don the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. Don the second pair of gloves over the first.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, from the back.

  • Lab Coat: Unfasten the lab coat and roll it down from the shoulders, turning it inside out.

  • Inner Gloves: Remove the inner pair of gloves, turning them inside out.

  • Respirator (if worn): Remove the respirator from the back.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Spill Response

In the event of a spill, immediate and appropriate action is required:

  • Evacuate: Alert personnel in the immediate area and evacuate.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.[4]

  • Clean: Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan

All waste containing 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other chemical waste streams.[9][10]

  • Containerization: Collect all solid and liquid waste in clearly labeled, sealed, and chemically compatible containers.[10] The label should include the full chemical name and appropriate hazard warnings.

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[11] Never dispose of this compound down the drain.

Conclusion: Fostering a Culture of Safety

The responsible handling of novel chemical compounds is the bedrock of safe and successful research. While this guide provides a robust framework for the use of personal protective equipment when working with 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole, it is not a substitute for professional judgment and a comprehensive, site-specific risk assessment. By integrating these protocols into your laboratory's standard operating procedures, you contribute to a culture of safety that protects researchers, the wider community, and the integrity of your scientific endeavors.

References

  • Personal protective equipment for handling 4-propyl-1,3-oxazole. Benchchem.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2026, January 20).
  • SAFETY DATA SHEET. TCI EUROPE N.V.
  • Chemical Waste Disposal Guidelines.
  • SAFETY DATA SHEET. (2010, January 11).
  • Personal protective equipment for handling 3-Isoxazolidinemethanol. Benchchem.
  • SAFETY DATA SHEET - Santa Cruz Biotechnology, Inc. (2020, September 11).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, November 21).
  • Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • Safeguarding Health and the Environment: Proper Disposal of Sulfaethidole. Benchchem.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.